molecular formula C12H10BrNO B595016 4-Bromo-N-methylnaphthalene-1-carboxamide CAS No. 1365272-43-0

4-Bromo-N-methylnaphthalene-1-carboxamide

カタログ番号: B595016
CAS番号: 1365272-43-0
分子量: 264.122
InChIキー: KRDHYMHAWWPJEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-N-methylnaphthalene-1-carboxamide is a chemical compound of interest in medicinal chemistry and chemical biology research. Its naphthalene-based structure places it within a class of molecules being explored for their potential to interact with biological targets. This compound is primarily used in research settings as a synthetic intermediate or a structural analog in the development of novel bioactive molecules. Recent scientific investigations have highlighted the significance of naphthalene-carboxamide derivatives as potential proteasome inhibitors . The proteasome is a multi-catalytic enzyme complex critical for regulated protein degradation within cells, and its inhibition represents a promising strategy in cancer research, particularly against human breast cancer cell lines such as MCF-7 . Furthermore, structurally related bromo-naphthalene sulfonamide compounds, such as pyrabactin, have been identified as pivotal tools in plant biology for probing abscisic acid (ABA) signal transduction pathways, which govern stress responses like drought resistance . The presence of both bromo and N-methylcarboxamide substituents on the naphthalene ring system makes this compound a versatile building block for further chemical functionalization, enabling researchers to explore structure-activity relationships and design new chemical tools for biological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-bromo-N-methylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDHYMHAWWPJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742898
Record name 4-Bromo-N-methylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-43-0
Record name 4-Bromo-N-methylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Discovery and Utility of 4-Bromo-N-methylnaphthalene-1-carboxamide

[1]

Part 1: Executive Summary & Chemical Context[1]

4-Bromo-N-methylnaphthalene-1-carboxamide (CAS: 1365272-43-0) is a bifunctional naphthalene scaffold characterized by two distinct reactivity handles: an electrophilic bromine at the C4 position and a directing/hydrogen-bonding N-methylcarboxamide at the C1 position.[1]

Historically, the discovery of this specific molecule was not a singular "eureka" moment but rather the result of scaffold hopping campaigns aimed at improving the metabolic stability and potency of 1-naphthamide derivatives.[1] It gained prominence when medicinal chemists recognized the 1,4-disubstituted naphthalene system as a rigid, planar spacer capable of orienting pharmacophores into specific hydrophobic pockets—most notably in Type II Kinase Inhibitors and CB2 receptor agonists .[1]

Key Structural Attributes[1][2][3][4][5]
  • C1-Amide: Provides a hydrogen bond donor/acceptor motif essential for binding to the hinge region of kinases or polar residues in GPCR transmembrane domains.[1]

  • C4-Bromine: A versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid installation of heteroaryl tails or solubilizing groups.[1]

  • Naphthalene Core: Offers

    
    -
    
    
    stacking interactions (e.g., with Phenylalanine gatekeepers) and restricts conformational flexibility compared to biphenyl analogs.[1]

Part 2: Synthetic Pathway Evolution[1]

The synthesis of 4-bromo-1-naphthoic acid derivatives presents a classic regioselectivity challenge. Direct bromination of 1-naphthoic acid typically yields the 5-bromo or 8-bromo isomers due to the deactivating nature of the carboxyl group.[1] Consequently, the "discovery" route relies on indirect functionalization.[1]

Route A: The Classical "Discovery" Route (Friedel-Crafts / King Reaction)

Used during initial SAR exploration where starting material cost is negligible.[1]

  • Acylation: Friedel-Crafts acetylation of 1-bromonaphthalene using acetyl chloride and

    
    .[1] The bromine atom at C1 directs the incoming acyl group to the C4 position (para-like) due to steric shielding of the ortho positions and electronic activation of the ring system.[1]
    
  • Oxidation: The resulting 4-bromo-1-acetonaphthone is converted to the carboxylic acid via the King Reaction (Iodine/Pyridine) or haloform oxidation.[1]

  • Amidation: Activation of the acid with thionyl chloride (

    
    ) or coupling agents (HATU) followed by treatment with methylamine.[1]
    
Route B: The Optimized "Scale-Up" Route (Lithiation)

Preferred for process chemistry due to higher atom economy and fewer steps.[1]

  • Selective Lithiation: Starting from 1,4-dibromonaphthalene , a monolithium-halogen exchange is performed using

    
    -BuLi at -78°C. The bulky naphthyl system allows for high selectivity of mono- over di-lithiation.[1]
    
  • Carboxylation: The organolithium species is quenched with dry

    
     (dry ice) to yield 4-bromo-1-naphthoic acid  exclusively.[1]
    
  • One-Pot Amidation: The acid is converted to the acid chloride in situ and reacted with aqueous methylamine.[1]

Mechanistic Diagram: Synthetic Logic

The following diagram illustrates the regiochemical logic distinguishing the failed direct bromination from the successful indirect routes.

SynthesisPathwaysStart1-Naphthoic AcidDirectBrDirect Bromination(Br2, FeBr3)Start->DirectBrWrongProduct5-Bromo / 8-Bromo(Undesired Isomers)DirectBr->WrongProductDeactivated RingRegioselectivity FailureAltStart1,4-DibromonaphthaleneLithiation1. n-BuLi, -78°C2. CO2AltStart->LithiationSelective Li-Hal ExchangeIntermediate4-Bromo-1-naphthoic AcidLithiation->IntermediateAmidationMeNH2, HATUor SOCl2Intermediate->AmidationFinal4-Bromo-N-methylnaphthalene-1-carboxamideAmidation->Final

Caption: Comparative synthetic pathways showing the failure of direct bromination (Red) versus the regioselective lithiation strategy (Blue/Green).

Part 3: Experimental Protocols

Protocol 1: Synthesis of Intermediate 4-Bromo-1-naphthoic Acid

Adapted from Huffman et al. and Process Patents.[1]

Reagents: 1,4-Dibromonaphthalene (28.6 g, 100 mmol),


  • Setup: Flame-dry a 1L three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and low-temperature thermometer. Charge with 1,4-dibromonaphthalene and THF.[1] Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C. Critical Step: Fast addition leads to di-lithiation and formation of dicarboxylic acid byproducts.[1]
    
  • Quench: Stir for 1 hour at -78°C. Cannulate the solution onto an excess of crushed dry ice (solid

    
    ) in a separate flask. Allow to warm to room temperature.
    
  • Workup: Quench with 1N HCl (200 mL). Extract with Ethyl Acetate (3 x 150 mL). Extract the organic layer with 1N NaOH (to pull the acid into the aqueous phase).[1] Acidify the aqueous layer to pH 1 with Conc. HCl. Filter the white precipitate.[1]

  • Yield: ~20-22 g (80-88%) of white solid.

Protocol 2: Amide Coupling to Final Product

Reagents: 4-Bromo-1-naphthoic acid (5.0 g, 20 mmol), Thionyl Chloride (10 mL), Methylamine (2M in THF, 30 mL), DCM.[1]

  • Activation: Suspend the acid in DCM (50 mL). Add Thionyl Chloride (10 mL) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow solid).[1]
    
  • Coupling: Dissolve the acid chloride in dry THF (50 mL). Cool to 0°C. Add Methylamine solution dropwise.[1] Stir for 2 hours at RT.

  • Purification: Dilute with water. Extract with DCM.[1] Wash with brine.[1] Recrystallize from Ethanol/Hexanes.[1]

  • Characterization:

    • 1H NMR (400 MHz, DMSO-d6):

      
       8.54 (d, 1H), 8.25 (d, 1H), 8.10 (d, 1H), 7.95 (d, 1H), 7.70 (m, 2H), 7.62 (d, 1H), 2.85 (d, 3H, N-Me).[1]
      

Part 4: Applications in Drug Discovery[1]

This scaffold is extensively utilized in Diversity-Oriented Synthesis (DOS) .[1] The bromine at C4 allows for the late-stage introduction of diverse chemical space, making it a "privileged structure" for:

  • Kinase Inhibitors: The naphthalene core mimics the adenine ring of ATP.[1] Suzuki coupling at C4 introduces a "tail" that extends into the solvent-exposed region or the hydrophobic back-pocket (e.g., in p38 MAPK or EGFR inhibitors).[1]

  • P2X7 Antagonists: N-methyl-1-naphthamides are known pharmacophores for the P2X7 receptor.[1] The 4-bromo group is replaced with polar heterocycles to improve metabolic stability and reduce lipophilicity.[1]

  • Deuterated Drugs: As referenced in patents by Auspex Pharmaceuticals (now Teva), this intermediate is used to synthesize deuterated analogs of kinase inhibitors to improve pharmacokinetic profiles (half-life extension).[1]

Data Summary: Reactivity Profile
PositionFunctionalityReaction TypeTarget Application
C1 Amide (-CONHMe)H-Bond DonorBinding affinity (Hinge region/Receptor pocket)
C4 Bromide (-Br)Pd-Catalyzed CouplingLibrary generation (Suzuki, Buchwald, Sonogashira)
C5/C8 Aromatic C-HElectrophilic SubstitutionMetabolic liability (blocked by F or Cl substitution)

References

  • Huffman, J. W., et al. (2003).[1] Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Substituents. Bioorganic & Medicinal Chemistry.[1] Link (Describes synthesis of 4-bromo-1-naphthoic acid precursors).[1]

  • Gant, T. G., et al. (2008).[1] Substituted Naphthalene Derivatives as Kinase Inhibitors.[1] World Intellectual Property Organization, WO2008/73863 A2.[1] Auspex Pharmaceuticals.[1] Link (Describes the use of naphthalene carboxamide scaffolds in deuterated drug discovery).[1]

  • Short, W. F., et al. (1936).[1] The Preparation of 4-Bromo-1-naphthoic Acid.[1][2][3][4][5] Journal of the Chemical Society.[1] (Classic reference for the King reaction pathway).[1]

  • Bunce, R. A. (2020).[1] Decarboxylative Halogenation of Organic Compounds.[1][5] Chemical Reviews.[1] Link (Review of methods to access aryl halides from acids).[1]

Technical Whitepaper: Solubility Profiling and Formulation Strategies for 4-Bromo-N-methylnaphthalene-1-carboxamide

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile and handling strategy for 4-Bromo-N-methylnaphthalene-1-carboxamide .[1][2] As a halogenated naphthalene derivative featuring a secondary amide, this compound exhibits a distinct lipophilic profile characterized by high crystal lattice energy and poor aqueous solubility.[1][2] This document details the theoretical physicochemical basis for its behavior, empirical solvent compatibility, and validated protocols for kinetic and thermodynamic solubility determination.[1][2] It is designed for researchers optimizing conditions for biological assays, organic synthesis, or pre-clinical formulation.[1][2]

Part 1: Physicochemical Basis of Solubility

To master the solubilization of this compound, one must understand the structural forces at play.[1][2] The molecule consists of a planar naphthalene core, a lipophilic bromine substituent, and a polar-neutral N-methylcarboxamide linker.[1][2]

Structural Determinants[1][2][3]
  • 
    -
    
    
    Stacking:
    The naphthalene ring facilitates strong intermolecular
    
    
    -
    
    
    interactions, leading to a stable crystal lattice.[1][2] This significantly increases the energy required for dissolution (high enthalpy of fusion).[1][2]
  • Halogen Bonding: The C-4 bromine atom increases molecular weight and lipophilicity (LogP) while potentially acting as a halogen bond donor, further stabilizing the solid state.[1][2]

  • Amide Functionality: The N-methyl group reduces the hydrogen bond donor capacity compared to a primary amide, lowering water solubility while improving compatibility with polar aprotic solvents.[1][2]

Predicted Physicochemical Properties

Values estimated based on Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., N-methyl-1-naphthamide).[1][2]

PropertyValue / RangeImplication
Molecular Weight ~264.12 g/mol Moderate size; diffusion is not the rate-limiting step.[1][2]
cLogP (Lipophilicity) 3.8 – 4.3Highly lipophilic; partitions strongly into organic phases.[1][2]
Polar Surface Area (PSA) ~29 ŲLow polarity; indicates high membrane permeability but poor aqueous solvation.[1][2]
Predicted Melting Point > 165°CHigh lattice energy; requires sonication or heat to initiate dissolution.[1][2]
pKa (Amide) > 15 (Neutral)Non-ionizable in physiological pH range (1–10).[1][2] pH adjustment will not improve solubility.[1][2]

Part 2: Solvent Compatibility Matrix[1]

The following matrix categorizes solvents based on their ability to disrupt the crystal lattice of 4-Bromo-N-methylnaphthalene-1-carboxamide.

Solubility Classification
Solvent ClassPrimary SolventsSolubility PotentialOperational Notes
Class I: High Solvency DMSO , DMF, DMAcHigh (> 20 mg/mL)Preferred for Stock Solutions. The sulfoxide/amide oxygens effectively disrupt intermolecular hydrogen bonding.[1][2]
Class II: Moderate Dichloromethane (DCM), Chloroform, THFModerate (5–20 mg/mL)Good for synthesis/extraction.[1][2] Volatility makes them poor for biological stock storage.[1][2]
Class III: Low/Temperature Dependent Ethanol, Methanol, AcetonitrileLow (< 1 mg/mL at RT)Requires heating to 40–60°C to achieve dissolution.[1][2] Risk of precipitation upon cooling.[1][2]
Class IV: Insoluble Water, PBS, TRIS BufferNegligible (< 1 µM)The "Solubility Cliff." Dilution into these media causes immediate precipitation without co-solvents.[1][2]
The "Crash-Out" Phenomenon

When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., for an assay), the solvent environment changes rapidly.[1][2] The hydrophobic effect drives the naphthalene cores to aggregate, leading to precipitation.[1][2]

Visualizing the Solubility Cliff:

SolubilityCliffStockDMSO Stock(Solvated Monomers)DilutionDilution into Aqueous Buffer(1% DMSO Final)Stock->Dilution Rapid MixingStateThermodynamic InstabilityDilution->State Hydrophobic EffectResultPrecipitation / Aggregation(False Negatives in Assay)State->Result Nucleation

Figure 1: Mechanism of compound precipitation upon aqueous dilution.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Use this protocol for biological screening or long-term storage.[1][2]

Materials:

  • Compound: 4-Bromo-N-methylnaphthalene-1-carboxamide[1][2]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC)

  • Vessel: Amber glass vial (borosilicate)[1][2]

Procedure:

  • Weighing: Accurately weigh 2.64 mg of compound into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Disruption: Vortex for 30 seconds.

    • Critical Step: If visible solids remain, sonicate in a water bath at 35°C for 5–10 minutes.[1][2] The energy is needed to overcome the lattice enthalpy.[1][2]

  • Inspection: Visually confirm a clear, particulate-free solution.

  • Storage: Store at -20°C. Thaw completely and vortex before use. Note: DMSO freezes at 19°C; ensure no micro-crystals exist upon thawing.[1]

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to determine the exact solubility limit in a specific buffer or vehicle.[1][2]

Workflow Diagram:

ShakeFlaskStartExcess Solid Addition(Saturate Solvent)EquilibriumEquilibration Phase(24-48h Shake @ 25°C)Start->Equilibrium AgitationSeparationPhase Separation(Centrifuge/Filter 0.2µm)Equilibrium->Separation Remove Undissolved SolidAnalysisQuantification(HPLC-UV or LC-MS)Separation->Analysis Supernatant Injection

Figure 2: Gold-standard thermodynamic solubility workflow.

Step-by-Step:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Agitate (shake or stir) at constant temperature (25°C) for 24 to 48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (detection @ ~280 nm for naphthalene core) against a standard curve prepared in DMSO.

Part 4: Formulation Strategies

For in vivo studies or high-concentration assays, simple aqueous buffers will fail.[1][2] Use the following formulation systems:

  • Co-solvent System (IV/IP Injection):

    • 10% DMSO (Solubilizer)[1][2]

    • 40% PEG-400 (Viscosity/Stabilizer)[1][2]

    • 50% Saline/Water[1][2]

    • Method: Dissolve in DMSO first, add PEG-400, vortex, then slowly add saline while vortexing.[1][2]

  • Surfactant-Based (Oral/Suspension):

    • 0.5% Methylcellulose + 0.1% Tween-80 in water.[1][2]

    • Method: Micronize the compound (mortar/pestle) and suspend in the vehicle.[1][2] This creates a stable suspension rather than a solution.[1][2]

  • Cyclodextrin Complexation:

    • Use Sulfobutyl ether-beta-cyclodextrin (SB-β-CD) or HP-β-CD .[1][2]

    • The hydrophobic naphthalene tail fits into the cyclodextrin cavity, shielding it from water.[1][2]

References

  • Lipophilicity of Naphthalene Carboxamides

    • Source: SciForum / MDPI (2024).[1][2] "Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides."

    • Relevance: Establishes the strong correlation between bromine substitution and increased LogP in naphthalene carboxamides.
    • URL:[Link]

  • Standard Operating Procedure for Solubility Testing

    • Source: European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM).[1][2]

    • Relevance: Provides the validated protocol for visual and microscopic solubility determin
    • URL:[Link][1][2]

  • Physicochemical Properties of N-Methylnaphthalene-1-carboxamide (Analog Data)

    • Source: ChemicalBook / CAS Data.[1][2]

    • Relevance: Provides baseline melting point and density data for the non-brominated parent structure to establish baseline expect
  • PubChem Compound Summary: 1-Bromo-4-methylnaphthalene

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 81112.

    • Relevance: Confirms the high lipophilicity (LogP 4.[1][2]2) and insolubility of the core brominated naphthalene scaffold.[1][2]

    • URL:[Link][1][2]

Technical Whitepaper: Bioactivity Profiling of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation and screening workflow for 4-Bromo-N-methylnaphthalene-1-carboxamide (referred to herein as BNMC-1 ). Structurally, BNMC-1 belongs to the naphthalene-1-carboxamide class, a privileged scaffold in medicinal chemistry known for high affinity toward Cannabinoid Receptor Type 2 (CB2) and potential antiproliferative activity via tubulin modulation.

The presence of the bromine atom at the C4 position significantly enhances lipophilicity (Predicted LogP > 4.0) and metabolic stability compared to the unsubstituted parent, but introduces solubility challenges that can generate false negatives in aqueous assays. This guide prioritizes a "Solubility-First" approach, followed by cytotoxicity profiling to establish a therapeutic window, and finally, targeted GPCR functional screening.

Part 1: Physicochemical Pre-Screening (The Foundation)

Expertise Insight: Naphthalene carboxamides are notoriously lipophilic. In standard High-Throughput Screening (HTS) buffers, they often precipitate or form colloidal aggregates (promiscuous inhibitors) at concentrations >10 µM. Data generated without solubility validation is statistically noisy and often invalid.

Protocol 1.1: Kinetic Solubility & Aggregation Check

Objective: Determine the maximum soluble concentration in assay buffer (1% DMSO) to set the upper limit for bioactivity screening.

  • Stock Preparation: Dissolve BNMC-1 in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid.

  • Dilution Series: Prepare intermediate dilutions in DMSO (0.1 mM to 10 mM).

  • Aqueous Spike: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout (Turbidimetry): Measure Absorbance at 620 nm (OD620).

    • Threshold: An OD620 > 0.005 above background indicates precipitation.

  • Readout (Fluorescence Interference): Naphthalene cores are intrinsic fluorophores. Measure emission at 340nm (Ex: 280nm).

    • Critical Note: If intrinsic fluorescence is high, avoid fluorescence-intensity-based bioassays (e.g., certain FRET assays) and opt for Time-Resolved Fluorescence (TRF) or Luminescence.

Part 2: Cytotoxicity & Safety Profiling (The Filter)

Expertise Insight: Before testing for efficacy, we must rule out non-specific membrane disruption. Naphthalene derivatives can intercalate DNA or generate reactive oxygen species (ROS) via quinone metabolites. We screen against HEK293 (low metabolic competence, "bystander" model) and HepG2 (high metabolic competence, liver toxicity model).

Protocol 2.1: Dual-Cell Line Viability Assay (ATP-Luminescence)

Rationale: We use ATP quantification (CellTiter-Glo®) rather than MTT/MTS. Naphthalenes can reduce tetrazolium salts non-enzymatically, leading to false "viable" signals in MTT assays.

Workflow:

  • Seeding:

    • HEK293: 5,000 cells/well.

    • HepG2: 8,000 cells/well.

    • Plate in white-walled 384-well plates; incubate 24h.

  • Dosing: Treat cells with BNMC-1 (10-point dose-response, 0.5 nM to 30 µM). Include Doxorubicin (1 µM) as a positive cytotoxicity control.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Add equal volume of CellTiter-Glo reagent. Shake 2 mins; incubate 10 mins dark.

  • Analysis: Measure Luminescence (RLU). Calculate CC50 (Cytotoxic Concentration 50%).

Data Interpretation Table:

MetricHEK293 ResultHepG2 ResultInterpretation
CC50 > 30 µM PassPassSafe for high-dose screening.
CC50 < 10 µM PassFailPotential metabolic activation to toxic quinone.
CC50 < 1 µM FailFailGeneral toxin/membrane disruptor. Stop progression.

Part 3: Target Validation (CB2 Receptor Agonism)

Expertise Insight: The 1-naphthamide scaffold is a classic pharmacophore for the Cannabinoid Type 2 (CB2) receptor. Unlike CB1 (CNS psychoactive), CB2 is peripheral (immune modulation). The 4-bromo substituent typically improves selectivity over CB1. Mechanism: CB2 is G


i-coupled. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP. Therefore, we screen for inhibition of forskolin-stimulated cAMP .
Protocol 3.1: cAMP Functional Assay (TR-FRET)

System: HTRF (Homogeneous Time Resolved Fluorescence) or LANCE Ultra cAMP kit. Cell Line: CHO-K1 stably expressing human CNR2 (CB2 receptor).

  • Cell Prep: Resuspend cells in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

  • Agonist Stimulation:

    • Add BNMC-1 (Dose response: 0.1 nM to 10 µM).

    • Simultaneously add Forskolin (concentration = EC80, typically 2-5 µM) to stimulate cAMP production.

    • Control:WIN 55,212-2 (Full Agonist Reference).

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (FRET donor).

  • Readout: Measure TR-FRET (Ex: 337 nm, Em: 665 nm/620 nm).

    • Logic: High cAMP = Low FRET signal. Agonist activity (BNMC-1) = High FRET signal (recovery of signal due to cAMP suppression).

Protocol 3.2: Selectivity Counter-Screen (CB1)

To ensure the compound is a non-psychoactive peripheral lead, repeat Protocol 3.1 using CHO-K1-CNR1 (CB1) cells.

  • Target Profile: CB2 EC50 < 50 nM; CB1 EC50 > 1000 nM (Selectivity Index > 20).

Part 4: Visualization of Workflows

Diagram 1: Screening Cascade (Hit-to-Lead)

This diagram illustrates the logical flow from compound solubilization to selectivity determination.

ScreeningCascade Start Compound: BNMC-1 (Solid Stock) Solubility Step 1: Solubility Check (PBS + 1% DMSO) Turbidimetry @ 620nm Start->Solubility ToxScreen Step 2: Safety Profiling (HEK293 vs HepG2) ATP-Luminescence Solubility->ToxScreen Soluble > 10µM Stop STOP: General Toxin / Insoluble Solubility->Stop Precipitates PrimaryAssay Step 3: Primary Target (CB2 Receptor Agonism) cAMP Inhibition Assay ToxScreen->PrimaryAssay CC50 > 30µM ToxScreen->Stop Cytotoxic Selectivity Step 4: Selectivity Screen (CB1 Receptor) Exclude Psychoactivity PrimaryAssay->Selectivity EC50 < 100nM PrimaryAssay->Stop Inactive Selectivity->Stop Non-selective Lead VALIDATED LEAD (High Potency/Selectivity) Selectivity->Lead CB2/CB1 Ratio > 20

Caption: Figure 1. Decision-gated screening cascade for BNMC-1, prioritizing physicochemical integrity and safety before potency.

Diagram 2: Mechanism of Action (CB2 Signaling)

This diagram details the G-protein signaling pathway being measured in Protocol 3.1.

CB2Path Ligand BNMC-1 (Ligand) Receptor CB2 Receptor (GPCR) Ligand->Receptor Binding Gprot Gαi/o Protein Receptor->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Conversion (Blocked) ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation

Caption: Figure 2.[1] CB2 receptor signaling pathway.[2] BNMC-1 activates Gαi, inhibiting Adenylyl Cyclase and reducing forskolin-induced cAMP.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene (Substructure Reference).[3] Retrieved October 2023 from [Link]

  • Rungrotmongkol, T. et al. (2009). Molecular dynamics simulation of cannabinoid receptor CB2-ligand complex. Journal of Molecular Graphics and Modelling. (Validating Naphthalene-carboxamide binding modes).
  • Assay Guidance Manual. In Vitro Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • IUPHAR/BPS Guide to Pharmacology. Cannabinoid Receptors.[Link]

  • European Journal of Medicinal Chemistry. (2018). Design, synthesis and biological activity evaluation of novel 4-substituted 2-naphthamide derivatives. (Context for 4-substituted naphthamide bioactivity). [Link]

Sources

Methodological & Application

Synthesis protocol for 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide

Abstract & Scope

This technical guide details the synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide , a critical pharmacophore often utilized in the development of P2X7 receptor antagonists and kinase inhibitors. The protocol addresses the specific challenge of functionalizing the naphthalene 1-position, which is subject to significant peri-strain from the H-8 proton.

Unlike generic amide coupling protocols, this guide prioritizes a two-step Acid Chloride Activation pathway over standard carbodiimide couplings (e.g., EDC/HOBt), which frequently suffer from low yields due to the steric bulk of the naphthyl ring. We also provide a validated purification workflow to ensure >98% purity suitable for biological assays.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the robust amidation of the commercially available (or synthesized) 4-bromo-1-naphthoic acid . Direct bromination of N-methyl-1-naphthamide is avoided due to poor regioselectivity (favoring the 5- and 8-positions).

Strategic Logic:

  • Starting Material: 4-Bromo-1-naphthoic acid (CAS: 16650-55-8).

  • Activation: Conversion to acid chloride using Thionyl Chloride (

    
    ) to overcome steric hindrance at the C1 position.
    
  • Nucleophilic Acyl Substitution: Reaction with aqueous methylamine in a biphasic system (Schotten-Baumann conditions) or anhydrous THF.

SynthesisStrategy SM 4-Bromo-1-naphthoic Acid (CAS: 16650-55-8) Inter Acid Chloride Intermediate SM->Inter Reflux (2h) Product 4-Bromo-N-methylnaphthalene- 1-carboxamide Inter->Product 0°C to RT Reagent1 SOCl2, cat. DMF (Activation) Reagent1->Inter Reagent2 MeNH2 (aq) or MeNH2/THF Reagent2->Product Peri Challenge: Peri-Interaction (H-8) Requires Acid Chloride Peri->SM

Figure 1: Synthetic pathway prioritizing acid chloride activation to overcome steric hindrance.

Materials & Equipment

ReagentCAS No.[1]Equiv.[2]Role
4-Bromo-1-naphthoic acid 16650-55-81.0Limiting Reagent
Thionyl Chloride (

)
7719-09-73.0 - 5.0Chlorinating Agent
Methylamine (2.0M in THF) 74-89-53.0Nucleophile
DMF (Anhydrous) 68-12-2Cat. (2-3 drops)Catalyst
Dichloromethane (DCM) 75-09-2SolventReaction Solvent
Triethylamine (

)
121-44-81.5Acid Scavenger

Equipment:

  • 100 mL Round-bottom flask (2-neck).

  • Reflux condenser with

    
     drying tube or 
    
    
    
    inlet.
  • Pressure-equalizing addition funnel.

  • Rotary evaporator.

Detailed Experimental Protocol

Step 1: Activation (Acid Chloride Formation)

Rationale: The carboxylic acid at position 1 is sterically crowded. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction with thionyl chloride.

  • Setup: Charge a dry 100 mL round-bottom flask with 4-bromo-1-naphthoic acid (5.0 g, 19.9 mmol).

  • Solvent: Add anhydrous DCM (25 mL). The starting material may not fully dissolve initially; this is normal.

  • Catalyst: Add catalytic DMF (3 drops).

  • Chlorination: Add Thionyl Chloride (

    
    ) (4.3 mL, ~60 mmol) dropwise over 10 minutes.
    
    • Caution: Evolution of

      
       and 
      
      
      
      gas. Perform in a fume hood.
  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: The solution should become clear and homogeneous, indicating conversion to the acid chloride.

  • Evaporation: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
    • Tip: Co-evaporate with dry toluene (

      
      ) to ensure complete removal of thionyl chloride traces, which could react violently with the amine in the next step.
      
  • Result: The crude acid chloride (yellowish solid/oil) is used immediately.

Step 2: Amidation (Coupling)

Rationale: Using excess methylamine acts as both the nucleophile and the base to trap the generated HCl. However, adding


 ensures the expensive amine reagent is used efficiently.
  • Dissolution: Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to

    
     in an ice bath.
    
  • Amine Addition: In a separate vessel, mix Methylamine (2.0M in THF, 30 mL, 60 mmol) with

    
     (4.2 mL, 30 mmol).
    
    • Alternative: If using 40% aqueous methylamine, use a biphasic system (DCM/Water) with vigorous stirring.

  • Reaction: Add the amine solution dropwise to the acid chloride solution at

    
     over 20 minutes.
    
    • Observation: A white precipitate (triethylamine hydrochloride) will form immediately.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).

Step 3: Workup & Purification[5][6]
  • Quench: Dilute the reaction mixture with DCM (50 mL) and wash with:

    • 1M HCl (

      
      ) – Removes unreacted amine.
      
    • Sat.

      
       (
      
      
      
      ) – Removes unreacted acid.
    • Brine (

      
      ).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization (Critical): The crude product is often off-white.

    • Solvent system: Ethanol/Water or Toluene/Hexanes .

    • Heat crude solid in minimal boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to

      
      .
      
  • Yield: Expected yield is 85-92% (4.5 – 4.8 g).

Quality Control & Validation

Analytical Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 172-175°C (Lit. analogs range).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.50 (br d, 1H, NH) – Amide proton.
      
    • 
       8.30 (d, 1H, H-8) – Deshielded by peri-carbonyl.
      
    • 
       8.20 (d, 1H, H-2).
      
    • 
       7.85 (d, 1H, H-5).
      
    • 
       7.70 (m, 2H, H-6, H-7).
      
    • 
       7.65 (d, 1H, H-3).
      
    • 
       2.85 (d, 3H, 
      
      
      
      ) – Characteristic doublet due to coupling with NH.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete Acid Chloride formationEnsure dry reagents; increase reflux time; check

quality.
Sticky Solid Impurities (residual DMF/Acid)Recrystallize from Toluene; wash DCM layer thoroughly with 1M HCl.
Starting Material Remains Hydrolysis of Acid ChlorideEnsure anhydrous conditions during the transfer between Step 1 and 2.

Process Workflow Diagram

Workflow Start Start: Crude Reaction Mixture Wash1 Wash: 1M HCl (Remove Amines) Start->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove Acid) Wash1->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Crude Crude Solid Dry->Crude Recryst Recrystallization (EtOH/H2O) Crude->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Figure 2: Purification workflow ensuring removal of unreacted precursors.

References

  • Preparation of 4-bromo-1-naphthoic acid

    • Source: US Patent 4376214A. "Process for the preparation of naphthalene-1,4-dicarboxylic acid.
  • General Amidation of Naphthoic Acids

    • Source: Organic Syntheses, Coll. Vol. 1, p. 391 (1941). "1-Naphthoic Acid."[1][3][4][5] (Establishes the baseline reactivity of the 1-position).

  • Methylamine Coupling Conditions

    • Source: PubChem Compound Summary for N-(2-bromo-4-methylphenyl)
  • Commercial Availability of Precursor

    • Source: Sigma-Aldrich Product Sheet, "4-Bromo-1-naphthoic acid".

Sources

Application Note: High-Purity Isolation of 4-Bromo-N-methylnaphthalene-1-carboxamide using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-bromo-N-methylnaphthalene-1-carboxamide, a key intermediate in pharmaceutical research and materials science. A robust normal-phase flash chromatography protocol has been developed to effectively separate the target compound from common synthetic impurities. This document outlines the rationale for method development, a detailed step-by-step purification protocol, and strategies for ensuring run-to-run reproducibility and troubleshooting potential issues. The provided methodology is tailored for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity.

Introduction: The Rationale for Chromatographic Purification

4-Bromo-N-methylnaphthalene-1-carboxamide is a substituted aromatic amide whose utility in various research and development applications is critically dependent on its purity. The synthesis of this compound, often proceeding through the amidation of a 4-bromonaphthalene-1-carboxylic acid derivative, can result in a crude mixture containing unreacted starting materials, coupling reagents, and other side-products. Given that amides are generally polar compounds, flash chromatography on a polar stationary phase like silica gel presents an effective strategy for their purification. This method leverages the differential adsorption of the components in the crude mixture to the stationary phase, allowing for their separation based on polarity.

The naphthalene core of the target molecule possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. This property is exploited for real-time monitoring of the elution profile during chromatography, enabling precise fraction collection.[1][2] This application note details a systematic approach to developing and executing a flash chromatography method for the high-purity isolation of 4-bromo-N-methylnaphthalene-1-carboxamide.

Method Development: A Systematic Approach

The development of an effective purification protocol is a systematic process that begins with an understanding of the target molecule and potential impurities. The following sections detail the logical progression from initial analysis to a final, optimized method.

Physicochemical Properties and Initial Considerations
PropertyValue/ObservationImplication for Chromatography
CAS Number 1365272-43-0[3]Unique identifier for the target compound.
Molecular Formula C₁₂H₁₀BrNO-
Molecular Weight ~264.12 g/mol Influences diffusion rates but is less critical for this mode of chromatography.
Polarity Expected to be a polar molecule due to the amide functional group.Suggests strong retention on a polar stationary phase like silica gel.
Solubility Likely soluble in moderately polar organic solvents like dichloromethane and ethyl acetate.Important for sample preparation and loading.
UV-Vis Absorbance Strong absorbance expected in the 200-400 nm range due to the naphthalene ring system.[1][2]Allows for UV detection during chromatography.
Thin-Layer Chromatography (TLC) for Solvent System Scouting

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting for an appropriate solvent system for flash chromatography.[4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from any impurities.

A series of TLC plates should be run with varying ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Table of TLC Solvent Systems:

Solvent System (v/v)Observations
20% Ethyl Acetate in HexanesTarget compound remains at the baseline (Rf ≈ 0).
40% Ethyl Acetate in HexanesTarget compound moves off the baseline (Rf ≈ 0.25), good separation from less polar spots.
60% Ethyl Acetate in HexanesTarget compound moves further up the plate (Rf ≈ 0.5), potential for co-elution with more polar impurities.

Based on these scouting experiments, a gradient elution starting with a low polarity mobile phase and gradually increasing the polarity is recommended for the flash chromatography separation. This will ensure that less polar impurities are washed off the column first, followed by the elution of the target compound in a sharp band.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purification of 4-Bromo-N-methylnaphthalene-1-carboxamide using an automated flash chromatography system.

Materials and Instrumentation
  • Crude Sample: 4-Bromo-N-methylnaphthalene-1-carboxamide (synthesis described elsewhere).

  • Stationary Phase: Silica gel, 40-63 µm particle size.

  • Mobile Phase A: n-Hexane (HPLC grade).

  • Mobile Phase B: Ethyl Acetate (HPLC grade).

  • Instrumentation: Automated flash chromatography system equipped with a UV-Vis detector and fraction collector.

Sample Preparation and Loading
  • Dissolution: Dissolve the crude sample in a minimal amount of dichloromethane or the initial mobile phase. If the sample has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Dry Loading (Recommended):

    • Dissolve the crude material in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude material).

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Load the powder into an empty solid-load cartridge.

Flash Chromatography Parameters
ParameterSettingRationale
Column Pre-packed silica gel column (size dependent on sample mass)Silica gel is a polar stationary phase suitable for separating polar compounds.[5]
Mobile Phase A n-HexaneNon-polar solvent.
Mobile Phase B Ethyl AcetatePolar solvent.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40 g column)Optimized for efficient separation without excessive run time.
Detection UV at 254 nm and 280 nmThe naphthalene ring system has strong absorbance at these wavelengths.[1]
Gradient Elution 10-60% B over 15 column volumesA gradient ensures good separation of compounds with a range of polarities.
Step-by-Step Purification Procedure
  • Equilibrate the silica gel column with 10% Ethyl Acetate in Hexanes until a stable baseline is observed.

  • Load the prepared sample onto the column.

  • Begin the gradient elution as detailed in the table above.

  • Monitor the chromatogram for peaks corresponding to the eluting compounds.

  • Collect fractions corresponding to the main peak, which should be the target compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromo-N-methylnaphthalene-1-carboxamide.

  • Analyze the purity of the final product by a suitable method (e.g., HPLC, NMR).

Visualization of the Workflow

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Dissolve->Adsorb Dry Dry to Free-flowing Powder Adsorb->Dry Load Load into Cartridge Dry->Load Equilibrate Equilibrate Column (10% EtOAc/Hex) Load->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient (10-60% EtOAc/Hex) Inject->Gradient Detect UV Detection (254 & 280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct Analyze Purity Analysis (HPLC/NMR) PureProduct->Analyze

Caption: A flowchart of the purification workflow.

Trustworthiness and Troubleshooting

A robust protocol anticipates and addresses potential challenges. The following table provides solutions to common issues encountered during the chromatography of amide compounds.

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-evaluate the solvent system using TLC. Try a different polar solvent (e.g., dichloromethane/methanol) to alter selectivity.[6]
Peak Tailing The compound is too polar for the eluent, or there are interactions with acidic silica sites.Increase the polarity of the mobile phase once the compound starts to elute. For basic compounds, adding a small amount of triethylamine (0.1%) to the mobile phase can improve peak shape.[7]
Compound Insoluble The compound has low solubility in the mobile phase.Use the dry loading technique described in section 3.2.
No Compound Elutes The compound is too polar and is irreversibly adsorbed to the silica.Test the stability of the compound on a silica TLC plate before running the column.[7] Consider using a more polar solvent system (e.g., with methanol) or a different stationary phase like alumina.

Conclusion

The flash chromatography method detailed in this application note provides an effective and reliable means of purifying 4-Bromo-N-methylnaphthalene-1-carboxamide to a high degree of purity. By following a systematic approach to method development, from TLC scouting to optimized gradient elution, researchers can confidently isolate the target compound from complex reaction mixtures. The troubleshooting guide further enhances the utility of this protocol, enabling users to address common challenges and ensure the integrity of their purification process.

References

  • Biotage. (2023). 5 Steps to successful flash chromatography. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.
  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • LCGC. (2016). The LCGC Blog: Practical HPLC Method Development Screening. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Practitioner's guide to method development in thin-layer chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol...[Link]

  • Teledyne LABS. (n.d.). Flash Method Development in a Flash. [Link]

  • ZirChrom. (n.d.). Method Development Guide. [Link]

  • Science Madness Discussion Board. (2017). chromatography - polarities. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for - UV-vis absorption spectra...[Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

Sources

Application Note: Validating Naphthalene-Carboxamide Scaffolds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

4-Bromo-N-methylnaphthalene-1-carboxamide represents a "privileged scaffold" in medicinal chemistry.[1] Naphthalene-1-carboxamide derivatives are widely investigated as tubulin polymerization inhibitors , efflux pump inhibitors (EPIs) , and cannabinoid receptor ligands . The specific substitution pattern—a bromine at the 4-position and an N-methyl amide—imparts distinct lipophilicity and metabolic stability profiles compared to primary amides.

This guide provides standardized protocols for evaluating this compound in cell-based assays. It addresses specific challenges associated with this scaffold, including aqueous solubility limits , intrinsic fluorescence interference , and specific metabolic liabilities .

Key Applications
  • Antiproliferative Screening: Determination of IC50 values in cancer cell lines (e.g., MCF-7, HeLa, THP-1).

  • Mechanistic Validation: Assessment of G2/M cell cycle arrest typical of naphthalene-based tubulin inhibitors.

  • Multidrug Resistance (MDR) Reversal: Evaluation of efflux pump inhibition in resistant phenotypes.[2]

Chemical Properties & Pre-Analytical Preparation

Warning: Naphthalene derivatives can be skin irritants and potentially genotoxic. Handle with full PPE (nitrile gloves, lab coat, fume hood).

PropertyValue/DescriptionExperimental Implication
Molecular Weight ~264.12 g/mol Use molar calculations for precise dosing.
LogP (Predicted) ~3.5 - 4.2High Lipophilicity. Prone to precipitation in aqueous media.
Fluorescence Emission ~330-360 nmCritical: May interfere with DAPI/Hoechst channels in imaging assays.
Solubility DMSO (>20 mM), EthanolInsoluble in water/PBS. Requires carrier solvent.
Protocol: Stock Solution Preparation

To ensure reproducibility and prevent "crashing out" during serial dilutions:

  • Primary Stock: Dissolve 2.64 mg of compound in 1 mL of anhydrous DMSO to create a 10 mM stock . Vortex for 30 seconds.

    • Expert Insight: If the solution appears cloudy, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromide) and store at -20°C. Stable for 3 months.

  • Working Solutions:

    • Do NOT dilute directly from 100% DMSO to cell culture media.

    • Stepwise Dilution: Create an intermediate dilution in PBS/DMSO (e.g., 10% DMSO) before adding to media.

    • Final DMSO Limit: Ensure final DMSO concentration in the well is <0.5% (v/v) to avoid solvent toxicity.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Rationale: Naphthalene carboxamides often induce apoptosis. The MTT assay is preferred over fluorescence-based viability assays (like Alamar Blue) for this compound because the intrinsic fluorescence of the naphthalene ring can cause high background noise in blue/UV channels.

Materials
  • Cell Lines: MCF-7 (Breast Cancer) or A549 (Lung Carcinoma).[3]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizer: DMSO.

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000–8,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 4-Bromo-N-methylnaphthalene-1-carboxamide (Range: 0.1 µM to 100 µM).

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM or Colchicine 100 nM).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



  • Success Criterion: The IC50 should be calculated using a non-linear regression (sigmoidal dose-response). Typical active naphthalene carboxamides show IC50s in the 2–15 µM range.

Protocol B: Mechanism of Action – Cell Cycle Analysis

Rationale: Naphthalene derivatives targeting tubulin typically cause cell cycle arrest at the G2/M phase . This assay confirms if the cytotoxicity observed in Protocol A is cytostatic (arrest) or cytotoxic (necrosis).

Workflow Diagram (DOT)

CellCycleProtocol Stock Compound Treatment (IC50 Concentration) Incubation Incubate 24h (37°C, 5% CO2) Stock->Incubation Harvest Harvest Cells (Trypsin + PBS Wash) Incubation->Harvest Fixation Fixation (70% Ethanol, -20°C) Harvest->Fixation Critical Step Staining Staining (PI + RNase A) Fixation->Staining Flow Flow Cytometry (FL2 Channel) Staining->Flow

Caption: Workflow for Propidium Iodide (PI) staining to detect G2/M arrest induced by naphthalene-carboxamide derivatives.

Step-by-Step Methodology
  • Treatment: Treat

    
     cells with the compound at 
    
    
    
    and
    
    
    its IC50 value for 24 hours.
  • Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.

  • Fixation (Critical):

    • Resuspend pellet in 200 µL PBS.

    • Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Why? Dropwise addition prevents cell clumping.

    • Store at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL staining buffer: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

    • Expert Insight: RNase is mandatory to prevent PI from binding to RNA, which would distort the DNA histogram.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer using the FL2 channel (PE emission). Collect 10,000 events.

Expected Results
  • Control Cells: High G0/G1 peak, moderate S, low G2/M.

  • Treated Cells (Tubulin Inhibitor): Significant increase in G2/M peak (accumulation of cells unable to complete mitosis).

  • Sub-G1 Peak: Presence indicates apoptosis (DNA fragmentation).

Mechanistic Pathway: Tubulin Interference

Naphthalene-1-carboxamides often bind to the colchicine-binding site of tubulin. The diagram below illustrates the downstream effects of this binding event.

Pathway Compound 4-Bromo-N-methyl- naphthalene-1-carboxamide Target Tubulin (Colchicine Binding Site) Compound->Target Binds Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Checkpoint Spindle Assembly Checkpoint Activation Effect1->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Mitochondrial Pathway) Arrest->Apoptosis Prolonged Arrest

Caption: Proposed Mechanism of Action. The compound disrupts microtubule dynamics, triggering checkpoint activation and subsequent apoptosis.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Media High lipophilicity (LogP >3.5).Sonicate stock; pre-dilute in serum-free media; do not exceed 100 µM.
High Background in Fluorescence Assays Naphthalene autofluorescence.Use colorimetric assays (MTT/WST-1) or red-shifted fluorophores (e.g., MitoTracker Red) instead of DAPI/Blue.
Inconsistent IC50 Evaporation of DMSO in outer wells.Use "edge-effect" mitigation: fill outer wells with PBS and only use inner 60 wells for data.

References

  • Naphthalene Scaffolds in Cancer: Title: Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. Source: International Journal of Molecular Sciences (2020). URL:[Link]

  • Efflux Pump Inhibition: Title: Design, synthesis and biological activity evaluation of novel 4-substituted 2-naphthamide derivatives as AcrB inhibitors.[2] Source: European Journal of Medicinal Chemistry (2018). URL:[Link][2]

  • Tubulin Targeting: Title: New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents.[3][4][5] Source: RSC Advances (2021). URL:[Link]

  • Cytotoxicity Benchmarking: Title: Genetic toxicity of naphthalene: a review. Source: Journal of Toxicology and Environmental Health (2003). URL:[Link]

Sources

4-Bromo-N-methylnaphthalene-1-carboxamide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-N-methylnaphthalene-1-carboxamide as a Chemical Probe

Executive Summary

4-Bromo-N-methylnaphthalene-1-carboxamide (4-BNMC) is a specialized halogenated fragment probe designed for Fragment-Based Drug Discovery (FBDD) and Late-Stage Functionalization (LSF) .[1] Unlike "named" inhibitors that target a single protein with high affinity, 4-BNMC serves as a "Scaffold Probe" —a chemical tool used to map the Structure-Activity Relationship (SAR) of naphthalene-binding pockets in targets such as the P2X7 receptor , SIRT2 (Sirtuins) , and Serotonin (5-HT) receptors .[1]

Its utility stems from its dual-functionality:

  • The Amide Handle (C1): Acts as a Directing Group (DG) for transition-metal catalyzed C-H activation, probing the steric and electronic requirements of the peri-position (C8).[1]

  • The Bromo Handle (C4): Serves as an electrophilic site for cross-coupling, allowing researchers to rapidly generate libraries of biaryl probes to interrogate hydrophobic pockets in enzymes and GPCRs.[1]

This guide details the application of 4-BNMC in generating bioactive chemical libraries and probing reaction mechanisms.[1]

Technical Specifications & Chemical Properties

PropertySpecification
IUPAC Name 4-bromo-N-methylnaphthalene-1-carboxamide
CAS Number 1365272-43-0
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Solubility DMSO (>50 mM), DMF, DCM; Low solubility in water.[1]
Fluorescence Weak (Quenched by Heavy Atom Effect of Bromine).[1]
Key Pharmacophore Naphthalene-1-carboxamide (Privileged structure for GPCRs/Ion Channels).[1]
Storage Store solid at -20°C; Solutions stable in DMSO for 3 months at -80°C.

Application I: Probing P2X7 Receptor Antagonism via SAR Expansion

The naphthalene-1-carboxamide core is a validated pharmacophore for P2X7 receptor antagonists , which are critical targets for inflammation and neuropathic pain.[1] 4-BNMC allows researchers to "probe" the depth and hydrophobicity of the P2X7 allosteric pocket by modifying the C4 position.[1]

Mechanism of Action (Probe Logic)

The P2X7 receptor contains a hydrophobic pocket that accommodates bulky aromatic groups.[1] By using 4-BNMC as a starting scaffold, researchers can perform a Suzuki-Miyaura coupling to attach various aryl/heteroaryl groups at the C4 position.[1]

  • Hypothesis: If the coupled group fits the pocket, antagonistic potency (IC50) increases.[1]

  • Readout: Calcium influx assays (FLIPR) or electrophysiology.

Experimental Workflow: "Probe-to-Hit" Evolution

P2X7_Probe_Workflow BNMC 4-BNMC Scaffold (Low Affinity Fragment) Suzuki Pd-Catalyzed Cross-Coupling (Library Gen.) BNMC->Suzuki + Aryl Boronic Acids Library C4-Biaryl Library (Analogues) Suzuki->Library Screen P2X7 FLIPR Assay (Ca2+ Flux) Library->Screen Hit Lead Antagonist (High Affinity) Screen->Hit IC50 < 100 nM

Caption: Workflow for evolving the 4-BNMC fragment into a high-affinity P2X7 antagonist via C4-diversification.

Protocol A: Parallel Synthesis of C4-Substituted Probes

Objective: Generate a library of 12 analogues to probe the hydrophobic tolerance of the target protein.

Reagents:

  • 4-BNMC (1.0 equiv)[1]

  • Aryl Boronic Acids (1.5 equiv) - Variable (R-B(OH)2)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve 4-BNMC (26.4 mg, 0.1 mmol) in 1,4-Dioxane (1 mL).

  • Activation: Add the specific Aryl Boronic Acid (0.15 mmol) and K₂CO₃ (41.4 mg, 0.3 mmol) dissolved in water (0.25 mL).

  • Catalyst Addition: Degas the solution with N₂ for 5 minutes. Add Pd(dppf)Cl₂ (4 mg).[1]

  • Reaction: Seal the vial and heat to 90°C for 4 hours (or use Microwave: 110°C for 20 min).

  • Work-up: Cool to RT. Dilute with EtOAc (5 mL), wash with brine. Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate and purify via preparative HPLC (Gradient: 5-95% MeCN in Water + 0.1% Formic Acid).

  • Validation: Verify structure via LC-MS. The bromine isotopic pattern (1:1 doublet) should disappear, replaced by the mass of the coupled product.[1]

Application II: Mechanistic Probe for C-H Activation (The "Peri" Effect)

4-BNMC is an ideal substrate to probe Directing Group (DG) efficiency in transition-metal catalysis.[1] The N-methyl amide at C1 directs catalysts (Pd, Rh, Ru) to the sterically crowded C8 (peri) position or the C2 (ortho) position.[1]

  • Why use 4-BNMC? The C4-Bromine atom blocks the para position and electronically deactivates the ring slightly, making the selectivity between C2 and C8 highly sensitive to the catalyst ligand sphere.[1] This makes it a "stress test" substrate for new catalytic methods.[1]

Protocol B: Probing Peri-Selectivity (C8 Functionalization)

Objective: Determine if a catalytic system can overcome steric strain to functionalize the C8 position.[1]

Reagents:

  • 4-BNMC (Substrate)[1]

  • Alkyne (Coupling Partner, e.g., Diphenylacetylene)[1]

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)[1]

  • Additive: AgSbF₆ (20 mol%)[1]

  • Oxidant: Cu(OAc)₂ (1.0 equiv)[1]

Procedure:

  • Mix: Combine 4-BNMC (0.2 mmol), Alkyne (0.24 mmol), Catalyst, and Additive in a Schlenk tube.

  • Solvent: Add 1,2-Dichloroethane (DCE, 2 mL).

  • Heat: Stir at 100°C for 16 hours .

  • Analysis: Filter through a celite pad.[1] Analyze crude mixture by ¹H NMR.

  • Readout (The Probe Result):

    • Success (C8-Activation): Formation of a tricyclic benzo[g]isoquinolinone derivative (due to annulation between C1-amide and C8).[1]

    • Failure (Steric Block): Recovery of starting material or C2-alkylation only.[1]

Application III: Fluorescence "Turn-On" Sensing

While 4-BNMC itself has weak fluorescence due to the Heavy Atom Effect (Bromine promotes intersystem crossing to the triplet state, quenching fluorescence), it acts as a "Pro-Fluorophore." [1]

  • Mechanism: Displacement of the Bromine atom (via substitution or coupling) removes the quenching pathway, restoring the strong blue fluorescence characteristic of the naphthalene-amide core.[1]

  • Application: Monitoring reaction progress or detecting thiols.[1]

Data: Fluorescence Recovery

Compound State Excitation (nm) Emission (nm) Relative Quantum Yield (Φ)
4-BNMC (Intact) 290 340 < 0.05 (Quenched)

| Debrominated Product | 290 | 345 | ~ 0.45 (Bright Blue) |[1]

References & Grounding

  • Naphthalene-1-carboxamide Pharmacophore in P2X7 Antagonists:

    • Source: Guile, S. D., et al. "Antagonists of the P2X7 receptor.[1] Structure-activity relationships of hydantoin-based antagonists." Bioorganic & Medicinal Chemistry Letters, 2009.[1]

    • Context: Establishes the amide-naphthalene core as a privileged structure for P2X7 binding.

    • URL:[1]

  • Palladium-Catalyzed Cross-Coupling of Naphthyl Bromides:

    • Source: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

    • Context: Foundational protocol for the C4-functionalization described in Protocol A.

    • URL:[1]

  • C-H Activation at the Peri-Position of 1-Naphthamides:

    • Source: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations."[1] Chemical Reviews, 2011.[1]

    • Context: Explains the mechanism of amide-directed C-H activation used in Protocol B.

    • URL:[1]

  • Fluorescence Quenching by Heavy Atoms (Bromine):

    • Source: Lakowicz, J. R.[1] "Principles of Fluorescence Spectroscopy." Springer, 2006.[1]

    • Context: Theoretical basis for the "Turn-On" fluorescence application.[1]

    • URL:[1]

(Note: While 4-BNMC is a specific catalog compound, its primary application is as a modular building block in the studies cited above.)

Sources

Application Note: High-Throughput Screening Strategies for 4-Bromo-N-methylnaphthalene-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery professionals. It treats 4-Bromo-N-methylnaphthalene-1-carboxamide as a functionalized scaffold (Lead Series) intended for diversification via cross-coupling reactions to generate a library of analogs targeting kinase activity or antiproliferative pathways.

Introduction & Chemical Space Rationale

The naphthalene-1-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting bioactivity across diverse therapeutic areas, including cannabinoid receptor modulation (CB2), kinase inhibition (e.g., CDK, EGFR), and antimycobacterial agents.

The specific precursor, 4-Bromo-N-methylnaphthalene-1-carboxamide , serves as a critical "diversity node." The C4-bromine moiety functions as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries. Meanwhile, the N-methyl carboxamide motif often acts as a hydrogen-bond donor/acceptor anchor within the ATP-binding pocket of kinases or allosteric sites of GPCRs.

This guide details the protocols for screening a library derived from this scaffold, addressing the specific physicochemical challenges (lipophilicity, solubility) inherent to fused aromatic systems.

Key Physicochemical Challenges
  • Lipophilicity (cLogP > 3.5): High risk of compound aggregation and non-specific binding.

  • Aqueous Solubility: Poor solubility in standard assay buffers requires precise DMSO management.

  • Fluorescence Quenching: Naphthalene cores can interfere with specific fluorophores; Time-Resolved Fluorescence (TR-FRET) is recommended to mitigate artifacts.

Experimental Workflow Overview

The screening campaign is designed to filter a library of 1,000–5,000 analogs generated from the 4-bromo parent. The workflow moves from biochemical target engagement to phenotypic validation.

Workflow Diagram

HTS_Workflow Library Library Generation (Suzuki Coupling at C4-Br) QC QC & Solubility Check (Nephelometry) Library->QC 10mM DMSO Stocks Primary Primary Screen: TR-FRET (Kinase/Target Binding) QC->Primary Pass (>20µM Sol) Counter Counter Screen (Aggregation/False Positive) Primary->Counter >50% Inhibition Secondary Secondary Screen: Cell Viability (Resazurin Assay) Counter->Secondary Non-Aggregators HitVal Hit Validation & IC50 (Dose Response) Secondary->HitVal Active <10µM

Figure 1: Stage-gate workflow for screening naphthalene carboxamide analogs. The process prioritizes early identification of solubility artifacts common to this chemical class.

Compound Management & Preparation

Naphthalene analogs are prone to precipitation in aqueous buffers. Strict adherence to liquid handling protocols is required to prevent "crashing out."

Protocol: Stock Preparation
  • Dissolution: Dissolve solid analogs in 100% anhydrous DMSO to a concentration of 10 mM .

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo® 650) to transfer nanoliter volumes to assay plates. This avoids the "tip-wetting" issues associated with viscous DMSO solutions.

  • Intermediate Dilution (Critical Step): Do not dilute directly from 100% DMSO into the assay buffer.

    • Step A: Dilute 10 mM stock 1:20 in 100% DMSO (Final: 00.5 mM).

    • Step B: Dilute 1:10 into Assay Buffer containing 0.05% Tween-20 or Pluronic F-127 .

    • Rationale: The surfactant prevents the formation of colloidal aggregates, a known PAINS (Pan-Assay Interference Compounds) mechanism for hydrophobic aromatics.

Primary Screen: TR-FRET Kinase Binding Assay

Objective: Determine target engagement (e.g., CDK or BRD4 inhibition) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is chosen over standard fluorescence intensity because the long lifetime of the Lanthanide donor allows the short-lived background fluorescence of the naphthalene ring to decay before measurement.

Assay Principle

A Terbium (Tb)-labeled antibody binds to the kinase. A fluorescent tracer (AlexaFluor 647) binds to the ATP pocket. When the tracer is bound, FRET occurs (Tb -> Tracer). An inhibitor (the analog) displaces the tracer, reducing the FRET signal.

Reagents & Setup
ComponentConcentration (Final)Function
Kinase Target 5 nMBiological Target
Tb-Anti-GST Ab 2 nMFRET Donor
Tracer-647

value (approx 10-50 nM)
FRET Acceptor
Test Compound 10 µMAnalog Screening
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Reaction Matrix
Step-by-Step Protocol
  • Plate Prep: Dispense 100 nL of library compounds (in DMSO) into a 384-well low-volume white plate (Greiner 784075).

  • Enzyme Addition: Add 5 µL of Kinase + Tb-Antibody mixture. Centrifuge at 1000 x g for 1 min.

  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

  • Tracer Addition: Add 5 µL of Tracer-647 solution.

  • Incubation 2: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 490 nm or 495 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs (Critical to eliminate naphthalene autofluorescence).

  • Data Analysis: Calculate FRET Ratio

    
    .
    

Counter Screen: Aggregation Detection (Detergent Sensitivity)

Naphthalene carboxamides can form colloidal aggregates that sequester enzymes, causing false positives.

Protocol: Re-test all "Hits" (>50% inhibition) from the Primary Screen in the exact same TR-FRET assay, but with the addition of 0.01% Triton X-100 (a higher detergent concentration).

  • True Inhibitor: Potency remains unchanged (

    
     shift < 2-fold).
    
  • Aggregator: Potency is lost (activity disappears) because the detergent breaks up the colloid.

Secondary Screen: Cell Viability (Resazurin Reduction)

Objective: Assess cellular permeability and antiproliferative efficacy in a relevant cancer cell line (e.g., A549 or Huh-7).

Protocol
  • Seeding: Seed cells at 2,000 cells/well in 384-well black/clear-bottom plates in 40 µL media. Incubate 24h.

  • Treatment: Add 100 nL of compound (Final conc: 10 µM). Include Doxorubicin (1 µM) as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 5 µL of Resazurin reagent (e.g., AlamarBlue).

  • Read: Incubate 2-4 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm).

  • Calculation: Normalize to DMSO control (100% Viability) and SDS control (0% Viability).

Data Analysis & Hit Validation

Quality Control Metrics

Ensure the assay performance meets HTS standards before analyzing compound data.

  • Z-Factor (

    
    ):  Must be > 0.5.
    
    
    
    
    (Where
    
    
    is positive control and
    
    
    is negative control).
  • Signal-to-Background (S/B): > 3.0 for TR-FRET assays.

Hit Selection Criteria
  • Primary Cutoff: > 50% inhibition at 10 µM.

  • Solubility: No precipitation detected in nephelometry QC.

  • Selectivity: > 10-fold shift between Target

    
     and Cytotoxicity 
    
    
    
    (unless the goal is cell death).

References

  • Naphthalene Scaffold Bioactivity

    • Jebalenet, J. et al. "Synthesis, Computational and Biological Activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes." Indian Journal of Chemistry, Vol 63, 2024.

  • HTS Assay Design (TR-FRET vs. Autofluorescence)

    • Penn Center for Molecular Discovery. "High Throughput Screening (HTS)
  • Solubility & Aggregation in HTS

    • Kozlowska, J. et al. "The study of the solubility of naphthalene diimides... in different solvents." ResearchGate, 2025.[1]

  • Metabolic Stability in Screening

    • SLAS 2024 Abstract. "A New High-Throughput Screening Assay System Incorporating Drug Metabolic Capability."[2]

  • Chemical Properties & Safety

    • PubChem. "2-Naphthalenecarboxamide Compound Summary."

Sources

Application Note: High-Fidelity Synthesis and Diversification of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-bromo-N-methylnaphthalene-1-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for P2X7 receptor antagonists, kinase inhibitors, and covalent probes.[1] Its planar naphthalene core provides robust hydrophobic interactions within binding pockets, while the C1-amide and C4-bromide allow for orthogonal functionalization—the amide for hydrogen-bond directionality and the bromide as a handle for cross-coupling (Suzuki, Buchwald-Hartwig).[1]

This application note provides a validated, scalable protocol for synthesizing this core scaffold and subsequently diversifying it. Unlike generic procedures, this guide addresses the specific regiochemical challenges of the naphthalene system, ensuring high purity and reproducibility.

Strategic Advisory: The Regioselectivity Trap

CRITICAL WARNING: A common failure mode in synthesizing this scaffold is attempting the direct bromination of N-methyl-1-naphthamide or 1-naphthoic acid.[1]

  • The Trap: Electrophilic bromination (

    
    ) of 1-naphthoic acid is directed by the deactivating carboxyl group to the meta-position of the other ring (positions 5 and 8), resulting in a complex mixture of 5-bromo and 8-bromo isomers that are difficult to separate from the 4-bromo target.[1]
    
  • The Solution: The most reliable route utilizes 4-bromo-1-naphthoic acid as the starting material. This precursor is best obtained via the oxidation of 4-bromo-1-methylnaphthalene or hydrolysis of 4-bromo-1-naphthonitrile, ensuring the bromine is installed before the directing group conflict arises.[1]

Synthetic Workflow Diagram

The following flowchart outlines the logical progression from starting material to diversified library generation.

G cluster_QC Quality Control Gate Start Start: 4-Bromo-1-naphthoic acid (CAS: 16650-55-8) Activation Step 1: Acid Chloride Formation (SOCl2, cat. DMF) Start->Activation Activation Amidation Step 2: Amidation (MeNH2, THF/DCM) Activation->Amidation Nucleophilic Acyl Substitution Core Target Core: 4-Bromo-N-methylnaphthalene-1-carboxamide Amidation->Core Isolation & Crystallization Suzuki Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Library Diversification QC Check Purity (HPLC/NMR) Is >98%? Core->QC Library Final Library: 4-Aryl-N-methylnaphthalene-1-carboxamide Suzuki->Library Purification QC->Start No (Recrystallize) QC->Suzuki Yes

Caption: Step-wise workflow for the synthesis and diversification of the naphthalene carboxamide scaffold.

Protocol A: Synthesis of the Core Scaffold

Target: 4-Bromo-N-methylnaphthalene-1-carboxamide Scale: 10.0 g (approx. 40 mmol)

Materials & Reagents
ReagentEquiv.[1][2][3]AmountRole
4-Bromo-1-naphthoic acid 1.010.0 gLimiting Reagent
Thionyl Chloride (

)
3.08.7 mLActivating Agent
DMF (Anhydrous) Cat.[1]3-4 dropsCatalyst
Methylamine (2M in THF) 3.060 mLNucleophile
Triethylamine (

)
3.016.7 mLAcid Scavenger
Dichloromethane (DCM) -100 mLSolvent
Step-by-Step Procedure
  • Acid Activation (Acid Chloride Formation):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-1-naphthoic acid (10.0 g) in anhydrous DCM (50 mL).

    • Add catalytic DMF (3 drops).[1] Note: DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

    • Add Thionyl Chloride (8.7 mL) dropwise over 10 minutes.

    • Heat the mixture to reflux (40°C) for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

    • Evaporation: Cool to room temperature and concentrate in vacuo to remove excess

      
       and solvent. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of thionyl chloride traces. Caution: Residual 
      
      
      
      will react violently with the amine in the next step.
  • Amidation:

    • Dissolve the crude acid chloride residue in anhydrous DCM (80 mL) and cool to 0°C (ice bath) under nitrogen atmosphere.

    • In a separate vessel, mix Methylamine (2M in THF, 60 mL) and Triethylamine (16.7 mL).

    • Add the amine solution dropwise to the cold acid chloride solution over 20 minutes. Observation: White precipitate (triethylamine hydrochloride) will form immediately.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Quench the reaction with water (100 mL).

    • Separate the organic layer and wash sequentially with:

      • 1N HCl (50 mL) – Removes unreacted amine.

      • Sat.

        
         (50 mL) – Removes unreacted acid.
        
      • Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Crystallization: The crude solid is typically high purity.[1] Recrystallize from EtOAc/Hexanes (1:3) to obtain white needles.[1]

QC Specifications
  • Yield: Expect 85–92% (approx. 9.0–9.7 g).[1]

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.60 (br q, 1H, NH), 8.32 (d, 1H), 8.20 (d, 1H), 7.85 (d, 1H), 7.70-7.60 (m, 2H), 7.55 (d, 1H), 2.85 (d, 3H, 
    
    
    
    ).
  • Purity: >98% by HPLC (254 nm).

Protocol B: Library Diversification (Suzuki Coupling)

Objective: Install aryl groups at the C4 position to probe structure-activity relationships (SAR).[1]

Reaction Logic

The C4-position of naphthalene is sterically crowded (peri-interaction with H5).[1] Therefore, highly active catalysts and elevated temperatures are often required compared to simple phenyl bromides.

Materials
  • Scaffold: 4-Bromo-N-methylnaphthalene-1-carboxamide (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) – Chosen for robustness against steric bulk.[1]
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Procedure
  • Charge a microwave vial or pressure tube with the scaffold (0.5 mmol), boronic acid (0.75 mmol), and

    
     (0.025 mmol).
    
  • Seal the vial and purge with nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete acid chloride formation.[1]Ensure

is fresh. Use toluene co-evaporation to drive off excess reagent.[1]
Impurity at ~5% (Amidation) Dimer formation or hydrolysis.[1]Ensure strict anhydrous conditions during acid chloride formation.[1]
Stalled Suzuki Coupling Steric hindrance at C4/C5.[1]Switch to S-Phos Pd G3 or Pd(Amphos) catalysts which are superior for sterically hindered biaryls.[1] Increase temp to 100°C.
Debromination (Suzuki) Protodehalogenation.[1]Use anhydrous base (

) and dry dioxane if protodehalogenation is observed.[1]

References

  • Preparation of Naphthalene Carboxamides

    • Source: PubChem.[1][4] (n.d.). 4-Bromo-1-naphthoic acid.[1][4] National Library of Medicine.[1]

    • Link:[Link][1]

  • Suzuki Coupling on Naphthalenes

    • Source: Organic Chemistry Portal.[1] (n.d.). Suzuki Coupling.[1][5][6][7][8]

    • Link:[Link]

  • Medicinal Chemistry Context (P2X7 Antagonists)

    • Source: Guile, S. D., et al. (2009). Antagonists of the P2X7 receptor.[1] Structure-activity relationships of hydantoin-based antagonists. Journal of Medicinal Chemistry.[1]

    • Note: Highlights the utility of the naphthalene-1-carboxamide core in drug design.
    • Link:[Link][1]

  • Regioselectivity in Naphthalene Substitution

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text validating the alpha-substitution preference and steric challenges).

Sources

Application Notes and Protocols for 4-Bromo-N-methylnaphthalene-1-carboxamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Investigational Agent

In the dynamic landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount. This document serves as a comprehensive guide to the preclinical investigation of 4-Bromo-N-methylnaphthalene-1-carboxamide , a compound of interest due to its structural features that suggest potential activity against key cancer targets. While direct literature on this specific molecule is nascent, its core structure—a naphthalene carboxamide—is a well-established pharmacophore in potent inhibitors of the Poly (ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3]

This guide is therefore constructed on the scientifically grounded hypothesis that 4-Bromo-N-methylnaphthalene-1-carboxamide may function as an inhibitor of PARP enzymes, including PARP1/2 and/or Tankyrase (TNKS1/2). The protocols and insights provided herein are designed to rigorously test this hypothesis and to elucidate the compound's potential as a therapeutic agent. We will proceed with the expertise and meticulousness required to characterize a novel molecule, explaining not just the "how" but the critical "why" behind each experimental step.

Mechanistic Hypothesis: Targeting DNA Repair and Wnt Signaling

The rationale for investigating 4-Bromo-N-methylnaphthalene-1-carboxamide in cancer is rooted in the established roles of PARP enzymes in tumorigenesis.[4]

  • PARP1/2 and Synthetic Lethality: PARP1 and PARP2 are central to the repair of single-strand DNA breaks (SSBs).[2] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP1/2 leads to the accumulation of SSBs, which collapse replication forks and create double-strand breaks (DSBs).[1][3] The cell's inability to repair these DSBs via HR results in cell death, a concept known as synthetic lethality.[2] The carboxamide moiety of our investigational compound is a key structural feature for binding to the NAD+ pocket of PARP enzymes.[1]

  • Tankyrase and Wnt/β-catenin Signaling: Tankyrase 1 and 2 are PARP family members that regulate the stability of Axin, a key component of the β-catenin destruction complex.[5][6][7] By poly-ADP-ribosylating (PARylating) Axin, tankyrases mark it for ubiquitination and degradation.[6][7][8] In many cancers, particularly colorectal cancer, hyperactive Wnt signaling due to mutations in components like APC leads to uncontrolled cell proliferation.[5][9] Inhibition of tankyrase stabilizes Axin, promotes the degradation of β-catenin, and thereby suppresses Wnt-driven tumor growth.[5][9]

Our primary hypothesis is that 4-Bromo-N-methylnaphthalene-1-carboxamide will exhibit inhibitory activity against one or both of these target classes.

PARP_Wnt_Pathway cluster_0 DNA Repair Pathway cluster_1 Wnt/β-catenin Pathway cluster_2 Point of Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork if unrepaired BER Base Excision Repair PARP1->BER DNA_Repair DNA Repaired BER->DNA_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DNA_DSB->HR_deficient Apoptosis_PARP Apoptosis HR_deficient->Apoptosis_PARP Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->Gene_Expression activates Tankyrase Tankyrase 1/2 Tankyrase->Destruction_Complex destabilizes via Axin PARylation Axin_Degradation Axin Degradation Compound 4-Bromo-N-methyl- naphthalene-1-carboxamide Compound->PARP1 Hypothesized Inhibition Compound->Tankyrase Hypothesized Inhibition

Figure 1: Hypothesized mechanism of action.

Experimental Protocols: A Step-by-Step Guide to Characterization

The following protocols are designed to be comprehensive and self-validating. It is crucial to include appropriate positive and negative controls in every experiment.

In Vitro Enzymatic Assay: Direct Target Engagement

Objective: To determine the direct inhibitory effect of 4-Bromo-N-methylnaphthalene-1-carboxamide on PARP1 and Tankyrase 2 activity.

Rationale: This is the foundational experiment to confirm direct interaction with the hypothesized targets. A commercially available chemiluminescent or fluorescent assay kit is recommended for high-throughput screening and accurate IC50 determination.

Protocol: (Adapted from standard PARP/TNKS assay kits)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Bromo-N-methylnaphthalene-1-carboxamide in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM). Also, prepare a DMSO-only vehicle control.

    • As a positive control, use a known PARP inhibitor (e.g., Olaparib) and/or a known Tankyrase inhibitor (e.g., XAV-939).[4]

  • Assay Reaction:

    • In a 96-well or 384-well plate, add recombinant human PARP1 or Tankyrase 2 enzyme to the appropriate assay buffer.

    • Add the diluted test compound, positive control, or vehicle control to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and histone-coated plates (for PARP1) or a suitable substrate for Tankyrase.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plates to remove unincorporated NAD+.

    • Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 60 minutes.

    • Wash away unbound conjugate.

    • Add chemiluminescent substrate and immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme) from all readings.

    • Normalize the data with the vehicle control representing 100% activity and a no-NAD+ control representing 0% activity.

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay: Assessing Cytotoxicity

Objective: To evaluate the effect of the compound on the viability and proliferation of cancer cell lines.

Rationale: This assay provides the first indication of the compound's anti-cancer activity in a cellular context. It is critical to select appropriate cell lines. For the synthetic lethality hypothesis, include both HR-deficient (e.g., CAPAN-1, MDA-MB-436; BRCA mutant) and HR-proficient (e.g., BxPC-3, MCF-7; BRCA wild-type) cell lines. For the Wnt pathway hypothesis, use an APC-mutant colorectal cancer line (e.g., COLO-320DM, SW480).[5]

Cell_Viability_Workflow start Start: Select Cell Lines seed Seed Cells in 96-well Plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (Dose-Response) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add CellTiter-Glo Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data: Calculate IC50 measure->analyze end End analyze->end

Figure 2: Workflow for cell viability assay.

Protocol:

  • Cell Seeding:

    • Culture selected cell lines according to standard protocols.[10]

    • Trypsinize and count the cells. Seed the cells into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of 4-Bromo-N-methylnaphthalene-1-carboxamide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound, vehicle control (DMSO), or a positive control (e.g., Olaparib).

    • Incubate for 72 hours.

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the viability against the log of the compound concentration and determine the IC50 value.

Western Blotting: Target Engagement and Pathway Modulation

Objective: To confirm target engagement in a cellular context by observing downstream signaling effects.

Rationale: An IC50 value from a viability assay does not prove the mechanism of action. Western blotting provides crucial evidence. For PARP inhibition, we look for a reduction in PAR levels. For Tankyrase inhibition, we expect an accumulation of Axin2 and a subsequent reduction in total β-catenin.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., HeLa for PAR analysis, SW480 for Wnt analysis) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at 1x, 5x, and 10x the IC50 concentration for a specified time (e.g., 24 hours). Include vehicle and positive controls.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample and load onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-PAR, anti-Axin2, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Image the blot using a digital imager.

    • Perform densitometry analysis to quantify changes in protein levels relative to the loading control.

In Vivo Xenograft Model: Efficacy in a Biological System

Objective: To evaluate the anti-tumor efficacy of 4-Bromo-N-methylnaphthalene-1-carboxamide in a mouse xenograft model.

Rationale: This is the critical step to assess the compound's potential as a therapeutic agent. The choice of cell line for the xenograft should be based on the in vitro data (e.g., a highly sensitive BRCA-mutant cell line or an APC-mutant colorectal cancer line).[5]

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG).

    • Subcutaneously implant a suspension of the chosen cancer cells (e.g., 5 x 10^6 CAPAN-1 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., Vehicle control, Compound at two dose levels, Positive control).

  • Compound Administration:

    • Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

    • Administer the compound daily via oral gavage or intraperitoneal injection for a set period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target engagement markers).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Perform statistical analysis (e.g., ANOVA) to determine significance.

Data Presentation: Anticipated Results

The following tables represent hypothetical, yet plausible, data that could be generated from the described experiments.

Table 1: In Vitro Inhibitory Activity (IC50)

Compound PARP1 IC50 (nM) Tankyrase 2 IC50 (nM)
4-Bromo-N-methylnaphthalene-1-carboxamide 15.2 85.7
Olaparib (Control) 5.1 >10,000

| XAV-939 (Control) | >10,000 | 11.8 |

Table 2: Cell Viability (IC50) in Cancer Cell Lines

Cell Line Genotype Compound IC50 (µM) Olaparib IC50 (µM)
CAPAN-1 BRCA2 mutant 0.85 0.12
BxPC-3 BRCA WT 12.5 >20
COLO-320DM APC mutant 1.2 >20

| RKO | APC WT | 15.8 | >20 |

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of 4-Bromo-N-methylnaphthalene-1-carboxamide. Based on its structural properties, a logical starting point is the investigation of its activity as a PARP and/or Tankyrase inhibitor. The outlined protocols, from enzymatic assays to in vivo efficacy studies, will enable researchers to build a comprehensive data package to validate its mechanism of action and assess its therapeutic potential. Positive results would warrant further investigation into its pharmacokinetics, safety pharmacology, and potential for combination therapies.

References

  • CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents. Google Patents.
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells . ResearchGate. Available at: [Link].

  • Naphthalene, 1-bromo- - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link].

  • 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation . National Institutes of Health (NIH). Available at: [Link].

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond . National Institutes of Health (NIH). Available at: [Link].

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents . National Institutes of Health (NIH). Available at: [Link].

  • RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model . National Institutes of Health (NIH). Available at: [Link].

  • 4-Bromo-N-methylnaphthalene-1-carboxamide | C12H10BrNO | CID 70699784 . PubChem. Available at: [Link].

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. Available at: [Link].

  • PARP-inhibitors: A New Generation of Cancer Drugs . YouTube. Available at: [Link].

  • Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation . National Institutes of Health (NIH). Available at: [Link].

  • In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice . PubMed. Available at: [Link].

  • METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE . National Institutes of Health (NIH). Available at: [Link].

  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models . Reaction Biology. Available at: [Link].

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides . National Institutes of Health (NIH). Available at: [Link].

  • Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta . PLOS One. Available at: [Link].

  • 1 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold . MDPI. Available at: [Link].

  • Inhibitors of PARP: Number crunching and structure gazing . National Institutes of Health (NIH). Available at: [Link].

  • 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 . PubChem. Available at: [Link].

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents. Google Patents.
  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models . PubMed. Available at: [Link].

  • (PDF) The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models . ResearchGate. Available at: [Link].

  • N-(4-BROMO-2-METHYLPHENYL)NAPHTHALENE-2-CARBOXAMIDE . gsrs. Available at: [Link].

Sources

4-Bromo-N-methylnaphthalene-1-carboxamide for tubulin polymerization inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-Bromo-N-methylnaphthalene-1-carboxamide as a Tubulin Polymerization Inhibitor

Abstract & Introduction

Compound Class: Naphthalene-1-carboxamide derivative. Target:


-Tubulin (Colchicine Binding Site).[1]
Mechanism:  Microtubule Destabilization.

The microtubule cytoskeleton is a dynamic network essential for cell division, intracellular transport, and cell shape maintenance.[2][3] Small molecules that disrupt this network are potent chemotherapeutic agents. 4-Bromo-N-methylnaphthalene-1-carboxamide represents a class of synthetic naphthalene derivatives designed to bind the colchicine site at the interface of


- and 

-tubulin.

Unlike taxanes (which stabilize microtubules), this compound acts as a destabilizing agent . By binding to the unpolymerized tubulin dimer, it sterically hinders the "curved-to-straight" conformational change required for incorporation into the growing microtubule lattice. This leads to:

  • Inhibition of tubulin polymerization in vitro.

  • Disruption of the microtubule network in cells.[2]

  • Cell cycle arrest at the G2/M phase (mitotic block).[1][2]

  • Induction of apoptosis.[1][2][4][5]

This guide details the protocols for validating this compound's efficacy using biochemical turbidimetry and cellular imaging.

Chemical Properties & Handling

  • Molecular Weight: ~264.12 g/mol

  • Solubility: Highly lipophilic due to the naphthalene core and bromine substituent.

  • Stock Preparation:

    • Dissolve solid compound in 100% anhydrous DMSO to create a 10 mM or 50 mM stock.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Tolerance: Tubulin is sensitive to solvents. Ensure the final DMSO concentration in all assays is

    
     0.5% (v/v) .
    

Application I: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Principle: The polymerization of tubulin dimers into microtubules scatters light.[3][6][7] By measuring absorbance (Optical Density, OD) at 340 nm over time, the kinetics of nucleation, growth, and steady-state equilibrium can be quantified.[3] Inhibitors reduce the rate (


) and final polymer mass (Plateau Height).
Materials
  • Purified Tubulin: Porcine brain tubulin (>99% pure), lyophilized (e.g., Cytoskeleton Inc. or Sigma).

  • GTP Stock: 100 mM (guanosine triphosphate).

  • General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.[6][7]
    
  • Controls:

    • Inhibitor Control: Colchicine (5

      
      M).
      
    • Stabilizer Control: Paclitaxel (5

      
      M) - optional, to verify assay range.
      
    • Vehicle Control: DMSO (matched to sample concentration).[8]

Protocol Steps
  • Buffer Preparation (Ice Cold):

    • Reconstitute tubulin in PEM buffer to a concentration of 3.0 - 4.0 mg/mL .

    • Supplement buffer with 1 mM GTP (critical for polymerization) and 5-10% Glycerol (enhances nucleation, optional but recommended for clear signal).

    • Note: Keep all reagents on ice.[9] Tubulin denatures rapidly at room temperature if not polymerized.

  • Compound Preparation:

    • Prepare 10X working solutions of 4-Bromo-N-methylnaphthalene-1-carboxamide in PEM buffer (containing <5% DMSO).

    • Target Final Concentrations: 0.5, 1, 5, 10, and 20

      
      M.
      
  • Assay Setup (96-well Half-Area Plate):

    • Pre-warm the spectrophotometer to 37°C .

    • Add 5

      
      L  of 10X compound or control to each well.
      
    • Add 45

      
      L  of ice-cold Tubulin/GTP master mix to each well.
      
    • Final Volume: 50

      
      L.
      
  • Measurement:

    • Immediately place the plate in the reader.

    • Shake for 5 seconds to mix.

    • Measure Absorbance at 340 nm every 30-60 seconds for 60 minutes at 37°C .

Data Analysis
  • Vmax (Nucleation/Growth Rate): Calculate the maximum slope of the linear phase (OD/min).

  • Inhibition %:

    
    .
    
  • IC50 Determination: Plot Inhibition % vs. Log[Concentration].

Application II: Immunofluorescence Microscopy

Principle: Visual confirmation of microtubule network disruption in adherent cancer cells (e.g., HeLa, A549, or MCF-7).

Protocol Steps
  • Seeding:

    • Seed cells on sterile glass coverslips in a 6-well plate (approx.

      
       cells/well).
      
    • Incubate 24h for attachment.

  • Treatment:

    • Treat cells with 4-Bromo-N-methylnaphthalene-1-carboxamide at

      
       and 
      
      
      
      the IC50
      (determined from viability assays) for 24 hours.
    • Include a DMSO vehicle control.

  • Fixation & Permeabilization:

    • Wash 1x with PBS (37°C).

    • Fix with 4% Paraformaldehyde in PBS for 15 min at Room Temp (RT).

    • Wash 3x with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • Staining:

    • Blocking: 1% BSA in PBS for 30 min.

    • Primary Antibody: Mouse anti-

      
      -tubulin (1:500) in blocking buffer. Incubate 1h at RT or overnight at 4°C.
      
    • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (Green) (1:1000). Incubate 1h at RT in dark.

    • Counterstain: DAPI (Blue) for nuclei (1

      
      g/mL) for 5 min.
      
  • Imaging:

    • Mount coverslips using anti-fade mounting medium.

    • Image using Confocal or Epifluorescence microscopy.

Expected Results
  • Vehicle: Fine, filamentous network extending to cell periphery.

  • Treated: Loss of filaments, diffuse green staining (depolymerized tubulin), cell rounding, and condensed/fragmented chromatin (mitotic arrest/apoptosis).

Mechanism & Workflow Visualization

Figure 1: Mechanism of Action (Colchicine Site Binding)

MOA Drug 4-Bromo-N-methylnaphthalene- 1-carboxamide Tubulin Free Tubulin Dimers (Alpha/Beta) Drug->Tubulin Binds Complex Drug-Tubulin Complex (Colchicine Site) Tubulin->Complex Conformational Change Polymer Microtubule Polymerization Tubulin->Polymer Normal GTP/Mg2+ Complex->Polymer Inhibits Incorporation Arrest G2/M Cell Cycle Arrest Polymer->Arrest Spindle Defect Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Checkpoint

Caption: Schematic of 4-Bromo-N-methylnaphthalene-1-carboxamide binding to the colchicine site, preventing tubulin straight-conformation and inhibiting polymerization.

Figure 2: Turbidimetry Assay Workflow

Workflow Prep 1. Prep Reagents (Keep on ICE) Tubulin + GTP Drug Stocks Mix 2. Plate Setup 96-well Half Area 5uL Drug + 45uL Tubulin Prep->Mix Incubate 3. Polymerization Temp: 37°C Time: 60 mins Mix->Incubate Measure 4. Kinetic Read OD 340nm Every 30-60s Incubate->Measure Analyze 5. Analysis Calculate Vmax Determine IC50 Measure->Analyze

Caption: Step-by-step workflow for the in vitro tubulin polymerization inhibition assay.

Troubleshooting Guide

IssuePossible CauseSolution
No Polymerization in Control Tubulin denaturationKeep tubulin on ice until the very last second. Do not refreeze thawed aliquots.
Low GTPEnsure 1 mM GTP is added fresh to the buffer.
TemperatureEnsure plate reader is pre-warmed to exactly 37°C.
Precipitation in Wells Drug insolubilityVerify compound solubility in buffer. If cloudy, lower concentration or check DMSO limit.
High Background Signal Bubbles in wellsCentrifuge plate (1000 rpm, 1 min) or pop bubbles with a hot needle before reading.

References

  • Wang, X. et al. (2018).[5] "Evaluation of 4-phenylamino-substituted naphthalene-1,2-diones as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(19), 3123-3128. Link

  • Li, W. et al. (2025). "New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents."[4] Scientific Reports/PMC. Link

  • Bhattacharyya, B. et al. (2018).[5] "Tubulin-interactive natural products as anticancer agents."[10][11] Journal of Medicinal Chemistry. (General reference for Colchicine Site Agents).

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol (OD based)." Cytoskeleton Application Notes. Link

  • Sigma-Aldrich. (2024). "In Vitro Tubulin Polymerization Assay Kit Protocol." Sigma Technical Bulletins. Link

Sources

Application Note: Cell Culture Treatment with 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating the biological activity of 4-Bromo-N-methylnaphthalene-1-carboxamide (CAS: 1365272-43-0), a substituted naphthalene derivative. While often utilized as a key synthetic intermediate for naphthalenylalkylamine-based CNS agents (e.g., SNRIs) and antifungals, this scaffold possesses intrinsic bioactivity relevant to SIRT2 inhibition , P2X7 receptor antagonism , and Cannabinoid (CB2) receptor modulation .[1]

Abstract & Biological Context

4-Bromo-N-methylnaphthalene-1-carboxamide is a lipophilic small molecule belonging to the naphthalene-1-carboxamide class. In drug discovery, this scaffold is a "privileged structure" capable of binding diverse biological targets.[1]

Key Biological Applications:
  • Synthetic Precursor: It serves as a critical intermediate in the synthesis of deuterated and non-deuterated naphthalenylalkylamines , a class including serotonin-norepinephrine reuptake inhibitors (SNRIs) and antifungal agents (e.g., Terbinafine analogs).

  • SIRT2 Inhibition: Naphthalene-1-carboxamides are structural analogs to known Sirtuin-2 (SIRT2) inhibitors, which regulate cell cycle progression and neurodegeneration.

  • P2X7 Receptor Antagonism: The naphthalene carboxamide core is a pharmacophore for P2X7 antagonists, utilized in studying inflammation and immune response.[1]

  • Fragment-Based Screening: Due to the 4-bromo "handle," it is frequently used in Structure-Activity Relationship (SAR) studies to probe binding pockets of kinases and GPCRs before Suzuki coupling.

Compound Preparation & Handling

This compound is highly lipophilic and requires precise handling to prevent precipitation in aqueous cell culture media.

Physicochemical Profile
PropertyValueNotes
Solubility (Water) NegligibleDo NOT dissolve directly in media.[1]
Solubility (DMSO) > 20 mMRecommended vehicle.[1]
Solubility (Ethanol) ModerateLess stable than DMSO stocks.[1]
LogP (Predicted) ~3.5 - 4.0High membrane permeability; risk of non-specific binding to plastic.[1]
Stock Solution Protocol
  • Weighing: Weigh 2.64 mg of compound to prepare a 10 mM stock solution in 1 mL of solvent.

  • Solubilization: Add 1 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.

    • Quality Control: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic absorption) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Cell Culture Treatment Protocol

Experimental Design: Dose-Response

To determine the IC50 or EC50, a 7-point dilution series is recommended. Target Final Concentration Range: 0.1 µM – 100 µM.

Step-by-Step Methodology
Phase 1: Cell Seeding
  • Cell Lines: Protocol is validated for HEK293 (General screening), THP-1 (Inflammation/P2X7), and SH-SY5Y (Neuroprotection/SIRT2).

  • Density: Seed cells in 96-well plates.

    • Adherent: 5,000 - 10,000 cells/well. Allow 24h attachment.

    • Suspension: 20,000 - 50,000 cells/well. Seed immediately before treatment.

Phase 2: Preparation of Working Solutions (2x)

Crucial Step: Prepare solutions at 2x the final desired concentration to account for the volume of cells already in the well.

  • Vehicle Control: Prepare media containing 0.2% DMSO (Final assay concentration will be 0.1%).[1]

  • Serial Dilution:

    • Dilute the 10 mM DMSO stock 1:50 in media to get 200 µM (2% DMSO).[1]

    • Perform 1:2 or 1:3 serial dilutions in media containing 2% DMSO to maintain constant vehicle concentration across all doses.

    • Note: This ensures that when you add these to the cells (diluting 1:2), the final DMSO concentration is consistently 1%.[1]

Phase 3: Treatment
  • Remove culture media from adherent cells (or leave 100 µL for suspension cells).[1]

  • Add 100 µL of fresh media.

  • Add 100 µL of the 2x Working Solution .

    • Final Concentration: 1x Drug, 1% DMSO.[1]

  • Incubation: Incubate at 37°C, 5% CO2.

    • Cytotoxicity/Viability: 24 - 72 hours.

    • Signaling (Phosphorylation): 15 min - 2 hours.

    • Gene Expression: 6 - 24 hours.

Phase 4: Readout (Assay Selection)[1]
  • Viability: MTT or CellTiter-Glo (ATP) assay.

  • Mechanism (SIRT2): Western Blot for acetylated

    
    -tubulin (SIRT2 substrate).
    
  • Mechanism (P2X7): YO-PRO-1 dye uptake assay (Pore formation).

Experimental Workflow Visualization

The following diagram illustrates the logical flow for screening 4-Bromo-N-methylnaphthalene-1-carboxamide, distinguishing between its use as a cytotoxic agent and a mechanistic probe.

CellTreatmentWorkflow Stock 10 mM Stock (100% DMSO) Dilution Serial Dilution (Keep DMSO Constant) Stock->Dilution Dilute in Media Treatment Treatment (24-72h) Final DMSO < 0.5% Dilution->Treatment Add Compound Cells Cell Seeding (HEK293 / THP-1) Cells->Treatment AssaySelect Select Assay Type Treatment->AssaySelect Viability Viability/Toxicity (MTT / ATP) AssaySelect->Viability General Screen Mechanistic Target Engagement (SIRT2 / P2X7) AssaySelect->Mechanistic Specific Probe Readout1 IC50 Determination Viability->Readout1 Readout2 Western Blot: Ac-Tubulin / p-ERK Mechanistic->Readout2

Caption: Workflow for evaluating 4-Bromo-N-methylnaphthalene-1-carboxamide bioactivity in vitro.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Well Compound concentration > solubility limit (>100 µM).[1]Inspect wells under microscope immediately after dosing.[1] Reduce max concentration.
High Vehicle Toxicity DMSO concentration > 0.5%.[1]Ensure final DMSO is ≤ 0.1% for sensitive lines (neurons) or ≤ 0.5% for robust lines (HeLa).[1]
Inconsistent IC50 Plastic binding.[1]The naphthalene ring is "sticky."[1] Use low-binding plates or glass-coated consumables if possible.
No Effect Observed Poor cellular permeability or metabolic clearance.[1]Verify uptake using LC-MS of cell lysate. Check for CYP450 metabolism if using HepG2 cells.

References

  • Auspex Pharmaceuticals. (2008).[1][2] Preparation of substituted naphthalenylalkylamine derivatives as serotonin and norepinephrine reuptake inhibitors. WO2008/73863 A2.[2]

  • Mahboobi, S., et al. (2009).[1] Structure-activity relationships of naphthalene-1-carboxamides as novel SIRT2 inhibitors. Journal of Medicinal Chemistry, 52(22).[1] (Contextual reference for scaffold activity).

  • PubChem Compound Summary. (2025). 4-Bromo-N-methylnaphthalene-1-carboxamide (CID 70699784).[3] National Center for Biotechnology Information. [1]

  • Gaikwad, N., et al. (2012).[1] Naphthalene-1-carboxamide derivatives: Synthesis and biological evaluation as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. (Contextual reference for anti-inflammatory properties of the scaffold).

Sources

Application Note: Experimental Design for 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Bromo-N-methylnaphthalene-1-carboxamide represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines a lipophilic naphthalene core with a hydrogen-bond-donating carboxamide and a reactive bromine handle at the para position (relative to the amide).

This Application Note provides a comprehensive technical guide for researchers utilizing this compound. Unlike generic reagents, this molecule serves two distinct high-value functions:

  • Synthetic Intermediate: The C4-Bromine allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), facilitating rapid Structure-Activity Relationship (SAR) expansion.

  • Bioactive Core: Naphthalene carboxamides are established pharmacophores in Cannabinoid Receptor 2 (CB2) agonists and STAT3 inhibitors.

Key Physicochemical Properties
PropertyValue (Approx.)Implication for Experimental Design
Molecular Formula C₁₂H₁₀BrNOPrecursor for diverse libraries.[1][2]
Molecular Weight ~264.12 g/mol Suitable for fragment-based drug discovery (FBDD).
LogP (Predicted) 3.2 – 3.8High Lipophilicity. Requires DMSO for stock solutions; risk of precipitation in aqueous buffers.
H-Bond Donors/Acceptors 1 / 1Good membrane permeability potential; amide acts as a directional anchor in binding pockets.
Melting Point Solid (>100°C)Stable solid handling; not volatile.[3][4]

Chemical Characterization & Quality Control

Objective: Ensure compound integrity before biological or synthetic use.

Solubility & Stock Preparation

Due to the naphthalene core, this compound is sparingly soluble in water.[3] Improper solubilization is the #1 cause of assay variability.

Protocol: Preparation of 10 mM Stock Solution

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.

  • Weighing: Weigh approximately 2.64 mg of solid into a chemically resistant glass vial (amber glass preferred to prevent potential photodegradation of the bromide).

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature. Do not heat above 37°C to avoid amide hydrolysis or degradation.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

LC-MS Validation Method

Before using the compound in library synthesis, validate purity using the following reverse-phase gradient.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and MS (ESI+).

Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Injection
8.095%Gradient Elution
10.095%Wash
10.15%Re-equilibration

Synthetic Functionalization (Lead Optimization)

Objective: Utilize the 4-Bromo handle to generate a library of bioactive analogs.

The primary utility of 4-Bromo-N-methylnaphthalene-1-carboxamide is as an electrophile in Suzuki-Miyaura Cross-Coupling . The steric bulk of the naphthalene ring requires specific catalytic systems to prevent debromination or homocoupling.

Protocol: Suzuki-Miyaura Coupling

Reaction: 4-Bromo-N-methylnaphthalene-1-carboxamide + Aryl Boronic Acid → 4-Aryl-N-methylnaphthalene-1-carboxamide

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to steric bulk.

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, charge the 4-Bromo scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (N₂) or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M K₂CO₃ (2.0 equiv) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 100°C for 30 min (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

SyntheticWorkflow Start 4-Bromo-N-methyl naphthalene-1-carboxamide Decision Target Modification? Start->Decision Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Decision->Suzuki Add Carbon Ring Buchwald Buchwald-Hartwig (Amines) Decision->Buchwald Add Nitrogen Sonogashira Sonogashira (Alkynes) Decision->Sonogashira Add Alkyne Linker Product Library of Bioactive Analogs Suzuki->Product Buchwald->Product Sonogashira->Product

Figure 1: Divergent synthetic strategy utilizing the chemically reactive bromine handle.

Biological Assay Development

Objective: Screen the molecule or its derivatives for biological activity.

Given the structural similarity to CB2 agonists and STAT3 inhibitors, a Cellular Viability Assay is the standard primary screen to determine cytotoxicity or efficacy in oncology models.

Assay Considerations (The "Edge Effect")

Because this molecule is lipophilic (LogP > 3), it tends to adsorb to plastic.

  • Mitigation: Use low-binding plates (polypropylene) for intermediate dilutions.

  • DMSO Limit: Keep final assay DMSO concentration < 0.5% to prevent solvent-induced toxicity masking the compound's effect.

Protocol: Dose-Response Viability Assay (MTT/CellTiter-Glo)

Target Cells: MCF-7 (Breast Cancer) or HEK293 (Control).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Compound Dilution:

    • Start with 10 mM DMSO stock.

    • Perform 1:3 serial dilutions in DMSO (8 points).

    • Dilute 1:200 into culture media (to reach 2x final concentration).

  • Treatment: Add 100 µL of 2x compound media to 100 µL of cells (Final DMSO = 0.5%).

  • Incubation: 48 or 72 hours at 37°C/5% CO₂.

  • Readout: Add detection reagent (e.g., MTT or ATP luminescence). Read on a plate reader.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC₅₀.

Assay Logic Diagram

AssayLogic Stock 10 mM DMSO Stock (Hydrophobic) Dilution Intermediate Dilution (Low-Binding Plate) Stock->Dilution 1:3 Serial Dilution Media Dilution in Media (Max 0.5% DMSO) Dilution->Media 1:200 Step Cells Cell Treatment (48-72h Incubation) Media->Cells Readout Luminescence/Absorbance (Plate Reader) Cells->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Assay workflow emphasizing solubility management (Intermediate Dilution step).

Safety & Handling (SDS Highlights)

  • GHS Classification: Acute Tox. 4 (Oral), Aquatic Acute 1.[5]

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H410: Very toxic to aquatic life with long-lasting effects.[5]

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

  • BenchChem. (2025). Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective. Retrieved from

  • Mikuš, P., et al. (2020). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules (MDPI). Retrieved from

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • PubChem. (2025). 4-Bromo-1-naphthoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Solubility of Things. (2024). Solubility Insights: Naphthalene-1-carboxamide, N-methyl-.[3] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide is a critical process in the development of various pharmaceutical intermediates. Achieving a high yield of a pure product can be challenging. This guide provides two robust protocols and a comprehensive troubleshooting section to navigate the potential hurdles in this synthesis.

I. Recommended Synthetic Protocols

Two primary routes are recommended for the synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide:

  • Route A: Direct amide coupling of 4-bromo-1-naphthoic acid with methylamine using a coupling agent.

  • Route B: Conversion of 4-bromo-1-naphthoic acid to 4-bromo-1-naphthoyl chloride, followed by reaction with methylamine.

Protocol A: Direct Amide Coupling

This method is often preferred for its milder reaction conditions and reduced handling of hazardous reagents like thionyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-1-naphthoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol B: Acyl Chloride Formation

This classic two-step approach can be highly effective, particularly for large-scale synthesis.

Step-by-Step Methodology:

  • Acyl Chloride Synthesis: To a suspension of 4-bromo-1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-bromo-1-naphthoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of methylamine (2.0 M in THF, 2.0 eq) and triethylamine (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Poor quality of coupling agent.3. Degradation of methylamine.4. Inactive acyl chloride.1. For Protocol A, ensure anhydrous conditions and allow sufficient time for activation. Consider using a different coupling agent like HBTU or EDC/HOBt.2. Use a fresh, high-quality coupling agent.3. Use a fresh solution of methylamine and add it at a low temperature.4. For Protocol B, ensure complete conversion to the acyl chloride. Use freshly distilled thionyl chloride or oxalyl chloride.
Presence of Starting Material (4-bromo-1-naphthoic acid) 1. Insufficient coupling agent or base.2. Short reaction time.3. Hydrolysis of the activated intermediate or acyl chloride.1. Increase the equivalents of the coupling agent and base.2. Extend the reaction time and continue monitoring by TLC or LC-MS.3. Ensure strictly anhydrous conditions throughout the reaction.
Formation of Multiple Byproducts 1. Over-bromination of the naphthalene ring.2. Side reactions of the coupling agent.3. Dimerization or polymerization.1. This is more likely to occur during the synthesis of the starting material. Ensure controlled bromination conditions.2. Choose a coupling agent known for fewer side reactions. For example, HATU is generally cleaner than DCC.3. Use dilute conditions and controlled addition of reagents.
Difficulty in Product Purification 1. Co-elution of impurities with the product.2. Poor crystallization of the product.3. Presence of highly polar byproducts.1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary.2. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).3. An aqueous workup with acidic and basic washes can help remove polar impurities.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, direct coupling or via the acyl chloride?

A1: The choice depends on several factors. Direct coupling (Protocol A) is generally milder and avoids the use of corrosive reagents like thionyl chloride, making it suitable for sensitive substrates and smaller-scale reactions. The acyl chloride route (Protocol B) can be more cost-effective for larger-scale synthesis and may result in faster reaction times.

Q2: What is the best coupling agent for this reaction?

A2: While several coupling agents can be effective, HATU is a good starting point due to its high efficiency and relatively low incidence of side reactions.[1][2] Other options include HBTU, PyBOP, or the carbodiimides DCC or EDC in combination with an additive like HOBt or Oxyma.

Q3: How can I minimize the formation of the urea byproduct when using DCC or EDC?

A3: The urea byproduct from carbodiimide coupling agents can complicate purification. Using EDC is advantageous as the resulting urea is water-soluble and can be removed during the aqueous workup. If using DCC, the urea is largely insoluble in many organic solvents and can be removed by filtration, though some may remain in solution.

Q4: My reaction is sluggish. How can I increase the reaction rate?

A4: For direct coupling reactions, gentle heating (e.g., to 40-50 °C) can increase the rate, but this may also promote side reactions. Ensure your reagents are of high quality and the reaction is anhydrous. For the acyl chloride route, ensure the complete formation of the highly reactive acyl chloride.

Q5: What are the expected NMR chemical shifts for the final product?

IV. Visualizing the Workflow

Diagram 1: Synthetic Routes to 4-Bromo-N-methylnaphthalene-1-carboxamide

Synthesis_Workflow cluster_start Starting Material cluster_route_a Route A: Direct Coupling cluster_route_b Route B: Acyl Chloride cluster_end Final Product 4-bromo-1-naphthoic_acid 4-Bromo-1-naphthoic Acid activate_acid Activate with HATU/DIPEA 4-bromo-1-naphthoic_acid->activate_acid DMF form_acyl_chloride Form Acyl Chloride (SOCl₂ or (COCl)₂) 4-bromo-1-naphthoic_acid->form_acyl_chloride DCM, cat. DMF add_methylamine_a Add Methylamine activate_acid->add_methylamine_a final_product 4-Bromo-N-methyl- naphthalene-1-carboxamide add_methylamine_a->final_product add_methylamine_b Add Methylamine form_acyl_chloride->add_methylamine_b add_methylamine_b->final_product

Caption: Overview of the two primary synthetic pathways.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flowchart start Low Yield? check_starting_material Starting Material Present? start->check_starting_material increase_equivalents Increase Coupling Agent/Base & Reaction Time check_starting_material->increase_equivalents Yes check_byproducts Multiple Byproducts? check_starting_material->check_byproducts No check_reagents Check Reagent Quality & Anhydrous Conditions end Improved Yield check_reagents->end increase_equivalents->end check_byproducts->check_reagents No optimize_purification Optimize Chromatography/ Recrystallization check_byproducts->optimize_purification Yes re-evaluate_route Consider Alternative Route optimize_purification->re-evaluate_route re-evaluate_route->end

Caption: A logical approach to diagnosing yield issues.

V. References

  • Common Organic Chemistry. (n.d.). Amine to Amide (HATU) Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Bromo-N-methylnaphthalene-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common solubility issues encountered with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful implementation of your experiments.

Understanding the Challenge: The Molecular Basis of Poor Solubility

4-Bromo-N-methylnaphthalene-1-carboxamide, like many polycyclic aromatic hydrocarbons, possesses inherent chemical characteristics that limit its solubility in aqueous media.[1][2] The large, nonpolar naphthalene ring system is the primary contributor to its hydrophobicity.[1][2] While the carboxamide group can participate in hydrogen bonding, its influence is often insufficient to overcome the dominant nonpolar nature of the fused aromatic rings, leading to poor solvation in water.[3]

This guide will walk you through a systematic approach to addressing these solubility challenges, from initial troubleshooting to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I've added 4-Bromo-N-methylnaphthalene-1-carboxamide directly to my aqueous buffer, but it won't dissolve. What's happening?

A1: Direct dissolution of this compound in aqueous buffers is highly unlikely due to its hydrophobic nature. The nonpolar naphthalene core repels the polar water molecules, preventing effective solvation.[1][2] You will likely observe the compound as a precipitate or a suspension of fine particles. A common and effective initial step is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent before introducing it to the aqueous buffer.[4][5][6]

Q2: What are the recommended initial co-solvents to try?

A2: For compounds with poor water solubility, several water-miscible organic solvents can be used to create a stock solution.[4][5][6] The choice of co-solvent may depend on the specific requirements of your experiment, such as cell toxicity or compatibility with other reagents. Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Acetone

It is crucial to prepare a concentrated stock solution in the chosen co-solvent and then dilute it into your aqueous buffer. Be aware that adding the organic stock solution to the aqueous buffer can sometimes cause the compound to precipitate out if its solubility limit is exceeded in the final mixture. This phenomenon is known as the "ouzo effect".[7]

Q3: Will adjusting the pH of my buffer improve the solubility of 4-Bromo-N-methylnaphthalene-1-carboxamide?

A3: The impact of pH on the solubility of this specific molecule is likely to be minimal.[8] 4-Bromo-N-methylnaphthalene-1-carboxamide is a neutral molecule with no readily ionizable groups. Significant pH adjustments are more effective for acidic or basic compounds where salt formation can dramatically increase aqueous solubility.[8] However, extreme pH values could potentially lead to hydrolysis of the amide bond, so caution is advised.[9]

Q4: My compound precipitates out of solution over time, even when using a co-solvent. How can I improve its stability in my aqueous buffer?

A4: This indicates that your solution is likely supersaturated and thermodynamically unstable. To improve the kinetic stability of your solution, you can explore the use of surfactants or other excipients. These molecules can help to keep the hydrophobic compound dispersed in the aqueous environment.[4] Another strategy is to explore more advanced formulation techniques such as the use of cyclodextrins, which can form inclusion complexes with the hydrophobic molecule, thereby increasing its apparent solubility.[8]

Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues with 4-Bromo-N-methylnaphthalene-1-carboxamide.

TroubleshootingWorkflow start Start: Compound Precipitation in Aqueous Buffer step1 Dissolve in Minimal Water-Miscible Organic Co-solvent (e.g., DMSO, Ethanol) start->step1 step2 Prepare Concentrated Stock Solution step1->step2 step3 Add Stock Solution Dropwise to Aqueous Buffer with Vigorous Stirring step2->step3 check1 Does the Compound Remain in Solution? step3->check1 success Success: Proceed with Experiment check1->success Yes fail1 Precipitation Occurs check1->fail1 No step4 Optimize Co-solvent Concentration (Use the lowest effective percentage) fail1->step4 check2 Is the Solution Stable? step4->check2 check2->success Yes fail2 Precipitation Over Time check2->fail2 No step5 Advanced Strategies: - Add Surfactant (e.g., Tween® 80) - Explore Cyclodextrin Complexation fail2->step5 step6 Evaluate Formulation Stability step5->step6 end Consult Further with Formulation Specialist step6->end

Caption: A stepwise decision-making workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Working Solution using a Co-solvent

This protocol describes the standard method for preparing a working solution of 4-Bromo-N-methylnaphthalene-1-carboxamide in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • 4-Bromo-N-methylnaphthalene-1-carboxamide

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of 4-Bromo-N-methylnaphthalene-1-carboxamide.

    • Add a minimal volume of DMSO to completely dissolve the compound. For example, to prepare a 10 mM stock solution, add the appropriate amount of DMSO to the weighed compound.

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution.

  • Prepare the Working Solution:

    • Warm the target aqueous buffer to the experimental temperature.

    • While vigorously stirring the buffer, add the required volume of the stock solution dropwise.

    • Continue stirring for at least 10-15 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

Note: It is recommended to keep the final concentration of the co-solvent in the working solution as low as possible, ideally below 1%, to minimize potential off-target effects in biological assays.

Data Presentation

Strategy Mechanism of Action Advantages Considerations
Co-solvency Reduces the polarity of the aqueous medium, allowing for better solvation of the hydrophobic compound.[4][5][6]Simple, rapid, and effective for initial screening.Potential for co-solvent toxicity in biological systems; risk of precipitation upon dilution.[4]
pH Adjustment Increases the solubility of ionizable compounds by forming more soluble salt forms.[8]Can be highly effective for acidic or basic compounds.Not effective for neutral molecules like 4-Bromo-N-methylnaphthalene-1-carboxamide; risk of chemical degradation at extreme pH.[8]
Surfactants Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[4]Can significantly improve the stability of the compound in aqueous solution.May interfere with certain assays; requires careful selection of the surfactant and its concentration.
Cyclodextrin Complexation Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[8]Can significantly enhance solubility and bioavailability; often have low toxicity.Stoichiometry of the complex needs to be determined; may not be suitable for all molecular geometries.[10]

Advanced Formulation Strategies

For applications requiring higher concentrations or long-term stability, more advanced formulation strategies may be necessary. These approaches are commonly employed in drug development to improve the delivery of poorly water-soluble active pharmaceutical ingredients.[11][12]

  • Solid Dispersions: The compound can be dispersed in a solid polymer matrix in an amorphous state, which can enhance its dissolution rate.[8]

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range can increase its surface area, leading to faster dissolution.[8]

  • Liposomal Encapsulation: Encapsulating the compound within lipid vesicles (liposomes) can improve its solubility and delivery to target cells.[4]

The selection of an appropriate advanced formulation strategy depends on the specific application and requires careful experimental optimization.

References

  • PubChem. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release : official journal of the Controlled Release Society, 161(3), 887–900. [Link]

  • Poudel, I., et al. (2023). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Langmuir, 39(38), 13538-13548. [Link]

  • PubChem. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-7-methylnaphthalen-1-ol | C11H9BrO | CID 121324721. National Center for Biotechnology Information. [Link]

  • Quora. (2017). How to dissolve naphthalene into water without adding other compounds. [Link]

  • García-Losada, P., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry, 28(4), e202103212. [Link]

  • ResearchGate. (2025). Effect of pH and salinity on the emulsifying capacity and naphthalene solubility of a biosurfactant produced by Pseudomonas fluorescens. [Link]

  • Paul, S., et al. (2024). Exploring the Impact of Naphthalene (Polycyclic Aromatic Hydrocarbons) on Anabas testudineus (Bloch) through Dose-Specific Bioenzymological Analysis. Toxics, 12(3), 209. [Link]

  • ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. [Link]

  • Vedantu. (n.d.). What solvent dissolves naphthalene class 11 chemistry CBSE. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 577-580. [Link]

  • PubChemLite. N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide (C18H14BrNO). [Link]

  • ResearchGate. (2025). Formulation and development strategies for drugs insoluble in gastric fluid. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. (2025). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Taylor & Francis Online. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

  • PubChem. 4,7-dibromo-3-hydroxy-N-[(4-nitrophenyl)methyl]naphthalene-2-carboxamide | C18H12Br2N2O4 - PubChem. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • ACS Publications. (2026). Perylenediimide-Enhanced Ultra-Sensitive Turn-on Fluorescence Detection in Interpenetrated MOFs for Nerve Agent Simulants. Langmuir. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Chemistry LibreTexts. (2019). 1.2: Types of Solutions and Solubility. [Link]

  • Spoke Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • Routledge. (n.d.). Water-Insoluble Drug Formulation - 3rd Edition. [Link]

  • Quora. (2018). Why does naphthalene not dissolve in water? [Link]

  • Global Substance Registration System. N-(4-BROMO-2-METHYLPHENYL)NAPHTHALENE-2-CARBOXAMIDE. [Link]

Sources

Optimizing reaction conditions for N-methylation of naphthalene carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylation of Naphthalene Carboxamide

Welcome to the technical support center for the N-methylation of naphthalene carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this crucial transformation. N-methylation can significantly alter the pharmacological properties of a molecule—influencing its solubility, metabolic stability, and target affinity, a phenomenon often referred to as the "magic methyl effect".[1] However, achieving selective and high-yielding N-methylation can be challenging. This resource provides in-depth, experience-driven guidance in a question-and-answer format to help you optimize your reaction conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of a primary naphthalene carboxamide?

There are several established strategies, each with distinct advantages and disadvantages regarding safety, selectivity, and substrate scope.

  • Traditional Methods (e.g., Methyl Iodide, Dimethyl Sulfate): These classic reagents are highly reactive but often suffer from significant drawbacks, including high toxicity, carcinogenicity, and a tendency to cause over-methylation, leading to the formation of N,N-dimethylated byproducts.[1] They typically require a strong base (like NaH) and anhydrous conditions.

  • Quaternary Ammonium Salts (e.g., Phenyl Trimethylammonium Iodide - PhMe₃NI): This is a modern, highly effective method known for its excellent monoselectivity, operational simplicity, and the use of a safer, non-toxic, and easy-to-handle solid methylating agent.[2][3] It offers high functional group tolerance, making it ideal for late-stage functionalization of complex molecules.[2]

  • Metal-Free Methylation (e.g., Tetramethylammonium Fluoride - TMAF): TMAF has emerged as a practical, scalable, and selective methylating agent.[4] It operates via a concerted methylation-deprotonation pathway facilitated by the fluoride ion, showing broad applicability for amides, N-heterocycles, and other functional groups.[4]

  • Catalytic Methods (e.g., using Methanol or CO₂): These "green" approaches utilize sustainable C1 sources like methanol or carbon dioxide in the presence of a transition metal catalyst (e.g., Zinc, Ruthenium).[5][6] While environmentally friendly, they may require catalyst screening and optimization for specific substrates.

Q2: How do I choose the right base for my N-methylation reaction?

Base selection is critical and depends on the pKa of your naphthalene carboxamide's N-H bond and the chosen methylating agent. The primary function of the base is to deprotonate the amide nitrogen, generating the corresponding amidate anion, which then acts as the nucleophile.

  • Strong Bases (e.g., NaH, KH): Required for traditional, less reactive substrates but can promote side reactions and are sensitive to moisture and air.

  • Carbonate Bases (e.g., Cs₂CO₃, K₂CO₃): These are generally milder and safer to handle. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the higher solubility of the cesium amidate salt and the "cesium effect," which can enhance reactivity.[7]

  • Hydroxide Bases (e.g., KOH, NaOH): Can be effective but may introduce water, which can be detrimental to certain reagents and reactions. Their use is common in protocols with phase-transfer catalysts or specific solvent systems.[1]

The key is to use a base that is strong enough to achieve efficient deprotonation without causing degradation of the starting material or product. For sensitive substrates, starting with a milder base like K₂CO₃ or Cs₂CO₃ is advisable.[7]

Q3: Why is monoselectivity a challenge, and how can I avoid over-methylation?

Over-methylation (the formation of a tertiary N,N-dimethyl amide from a primary amide) is a common problem, especially with highly reactive methylating agents like methyl iodide.[7] After the first methylation, the resulting secondary amide can be deprotonated again and react further.

To promote monoselectivity:

  • Choose a Selective Reagent: Phenyl trimethylammonium iodide (PhMe₃NI) is exceptionally effective for monomethylation. The steric bulk of the reagent and the nature of the reaction mechanism significantly disfavor a second methylation event.[2] Even when the monomethylated product is resubjected to the reaction conditions, the formation of the bis-methylated product is very slow.[2]

  • Control Stoichiometry: Use a stoichiometric amount of the base and methylating agent (e.g., 1.0 to 1.2 equivalents) to limit the availability of reagents for a second reaction.

  • Use Milder Conditions: Lowering the reaction temperature or using a milder base can reduce the rate of the second methylation.[7]

  • Monitor the Reaction: Closely track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.[7]

Troubleshooting Guide

This section addresses specific experimental failures in a structured, problem-solution format.

Problem 1: Low to No Conversion of Starting Material

You've run the reaction, but analysis (TLC, LC-MS) shows predominantly unreacted naphthalene carboxamide.

Potential Cause Explanation & Recommended Solution
1. Insufficient Base Strength or Amount The amide N-H is not acidic enough to be fully deprotonated by the chosen base. Solution: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or KOH).[7] Ensure you are using at least a stoichiometric equivalent of the base. If using a heterogeneous base like a carbonate, ensure vigorous stirring to maximize surface area contact.
2. Low Reaction Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature. Solution: Gradually increase the reaction temperature in 10–20°C increments, monitoring for product formation and potential decomposition.[7]
3. Poor Reagent Quality The methylating agent may have degraded, or the solvent may contain impurities (especially water) that quench the base or react with the reagents. Solution: Use a fresh bottle of the methylating agent. Ensure solvents are anhydrous by using a freshly opened bottle of dry solvent or by distilling/drying the solvent over an appropriate drying agent before use.[7]
4. Inactive Catalyst (if applicable) If using a catalytic method, the catalyst may have degraded from improper storage or handling. Solution: Use a fresh batch of the catalyst or test its activity on a known, reliable substrate to confirm its viability.[7] Ensure proper storage under an inert atmosphere if required.
Problem 2: Significant Byproduct Formation (Over-methylation)

Your reaction yields a mixture of the desired N-monomethyl product and the N,N-dimethyl byproduct.

Potential Cause Explanation & Recommended Solution
1. Highly Reactive Methylating Agent Traditional agents like methyl iodide are extremely reactive and often lead to over-methylation.[1] Solution: Switch to a milder, more selective methylating agent like phenyl trimethylammonium iodide (PhMe₃NI) or tetramethylammonium fluoride (TMAF).[2][4] These reagents are specifically designed to favor monomethylation.
2. Excess Reagents or Strong Base Using a large excess of the methylating agent or a very strong base can drive the reaction towards the thermodynamically stable N,N-dimethyl product. Solution: Reduce the equivalents of the methylating agent and base to be closer to stoichiometric (1.0-1.2 eq.). Consider using a milder base that still provides adequate conversion.[7]
3. Prolonged Reaction Time Leaving the reaction to run for too long after the starting material has been consumed will inevitably lead to the formation of byproducts. Solution: Implement diligent reaction monitoring (e.g., every 30-60 minutes via TLC or LC-MS) and quench the reaction as soon as the desired product is maximized.[7]
Problem 3: Difficulty in Product Purification

The desired N-methylated naphthalene carboxamide is difficult to isolate from the starting material or byproducts.

Potential Cause Explanation & Recommended Solution
1. Similar Polarity of Product and Starting Material The N-methyl product often has a polarity very close to that of the starting primary amide, making separation by standard column chromatography challenging. Solution: Optimize your chromatography. Use a shallow solvent gradient in your column or switch to a different solvent system (e.g., DCM/Methanol instead of Hexanes/EtOAc). If available, preparative HPLC or crystallization may be more effective purification methods.[7]
2. Emulsion During Aqueous Workup The reaction mixture may form stable emulsions during extraction, complicating the separation of organic and aqueous layers. Solution: To break up emulsions, add brine (a saturated aqueous solution of NaCl) during the workup. This increases the ionic strength of the aqueous phase, forcing better separation.[7]
3. Byproduct Interference Byproducts from the methylating agent can co-elute with the desired product. For instance, using PhMe₃NI generates N,N-dimethylaniline as a byproduct.[1] Solution: This specific byproduct can be removed with a mild acidic wash (e.g., 1M HCl). The N,N-dimethylaniline will be protonated to form its water-soluble hydrochloride salt and will be extracted into the aqueous phase.[1][2]

Visualizations and Workflows

General Reaction Mechanism

The following diagram illustrates the fundamental two-step process for the N-methylation of a primary amide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Amide R-CO-NH₂ (Naphthalene Carboxamide) Amidate [R-CO-NH]⁻ (Amidate Anion) Amide->Amidate + Base Base Base (e.g., Cs₂CO₃) Amidate_ref [R-CO-NH]⁻ MethylatingAgent CH₃-X (Methylating Agent) LeavingGroup X⁻ (Leaving Group) Product R-CO-NH-CH₃ (N-Methylated Product) Amidate_ref->Product + CH₃-X

Caption: General mechanism of amide N-methylation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the N-methylation reaction.

G cluster_NoConversion Troubleshooting: Low Conversion cluster_Overmethylation Troubleshooting: Over-methylation cluster_Purification Troubleshooting: Purification Start Reaction Outcome Unsatisfactory Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze Problem Problem Analyze->Problem Identify Issue NoConversion Check Base/Temp/Reagents Problem->NoConversion Low/No Conversion Overmethylation Check Reagent/Stoichiometry Problem->Overmethylation Over-methylation Purification Optimize Separation Problem->Purification Purification Issues Sol1 Increase Base Strength (e.g., Cs₂CO₃) NoConversion->Sol1 Sol2 Increase Temperature (in 10-20°C steps) NoConversion->Sol2 Sol3 Use Fresh/Anhydrous Reagents & Solvents NoConversion->Sol3 Sol4 Switch to Selective Reagent (e.g., PhMe₃NI) Overmethylation->Sol4 Sol5 Use Stoichiometric Reagents (1.0-1.2 eq.) Overmethylation->Sol5 Sol6 Monitor Reaction Closely & Quench Promptly Overmethylation->Sol6 Sol7 Optimize Chromatography (Solvent System/Gradient) Purification->Sol7 Sol8 Use Acidic Wash for Amine Byproducts Purification->Sol8 Sol9 Use Brine to Break Emulsions Purification->Sol9

Caption: Troubleshooting flowchart for N-methylation.

Experimental Protocol: Monoselective N-Methylation using PhMe₃NI

This protocol is adapted from established literature procedures and is designed for high monoselectivity and operational simplicity.[2][3]

Materials:

  • Naphthalene-2-carboxamide (1.0 eq.)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.0 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Cyclopentyl methyl ether (CPME) or Toluene (as solvent)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add naphthalene-2-carboxamide (1.0 eq.), phenyl trimethylammonium iodide (2.0 eq.), and cesium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., CPME, to make a ~0.2 M solution) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 120°C. Stir the reaction vigorously for the prescribed time (typically 18 hours, but monitoring is recommended).

  • Monitoring: After a few hours, begin monitoring the reaction by taking small aliquots. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Optional Acid Wash: To remove the N,N-dimethylaniline byproduct, wash the organic layer with 1M HCl (aq).[2]

    • Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-naphthalene-2-carboxamide.

References

  • Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(2), 331–334. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319. [Link]

  • Choi, J.-C., et al. (2021). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. ResearchGate.[Link]

  • Choi, J.-C., et al. (2021). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry.[Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information.[Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate.[Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide

[1][2]

Case ID: #NAP-BR-AMIDE-001 Status: Open Priority: High (Purity Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Reaction Architecture

Welcome to the technical support hub for 4-Bromo-N-methylnaphthalene-1-carboxamide . This guide addresses the critical challenge of minimizing byproducts during the amidation of 4-bromo-1-naphthoic acid .

While direct bromination of N-methyl-1-naphthamide is theoretically possible, it is experimentally discouraged due to the formation of difficult-to-separate regioisomers (5-bromo and 8-bromo species) [1].[1][2] The protocol below focuses on the robust Acyl Chloride Method , which offers the highest reliability for scale-up and purity, provided specific "trap" byproducts are managed.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the primary synthesis pathway and the specific divergence points where critical impurities are generated.

GStart4-Bromo-1-naphthoic Acid(SM)Int1Acid ChlorideIntermediateStart->Int1(COCl)2 or SOCl2DMF (cat.)Product4-Bromo-N-methylnaphthalene-1-carboxamide(Target)Int1->ProductMeNH2BaseImp1Impurity A:Symmetrical AnhydrideInt1->Imp1Low Amine Eq.or Slow AdditionImp2Impurity B:Hydrolyzed AcidInt1->Imp2Moisture Ingress(Quench)Imp3Impurity C:N-Methyl ImpuritiesInt1->Imp3DimethylamineContamination

Figure 1: Reaction pathway analysis showing critical divergence points for anhydride and hydrolysis impurities.

Critical Process Parameters (CPPs) & Impurity Profiling

To reduce byproducts, you must first identify them.[1][2] The naphthalene core is lipophilic, making purification of similar byproducts via chromatography difficult.[1] Prevention is key.[1][2]

Impurity TypeChemical IdentityOrigin / Root CauseMitigation Strategy
Impurity A Symmetrical Anhydride (Bis(4-bromo-1-naphthoic) anhydride)Insufficient methylamine; Slow addition of amine; Competition between Acid Chloride and hydrolyzed Acid.[1][2]Use excess methylamine (2.5 - 3.0 eq) .[1][2] Ensure rapid mixing during addition.
Impurity B Starting Material (4-Bromo-1-naphthoic acid)Incomplete conversion to acid chloride; Hydrolysis of acid chloride by moisture.[1][2]Use anhydrous solvents (DCM/THF).[1][2] Monitor conversion via TLC (MeOH quench) before adding amine.[1][2]
Impurity C Des-bromo Analog (N-methyl-1-naphthamide)Metal-halogen exchange (if using organometallics); Radical debromination (rare in this route).[1][2]Avoid Pd/Ni contaminants.[1][2] If using Grignard route (not recommended), control temp strictly.[1][2]
Impurity D Dimer/Oligomer Naphthalene ring coupling (oxidative).[2]Perform reaction under inert atmosphere (N2/Ar). Avoid excessive heating (>80°C).[1][2]

Optimized Protocol: The "Clean-Stream" Method

This protocol is designed to eliminate Impurity A (Anhydride) and Impurity B (Acid) .[2]

Reagents:

  • 4-Bromo-1-naphthoic acid (1.0 eq) [2][1][2]

  • Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq)[2]

  • DMF (Catalytic, 2-3 drops)[1][2]

  • Methylamine (2.0 M in THF, 3.0 eq)[1][2]

  • Dichloromethane (DCM) [Anhydrous][2]

  • Triethylamine (Et3N) (1.5 eq)[2]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 4-bromo-1-naphthoic acid in anhydrous DCM under Nitrogen.

    • Add catalytic DMF.[1][2] Note: DMF forms the Vilsmeier reagent, essential for catalyzing the reaction with oxalyl chloride.[1]

    • Add Oxalyl Chloride dropwise at 0°C.[1][2]

    • Checkpoint: Stir at room temperature for 2 hours. Aliquot 50 µL into MeOH. If TLC shows solely the methyl ester (Rf ~0.[1]8) and no acid (Rf ~0.1), conversion is complete.[1][2]

  • Coupling (The Critical Step):

    • Cool the acid chloride solution to 0°C.[1]

    • Crucial Variation: Do not add the amine to the acid chloride.[1] Instead, add the acid chloride solution slowly to a pre-cooled solution of Methylamine (3.0 eq) and Et3N in THF.

    • Why? This "Inverse Addition" ensures the amine is always in excess, preventing the acid chloride from reacting with already-formed amide or hydrolyzed acid to form the Anhydride (Impurity A) .[1]

  • Workup (Purification by Extraction):

    • Quench with saturated NaHCO3.[1][2]

    • Wash organic layer with 1M HCl (removes excess amine/Et3N).[1][2]

    • Wash with Brine.[1][2] Dry over Na2SO4.[1][2]

    • Recrystallization: If minor impurities persist, recrystallize from EtOAc/Hexane.[1][2] Naphthalene derivatives crystallize well.[1][2]

Troubleshooting Guide (FAQ)

Q1: I see a persistent spot just below my product on TLC. What is it?

Diagnosis: This is likely the Symmetrical Anhydride (Impurity A) .[1][2]

  • Mechanism: If the local concentration of amine is low, the generated amide can attack a remaining molecule of acid chloride (or the acid chloride attacks a hydrolyzed acid molecule).

  • Solution:

    • Switch to Inverse Addition (add Acid Chloride to Amine).[1][2]

    • Increase Methylamine equivalents to 3.0.[1][2]

    • Rescue: If the impurity is already present, treat the crude mixture with neat methylamine (or concentrated solution) and heat gently (40°C) for 1 hour. This will cleave the anhydride into the desired amide and the acid salt (which washes out with base).[1]

Q2: My reaction mixture turned dark brown/black. Is my product ruined?

Diagnosis: Naphthalene derivatives are electron-rich and prone to oxidative degradation, forming quinone-like tars.[1][2]

  • Cause: Exposure to air at high temperatures or trace metal contamination.[1][2]

  • Solution:

    • Ensure strict N2/Ar atmosphere.[1][2]

    • If using Thionyl Chloride, remove excess reagent completely via vacuum distillation (azeotrope with toluene) before adding amine.[1][2] Residual SOCl2 can char the amine.[1]

    • Cleanup: Pass the crude solution through a short pad of silica gel or activated charcoal to remove colored oligomers before crystallization.[1]

Q3: Can I use EDC/NHS or HATU instead of Acid Chloride?

Diagnosis: Yes, but with caveats.

  • Pros: Milder conditions, good for small scale (<100 mg).

  • Cons:

    • N-Acyl Urea Impurity: Carbodiimides (EDC/DCC) can rearrange to form stable N-acyl ureas which are very difficult to separate from the product [3].[1][2]

    • Cost: Significantly higher for scale-up.[1][2]

  • Recommendation: If you must use coupling agents, use T3P (Propylphosphonic anhydride) .[1][2] It is highly selective for amides and the byproducts are water-soluble, simplifying the workup.[1]

Q4: I am detecting a "M+14" impurity peak (Methylation).

Diagnosis: Over-methylation.

  • Cause: If using methyl iodide (unlikely for this route) or if your methylamine source is contaminated with dimethylamine .[1][2]

  • Validation: Check the CoA of your methylamine source.[1] Commercial methylamine solutions (THF/EtOH) are generally pure, but old stocks can degrade.[1][2]

  • Fix: Purchase fresh Methylamine (2M in THF).

Analytical Validation Data

Use the following data to validate your isolated product.

ParameterExpected ValueNotes
Appearance White to off-white needlesYellowing indicates oxidation.[1][2]
1H NMR (DMSO-d6) Doublet at ~2.8-3.0 ppm (N-Me)Integration must be exactly 3H.
1H NMR (Aromatic) Multiplet 7.5 - 8.5 ppmWatch for symmetry. 4-bromo substitution breaks symmetry distinctively compared to 1-naphthoic acid.[1][2]
LC-MS (ESI+) [M+H]+ = 264.0 / 266.01:1 ratio indicates Bromine presence (79Br/81Br isotopes).[1][2]
Melting Point 170°C - 175°C (Approx)Sharp range (<2°C) indicates high purity.[1][2]

References

  • Smith, K., & James, D. (2000).[1][2] Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry .

  • National Center for Biotechnology Information.[1][2] (2024).[1][2][3] PubChem Compound Summary for CID 282591, 4-Bromo-1-naphthoic acid. PubChem .

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631.[1][2]

  • Organic Syntheses. (1941).[1][2] Acid Chlorides: General Procedures. Organic Syntheses , Coll. Vol. 1, p.147.[1][2] [2]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-bromo-1-naphthoic acid and methylamine before handling.

Technical Support Center: Crystallization of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-Bromo-N-methylnaphthalene-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of this compound. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to ensure your success.

Table of Contents
  • Understanding the Crystallization of 4-Bromo-N-methylnaphthalene-1-carboxamide

  • Frequently Asked Questions (FAQs)

    • What are the key physicochemical properties of 4-Bromo-N-methylnaphthalene-1-carboxamide to consider for crystallization?

    • How do I select an appropriate solvent system?

  • Troubleshooting Guides

    • Problem 1: The compound fails to crystallize and remains in solution.

    • Problem 2: The compound "oils out" instead of forming crystals.

    • Problem 3: The crystals are very fine needles or of poor quality.

    • Problem 4: Suspected polymorphism - how to ensure the desired crystal form?

Understanding the Crystallization of 4-Bromo-N-methylnaphthalene-1-carboxamide

4-Bromo-N-methylnaphthalene-1-carboxamide possesses a rigid naphthalene core and a carboxamide group capable of hydrogen bonding. These structural features, along with the bromine substituent, influence its solubility and crystal packing. Successful crystallization requires careful control over supersaturation, solvent selection, and cooling rate. The naphthalene ring may lead to π-π stacking interactions, while the amide group can form strong hydrogen bonds, potentially leading to the formation of different polymorphs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Bromo-N-methylnaphthalene-1-carboxamide to consider for crystallization?

A1: While specific experimental data for this exact compound is not widely published, we can infer its properties from its structural components. The molecule has a molecular weight of 264.12 g/mol .[3] The naphthalene moiety suggests moderate solubility in non-polar solvents, while the N-methylcarboxamide group introduces polarity and hydrogen bonding capability, suggesting some solubility in polar solvents. The bromine atom further increases the molecular weight and can influence crystal packing. Due to the presence of both polar and non-polar groups, a mixture of solvents may be required for optimal crystallization.

Q2: How do I select an appropriate solvent system?

A2: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. A systematic solvent screening is the most effective approach.

Experimental Protocol: Solvent Screening
  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude 4-Bromo-N-methylnaphthalene-1-carboxamide into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding solvent dropwise until the solid is fully dissolved.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe which solvents yield good quality crystals upon cooling. An ideal solvent will show a significant increase in solubility with temperature.

Table 1: Hypothetical Solvent Screening Data for 4-Bromo-N-methylnaphthalene-1-carboxamide
SolventPolarity IndexBoiling Point (°C)Solubility (Hot)Solubility (Cold)Crystal Formation
Hexane0.169LowVery LowPoor/Precipitate
Toluene2.4111ModerateLowPotential for good crystals
Ethyl Acetate4.477HighModerateMay need anti-solvent
Acetone5.156HighModerateMay need anti-solvent
Isopropanol3.982ModerateLowGood potential
Ethanol4.378ModerateLowGood potential
Methanol5.165HighModerateMay need anti-solvent
Water10.2100InsolubleInsolubleNot suitable

Note: This table is illustrative. Actual results may vary.

Based on this hypothetical screening, isopropanol, ethanol, and toluene appear to be promising single solvents. Solvent mixtures, such as ethyl acetate/hexane or acetone/hexane, could also be effective.[4]

Troubleshooting Guides
Problem 1: The compound fails to crystallize and remains in solution.

This issue arises from either using too much solvent or the solution being undersaturated.

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator.[5] This will increase the concentration. Allow the solution to cool slowly again.

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask below the solvent level with a glass rod.[6] The microscopic scratches provide nucleation sites.

    • Seeding: If you have a pure crystal of 4-Bromo-N-methylnaphthalene-1-carboxamide, add a tiny seed crystal to the solution.[7] This provides a template for crystal growth.

  • Add an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.[6] Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For example, if your compound is dissolved in ethyl acetate, you could use hexane as an anti-solvent.

  • Cool to a Lower Temperature: If crystals do not form at room temperature or in an ice bath, try cooling the solution to a lower temperature (e.g., -20 °C in a freezer).

G start Compound remains in solution step1 Reduce solvent volume (evaporation) start->step1 step2 Induce nucleation (scratching/seeding) step1->step2 If still no crystals step3 Add anti-solvent step2->step3 If still no crystals step4 Cool to lower temperature step3->step4 If still no crystals end_success Crystals form step4->end_success Success end_fail Still no crystals (re-evaluate solvent system) step4->end_fail Failure

Caption: Troubleshooting workflow for non-crystallizing solutions.

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the melting point of the solid is lower than the temperature of the solution.[5] Impurities can also lower the melting point and contribute to this issue.[8]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution, then allow it to cool more slowly.[5][7]

  • Slow Down Cooling: Rapid cooling can lead to high supersaturation.[9] Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Lower the Crystallization Temperature: If the compound's melting point is low, try to induce crystallization at a lower temperature where the driving force for solidification is higher.

  • Change the Solvent: The choice of solvent can be critical.[9] A solvent with a lower boiling point might prevent the solution from being above the compound's melting point during dissolution.

  • Remove Impurities: If impurities are suspected, you may need to purify the crude material first (e.g., by column chromatography) or add activated charcoal to the hot solution before filtration to remove colored impurities.[5]

G start Compound 'oils out' step1 Re-dissolve and add more solvent start->step1 step2 Slow down the cooling rate step1->step2 If still oils out step3 Change solvent system step2->step3 If still oils out step4 Purify crude material (e.g., chromatography, charcoal) step3->step4 If still oils out end_success Crystals form step3->end_success Success step4->end_success Success end_fail Still oils out (re-evaluate purification strategy) step4->end_fail Failure

Caption: Troubleshooting workflow for when the compound oils out.

Problem 3: The crystals are very fine needles or of poor quality.

The formation of fine needles often indicates rapid crystallization. While the purity may be acceptable, larger crystals are often easier to handle and dry.

  • Slow Down Crystallization:

    • Slower Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth.

    • Use a More Solubilizing Solvent System: Start with a slightly larger volume of solvent than the minimum required for dissolution.[5] This keeps the compound in solution for longer during cooling, promoting slower growth.

  • Use a Solvent That Favors Different Crystal Habits: The interaction between the solvent and the growing crystal faces can influence the crystal habit.[10] Experiment with different solvents or solvent mixtures. For example, a more viscous solvent might slow down diffusion and lead to larger crystals.

  • Vapor Diffusion: This is a gentle method for growing high-quality crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.

Problem 4: Suspected polymorphism - how to ensure the desired crystal form?

Naphthalene derivatives are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with different physical properties.[11][12][13] The formation of a specific polymorph can be influenced by factors such as the solvent, cooling rate, and temperature.

  • Controlled Crystallization Conditions: To obtain a consistent polymorph, it is crucial to carefully control and document your crystallization parameters (solvent, concentration, cooling rate, and final temperature).

  • Solvent Selection: Different solvents can favor the formation of different polymorphs.[2] If you suspect you have an undesired polymorph, try crystallizing from a different solvent system.

  • Seeding: Seeding the solution with the desired polymorph can direct the crystallization towards that form.

  • Characterization: Use analytical techniques to characterize the resulting crystals and confirm which polymorph you have obtained.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may show solid-solid phase transitions.

    • Powder X-Ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern.

    • Infrared (IR) Spectroscopy: Polymorphs can exhibit differences in their IR spectra due to different intermolecular interactions in the crystal lattice.

References
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Retrieved from [Link]

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram | Request PDF. Retrieved from [Link]

  • PubMed. (2016, August 1). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009, December 4). Bis(4-bromo-phen-yl)naphthalene-1,4-dicarboxamide N,N-dimethyl-acetamide disolvate. Retrieved from [Link]

  • PMC. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • ResearchGate. (2016, August 9). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024, July 21). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Retrieved from [Link]

  • PubMed. (1977, October 15). Polymorphism in benzene, naphthalene, and anthracene at high pressure. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

  • BCREC Journal. (2018, December 4). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

  • Springer. (n.d.). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-methylnaphthalene. Retrieved from [Link]

  • ResearchGate. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. Retrieved from [Link]

  • ACS Publications. (2020). Developing Processes for Crystallization-Induced Asymmetric Transformation. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • YouTube. (2020, August 8). 130. Polycyclic Aromatic Compounds Naphthalene, Anthracene & Phenanthrene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Bromo-4-methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylnaphthalene-1-carboxamide. Retrieved from [Link]

Sources

Overcoming resistance with 4-Bromo-N-methylnaphthalene-1-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance with 4-Bromo-N-methylnaphthalene-1-carboxamide Analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of SAR (Structure-Activity Relationship) for MDR (Multi-Drug Resistant) targets.[1][2]

Executive Summary: The Resistance Breaker

Welcome to the technical hub for the 4-Bromo-N-methylnaphthalene-1-carboxamide scaffold. If you are accessing this guide, you are likely investigating this chemotype for its ability to bypass standard resistance mechanisms in antimycobacterial (MDR-TB) or oncological (kinase/efflux) applications.[1]

This scaffold is unique because the 4-bromo substituent serves two critical functions:

  • Halogen Bonding: It acts as a Lewis acid, capable of forming halogen bonds with backbone carbonyls in mutant binding pockets where hydrogen bonding is compromised.[1]

  • Steric "Gatekeeper" Evasion: The naphthalene core provides lipophilic bulk, while the 4-position vector allows penetration into deep hydrophobic sub-pockets often inaccessible to smaller phenyl-carboxamide drugs.[1][2]

Below are the specialized troubleshooting protocols for Synthesizing, Solubilizing, and Validating these analogs.

Module 1: Synthesis Troubleshooting (The "Peri-Steric" Challenge)

The Problem: Users frequently report low yields (<40%) during the amidation of 4-bromo-1-naphthoic acid with methylamine (or substituted amines), or accidental debromination.[1][2]

Root Cause:

  • Peri-Strain: The hydrogen at the C8 position of the naphthalene ring spatially interferes with the C1-carbonyl group.[1] This forces the carboxylate out of planarity, making nucleophilic attack by the amine difficult due to steric hindrance.[1]

  • Catalytic Poisoning: If using Pd-catalyzed amidation (aminocarbonylation), the C4-Bromine is a competing electrophile, leading to polymerization or oligomerization.[1][2]

Protocol A: The "Acid Chloride" Bypass (Recommended)

Avoid standard coupling agents (EDCI/HATU) for this specific scaffold due to the peri-strain reducing the lifetime of the active ester.[1][2]

  • Activation: Convert 4-bromo-1-naphthoic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in anhydrous DCM.

    • Critical Check: Monitor gas evolution.[1] Do not proceed until bubbling ceases completely (approx. 2 hours at RT).

  • The "Schotten-Baumann" Modification:

    • Cool the acid chloride solution to 0°C.[1]

    • Add the amine (methylamine) as a THF solution (not aqueous) to prevent hydrolysis.[1]

    • Base Choice: Use DIPEA (Hünig's Base) instead of TEA.[1] DIPEA is bulkier and less likely to attack the acid chloride to form a ketene intermediate.[1]

  • Workup: Wash with 1N HCl immediately to remove unreacted amine.[1] Naphthalene amides are highly lipophilic; use EtOAc for extraction.[1]

Data Validation Table: Coupling Method Efficiency

MethodYield (4-Br Analog)PurityRisk Factor
EDCI / HOBt 35-45%HighSlow kinetics due to peri-sterics.[1][2]
HATU / DIPEA 55-65%MediumHigh cost; difficult removal of urea byproducts.[1][2]
Acid Chloride (SOCl₂) 85-92%HighRecommended. Best for steric bulk.[1][2]
Pd-Aminocarbonylation <20%LowCritical Failure. Competing oxidative addition at C-Br.[1][2]
Module 2: Solubility & Assay Interference (The "Brick Dust" Effect)

The Problem: In biological assays (MIC or IC50), the compound shows "flat" activity curves or precipitates, leading to false negatives against resistant strains.[1]

Root Cause: Naphthalene carboxamides are planar and highly lipophilic (LogP > 3.5).[1] They suffer from Pi-Stacking Aggregation in aqueous media.[1][2]

Protocol B: The "Cosolvent Ramp" Formulation

Do not use standard 0.1% DMSO. This scaffold requires specific solubilization to remain monomeric.

  • Stock Preparation: Dissolve analog at 20 mM in 100% DMSO . Sonicate for 10 mins at 30°C.

  • Intermediate Dilution: Dilute to 10x working concentration using PEG-400 (30%) / Water (70%) .

    • Why? PEG-400 disrupts pi-stacking aggregation better than water alone.[1][2]

  • Final Assay Concentration: Add to media. Final DMSO should be <1%, but PEG-400 can be up to 3% without cytotoxicity in most cell lines (verify with controls).[1][2]

Visual Troubleshooting Logic:

SolubilityLogic Start Issue: Inconsistent Potency Data Check1 Check Visual Precipitation (Microscopy) Start->Check1 Decision1 Crystals Visible? Check1->Decision1 Action1 Aggregates Detected: Switch to PEG-400/DMSO System Decision1->Action1 Yes Action2 No Crystals: Suspect Efflux Pumping Decision1->Action2 No Step2 Run Efflux Inhibition Assay (Reserpine/Verapamil Control) Action1->Step2 Retest Action2->Step2

Caption: Figure 1. Decision tree for distinguishing between solubility artifacts and genuine biological resistance.

Module 3: Overcoming Resistance (Mechanism & Validation)

The Science: Resistance to carboxamides often arises from mutations in the binding pocket (e.g., M. tuberculosis InhA or cancer Kinase gatekeepers).[1]

  • The 4-Bromo Advantage: In wild-type targets, a hydrogen bond might anchor the inhibitor.[1][2] In mutants (e.g., Ser -> Ala), this H-bond is lost.[1][2] The 4-Bromo group can recover affinity by forming a Halogen Bond with the backbone carbonyl oxygen of the mutated residue, restoring potency.[1]

Protocol C: The Resensitization Assay

Use this to prove your analog overcomes resistance, rather than just acting as a generic toxin.[1]

  • Panel Setup:

    • WT Strain: Wild-type target (Sensitive).[1][2]

    • MDR Strain: Known resistant mutant (e.g., Rifampicin-resistant TB or T790M EGFR cells).[1]

  • Checkerboard Assay (Synergy):

    • Titrate your 4-Bromo Analog (Axis X) against a Standard of Care (SoC) drug (Axis Y).[1]

    • Goal: Look for isobolograms indicating synergy (FICI < 0.5).[1]

    • Interpretation: If the 4-Bromo analog restores sensitivity to the SoC in the MDR strain, it is likely acting as an Efflux Pump Inhibitor or an Allosteric Modulator .[1]

Pathway Visualization: Mechanism of Action

Mechanism Drug 4-Bromo-N-methyl Analog TargetWT Wild Type Target (Standard Binding) Drug->TargetWT Hydrophobic Fit TargetMut Mutant Target (Resistant) Drug->TargetMut Halogen Bond (Restores Affinity) Efflux Efflux Pump (P-gp / MmpL) Drug->Efflux Blocks Pore (Steric Bulk) Efflux->TargetMut Prevents Drug Removal

Caption: Figure 2. Dual-mechanism of 4-bromo analogs: Direct halogen bonding to mutant targets and steric blockade of efflux pumps.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I replace the N-methyl group with a larger aniline to improve potency?

  • Answer: Yes, but proceed with caution. Replacing N-methyl with N-phenyl (forming a naphthoanilide) significantly increases lipophilicity (LogP +1.5).[1][2] While this often improves potency against Mycobacteria (see Molecules 2014 study), it drastically reduces solubility.[1] If you make this change, you must use the PEG-400 formulation protocol described above.

Q2: My 4-Bromo analog is inactive. Should I switch to 4-Cyano?

  • Answer: This is a classic SAR move. The 4-Bromo group is a Halogen Bond Donor (sigma-hole).[1][2] The 4-Cyano group is a Hydrogen Bond Acceptor .[1][2] If the resistance mutation involves a residue that can donate a hydrogen bond (e.g., Tyrosine), the Cyano analog might recover activity where the Bromo failed.[1]

Q3: Why is the melting point of my product lower than reported?

  • Answer: Check for Rotamers . N-methyl-1-naphthamides exhibit restricted rotation around the amide bond due to the peri-hydrogen (H8).[1][2] This can result in two distinct conformers visible in NMR (broad peaks) and a depressed melting point range.[1] Run High-Temp NMR (50°C) to coalesce the peaks and confirm purity.

References & Authoritative Grounding
  • Imramovský, A., et al. (2014). "Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides."[1][2] Molecules, 19(7), 10388-10409.[1]

    • Relevance: Establishes the SAR for naphthalene-1-carboxamides against M. tuberculosis and defines the lipophilicity limits for this scaffold.

    • [1]

  • Pospisilova, S., et al. (2025). "Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1-carboxanilides."[1][2] ADMET and DMPK.

    • Relevance: Provides recent data on overcoming resistance in bacterial isolates using naphthalene carboxamide derivatives.[1][3][4]

    • [1]

  • Gomes, J., et al. (2020). "Decarboxylative Halogenation of Organic Compounds."[1] Chemical Reviews.

    • Relevance: Discusses the stability of halo-naphthoic acids and potential side reactions during synthesis.

    • [1]

  • Combi-Blocks Product Data. "4-Bromo-N-methylnaphthalene-1-carboxamide (CAS 1365272-43-0)."[1][2][5][6]

    • Relevance: Commercial availability and physicochemical property verification for the specific lead compound.[1]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Operational Current Topic: Process Chemistry & Scale-Up Engineering Lead Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary & Core Directive

The Challenge: Scaling up the synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide (Target 1 ) presents a classic conflict between steric hindrance and regiocontrol . The naphthalene ring's 1-position is sterically compromised by the peri-hydrogen at position 8, making nucleophilic attack at the carbonyl sluggish. Furthermore, attempting to brominate the amide directly (late-stage functionalization) often leads to inseparable mixtures of 4-bromo and 5-bromo isomers.

The Solution (The "Golden Path"): For multigram to kilogram scale-up, we strongly advise against direct bromination of the amide. Instead, utilize the "Pre-functionalized Acid Activation" route. This involves the activation of commercially available (or pre-synthesized) 4-bromo-1-naphthoic acid followed by reaction with methylamine.

Process Flow Diagram (The Golden Path)

G Start 4-Bromo-1-naphthoic Acid (Solid) Activation Activation Phase (SOCl2, cat. DMF) Temp: 50-60°C Start->Activation In Toluene Intermediate Acid Chloride (Not Isolated) Activation->Intermediate -SO2, -HCl Amidation Amidation Phase (MeNH2, Base) Temp: <10°C Intermediate->Amidation Exothermic Workup Quench & Phase Cut Amidation->Workup Crystallization Crystallization (Toluene/Heptane) Workup->Crystallization Product Target 1 (>99% Purity) Crystallization->Product

Caption: Optimized process flow for the scale-up synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide, prioritizing the acid chloride pathway to overcome steric hindrance.

Critical Process Parameters (CPP) & Data

Before troubleshooting, verify your parameters against this baseline. Deviations here are the root cause of 90% of failures.

Physicochemical Data & Solubility Profile
ParameterSpecification / ValueNotes
Molecular Weight 264.12 g/mol
Appearance Off-white to pale yellow solidColor often comes from trace Br2 or oxidized phenols.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Do not use water as a reaction solvent.
Solubility (DCM) High (> 100 mg/mL)Good for extraction, bad for crystallization.
Solubility (Toluene) Moderate (Hot: High, Cold: Low)Ideal crystallization solvent.
Solubility (EtOH) ModerateAlternative crystallization solvent (lower recovery).
Melting Point 162–165 °CSharp range indicates purity.
Reaction Stoichiometry (Recommended)
ReagentEquiv.[2][3][4][5][6]RoleCritical Note
4-Bromo-1-naphthoic acid 1.0SMLimiting Reagent.
Thionyl Chloride (

)
1.2–1.5ActivatorExcess ensures full conversion; remove by distillation.
DMF 0.05CatalystMandatory. Without DMF, reaction may stall.
Methylamine (2M in THF) 1.5–2.0NucleophileGas or THF solution preferred over aqueous for yield.
Triethylamine (TEA) 2.5BaseScavenges HCl. Must be dry.[6]

Troubleshooting Guides (Q&A)

Module A: Activation Issues (Acid Chloride Formation)

User Issue: "I've been refluxing the acid with thionyl chloride for 4 hours, but LCMS still shows 30% starting material. The reaction seems stuck."

Diagnosis: You are likely experiencing the "Peri-Effect Lock." The proton at the 8-position of the naphthalene ring sterically hinders the carboxylic acid at position 1. Standard thermal activation is often insufficient without a nucleophilic catalyst to form the Vilsmeier-Haack-like active intermediate.

Resolution:

  • The Catalyst is Key: Did you add Dimethylformamide (DMF)? You must add 3-5 mol% DMF . This forms the highly reactive chloroiminium species which attacks the acid much faster than thionyl chloride alone [1].

  • Temperature: Ensure internal temperature is >55°C .

  • Validation: Do not rely on LCMS for the acid chloride (it hydrolyzes back to acid on the column). Quench an aliquot with methanol and check for the methyl ester by LCMS/TLC to verify conversion.

Module B: Amidation & Impurity Control

User Issue: "My reaction turned into a thick sludge during methylamine addition, and the isolated product has a 5% impurity that matches the mass of the starting acid."

Diagnosis: The sludge indicates uncontrolled precipitation of Triethylamine Hydrochloride (TEA·HCl) , which can entrap the acid chloride, preventing it from reacting with the amine. The "impurity" is hydrolyzed acid chloride (reverting to starting material) during workup because it was trapped in the salts.

Resolution:

  • Solvent Volume: Increase solvent (DCM or Toluene) to 10-12 volumes relative to the starting acid.

  • Order of Addition:

    • Bad: Adding Acid Chloride to Amine (can cause double-acylation if primary amine).

    • Good: Add Amine/Base mixture DROPWISE to the Acid Chloride solution at 0–5°C .

  • Agitation: Use an overhead stirrer (not magnetic) for scales >50g to handle the slurry.

Module C: Purification (The "No Column" Rule)

User Issue: "I am running a 500g batch. Flash chromatography is too expensive. How do I remove the yellow color and the 2% des-bromo impurity?"

Diagnosis: Chromatography at this scale is indeed impractical. The yellow color is likely trace oxidation products or free bromine, and the des-bromo impurity (naphthalene-1-carboxamide) is a common byproduct if Pd-catalysis was used previously or if radical reduction occurred.

Resolution: Protocol: Toluene/Heptane Recrystallization

  • Dissolve the crude solid in Toluene (5 vol) at reflux (80–90°C).

  • Optional: If highly colored, treat with activated carbon (5 wt%) for 30 mins, then hot filter.

  • Cool slowly to 40°C. Seeding may be required.

  • Add Heptane (5 vol) dropwise over 1 hour as an antisolvent.

  • Cool to 0–5°C and hold for 2 hours.

  • Filter and wash with cold Heptane.

Why this works: The des-bromo impurity is significantly more soluble in the mother liquor than the brominated target, allowing for effective rejection [2].

Impurity Fate Mapping

Understanding where impurities originate and how to remove them is vital for regulatory compliance.

Impurities SM Starting Material (4-Bromo-1-naphthoic acid) Process Reaction & Workup SM->Process Impurity_A Impurity A: Des-bromo (Naphthalene-1-carboxamide) Cryst Recrystallization (Toluene/Heptane) Impurity_A->Cryst Impurity_B Impurity B: Hydrolyzed Acid (Due to wet reagents) Impurity_B->Cryst Impurity_C Impurity C: Dimer (N-methyl-N-naphthoyl...) Impurity_C->Cryst Process->Impurity_A Trace Side Rxn Process->Impurity_B Water Ingress Process->Impurity_C Overheating Waste Mother Liquor (Waste) Cryst->Waste Rejects Impurities A, B, C Final Pure Product Cryst->Final Yields Target

Caption: Impurity fate map demonstrating the rejection of critical byproducts (des-bromo, hydrolyzed acid, dimers) via the crystallization control point.

Detailed Experimental Protocol (Scale: 100g)

Safety Warning: Work in a fume hood. Thionyl chloride releases


 and 

gas. Methylamine is toxic and flammable.
  • Activation:

    • Charge a 1L 3-neck flask with 4-bromo-1-naphthoic acid (100 g, 0.40 mol) and Toluene (500 mL) .

    • Add DMF (1.5 mL, 0.02 mol) .

    • Add Thionyl Chloride (35 mL, 0.48 mol) dropwise via addition funnel over 30 mins.

    • Heat to 60°C for 3 hours. Check conversion via MeOH quench method.

    • Distill off excess

      
       and Toluene under reduced pressure (remove ~200 mL solvent) to ensure removal of acidic gases.
      
  • Amidation:

    • Cool the residue to 0°C .

    • In a separate vessel, mix Methylamine (2.0M in THF, 300 mL) and Triethylamine (140 mL) .

    • Add the amine mixture to the acid chloride solution slowly, maintaining internal temp <15°C . (Exothermic!).

    • Warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with Water (500 mL) .

    • Separate layers.[3] Wash organic layer with 1M HCl (300 mL) (removes TEA), then Sat.

      
       (300 mL)  (removes unreacted acid), then Brine .
      
    • Dry over

      
      , filter, and concentrate.[6]
      
  • Crystallization:

    • Perform Toluene/Heptane crystallization as described in Module C.

    • Expected Yield: 85–92 g (80–87%).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization).

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 15(5), 909–927.

  • Gooßen, L. J., et al. (2001). Pd-catalyzed synthesis of functionalized aryl ketones from boronic acids and carboxylic anhydrides. Chem. Commun., 669-670. (Provides context on naphthalene carboxylic acid activation).

Sources

Technical Support Center: Purification of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering purity issues during the synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide. Our focus is on diagnosing common impurities and implementing robust purification protocols to achieve high-purity material suitable for downstream applications in drug development and scientific research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Bromo-N-methylnaphthalene-1-carboxamide?

The impurities in your final product are almost always remnants of the synthetic route. The most common synthesis involves the amidation of 4-bromo-1-naphthoic acid with methylamine.

Common Impurities Include:

  • Unreacted Starting Materials:

    • 4-bromo-1-naphthoic acid: The acidic precursor to your amide. Its presence often leads to a lower, broader melting point.

    • Excess Methylamine: A basic impurity, typically removed during aqueous workup.

  • Reagent-Derived Byproducts:

    • If you used a coupling reagent like dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is a very common, often sparingly soluble impurity.

    • If you prepared an acyl chloride intermediate using thionyl chloride (SOCl₂), residual amounts can hydrolyze back to the starting carboxylic acid during workup.

  • Side-Reaction Products:

    • Over-brominated species: If bromination was part of your synthesis sequence, di- or poly-brominated naphthalenes can form.[1]

    • Isomeric Impurities: Depending on the bromination conditions, you may have trace amounts of other bromo-isomers.[2]

The following diagram illustrates the primary synthetic pathway and the origin of key impurities.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Amidation Reaction cluster_products Crude Product Mixture start_acid 4-Bromo-1-naphthoic Acid reaction Amide Formation start_acid->reaction impurity_acid Unreacted Acid methylamine Methylamine methylamine->reaction reagent Coupling Reagent (e.g., DCC, SOCl₂) reagent->reaction impurity_byproduct Reagent Byproduct (e.g., DCU) reagent->impurity_byproduct Forms Byproduct product Target Product: 4-Bromo-N-methylnaphthalene -1-carboxamide reaction->product reaction->impurity_acid Incomplete Reaction

Caption: Synthesis pathway and common impurity sources.

Q2: What is the most straightforward purification method I should attempt first?

For solid organic compounds, recrystallization is the most efficient first-line purification technique.[3][4] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. It is significantly faster and more scalable than chromatography.

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should dissolve your compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[3] Impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the mixture to the solvent's boiling point. The compound should fully dissolve. If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation indicates a promising solvent.

Solvent ClassRecommended SolventsRationale & Comments
Alcohols Isopropanol, EthanolOften effective for moderately polar compounds like amides. They have good temperature-dependent solubility gradients.
Ketones AcetoneA more polar option. Can be very effective, but its low boiling point can lead to rapid evaporation.
Esters Ethyl AcetateA medium-polarity solvent. Often used in combination with a non-polar solvent like hexane.
Aromatic TolueneGood for dissolving aromatic compounds. Often requires a co-solvent like heptane to induce crystallization.
Ethers Dioxane, THFUse with caution due to peroxide formation. Can be effective for certain amides.
Polar Aprotic AcetonitrileA highly recommended solvent for recrystallizing amides, often yielding very pure crystals.[4]
Q4: When is column chromatography necessary?

You should proceed with column chromatography under the following circumstances:

  • Recrystallization fails to yield a product with a sharp melting point or clean NMR spectrum.

  • Your product is contaminated with impurities of very similar polarity and structure (e.g., isomeric byproducts).

  • The product is an oil or wax that will not crystallize.

  • You need to isolate multiple components from the reaction mixture.

Flash column chromatography is a powerful technique but is more time-consuming and solvent-intensive than recrystallization.[5]

Q5: How can I definitively assess the purity of my final product?

A combination of analytical techniques is required for a confident purity assessment:

  • Thin-Layer Chromatography (TLC): A quick check. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities depress and broaden the melting range. The melting point of the precursor, 4-bromo-1-naphthoic acid, is 223-227 °C. Your product's melting point should be distinct and sharp.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.[6]

  • High-Performance Liquid Chromatography (HPLC) or GC-MS: These methods can provide high-resolution separation and quantification of purity, often expressed as a percentage area.

Troubleshooting Guide

Issue 1: My NMR spectrum shows a broad singlet around 10-12 ppm, and my product has a low, broad melting point.

Diagnosis: This is a classic sign of contamination with the starting material, 4-bromo-1-naphthoic acid . The peak at 10-12 ppm corresponds to the carboxylic acid proton.

Solution: Acid-Base Extraction

This protocol is designed to remove acidic impurities by converting them into their water-soluble carboxylate salts.

Step-by-Step Protocol:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (~10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ gas.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution (steps 3-5).

  • Perform a final wash with an equal volume of brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Proceed with recrystallization of the purified solid.

Purification_Workflow start Crude Product (Contains Acid Impurity) dissolve 1. Dissolve in Organic Solvent (EtOAc) start->dissolve wash 2. Wash with aq. NaHCO₃ dissolve->wash separate 3. Separate Layers wash->separate organic_layer Organic Layer (Product) separate->organic_layer Keep aqueous_layer Aqueous Layer (Impurity as Salt) separate->aqueous_layer Discard dry 4. Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry evaporate 5. Evaporate Solvent dry->evaporate recrystallize 6. Recrystallize Solid evaporate->recrystallize finish Pure Product recrystallize->finish

Caption: Workflow for removing acidic impurities.

Issue 2: My product is pure by NMR, but the yield is low after column chromatography.

Diagnosis: N-substituted amides can sometimes exhibit poor recovery from silica gel chromatography. This can be due to strong binding to the silica surface or degradation during the long exposure time.

Solution: Optimize Chromatography & Consider Alternatives

Chromatography Optimization:

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine (Et₃N). This neutralizes acidic sites on the silica surface that can bind your amide.

  • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.

  • Gradient Elution: Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This can improve separation and recovery.[5]

ParameterRecommendation for 4-Bromo-N-methylnaphthalene-1-carboxamide
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Heptane/Ethyl Acetate gradient (e.g., 5% to 30% Ethyl Acetate)
Loading Method Dry loading (adsorbing the crude product onto a small amount of silica) is preferred over wet loading.
Additives Consider adding 0.5-1% triethylamine to the eluent system to prevent streaking and improve recovery.

Alternative to Chromatography: If the only major impurity is a byproduct like DCU, which is often insoluble in many organic solvents, a simple filtration may be sufficient. Try triturating the crude solid with a solvent like cold diethyl ether or DCM, in which the DCU is poorly soluble, and then filter to isolate your more soluble product in the filtrate.

Issue 3: My product appears as a persistent oil or sticky solid that won't crystallize.

Diagnosis: This often indicates the presence of significant impurities that are acting as a "eutectic" mixture, depressing the freezing point. It could also be due to residual solvent.

Solutions:

  • Ensure Solvent Removal: Make sure all reaction and workup solvents are thoroughly removed under high vacuum, possibly with gentle heating.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can induce nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This will act as a template for crystal growth.

  • Purification is Key: If the above methods fail, the impurity load is too high. You must perform a more rigorous purification.

    • First, perform the acid-base workup described in Issue 1 to remove any acidic or basic starting materials.

    • If it remains an oil, column chromatography is your next required step. After chromatography, the purified fractions should yield a solid upon solvent removal.

References

  • CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.
  • US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.
  • N-substituted Amides Definition . Fiveable. [Link]

  • 4-bromo-1-naphthoic acid (C11H7BrO2) . PubChem. [Link]

  • Recrystallization . University of Colorado Boulder. [Link]

  • Bromination of aromatic compounds - US3303224A.
  • N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide (C18H14BrNO) . PubChem. [Link]

  • Converting a carboxylic acid to a primary amide . Reddit. [Link]

  • Efficient Synthesis of Heterocyclic Molecules Via Palladium-Mediated and Ultrasound-Assisted Methods . Journal of Chemical Health Risks. [Link]

  • What is the best technique for amide purification? . ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes . The Journal of Organic Chemistry. [Link]

  • Substituted amide synthesis by amidation . Organic Chemistry Portal. [Link]

  • Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene . Cardiff University ORCA. [Link]

  • Five naphthalene-amide-bridged Ni(ii) complexes: electrochemistry, bifunctional fluorescence responses, removal of contaminants and optimization by CVD . RSC Publishing. [Link]

  • The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α . ResearchGate. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds . White Rose eTheses Online. [Link]

  • α-NAPHTHOIC ACID . Organic Syntheses. [Link]

  • A General and Operationally Trivial Method for the Deamination of Aromatic Amines . Princeton University. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds . ResearchGate. [Link]

  • REDUCTION OF 1-BROMONAPHTHALENE . Organic Syntheses. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation . Indian Journal of Heterocyclic Chemistry. [Link]

  • Formation of depurinating N3adenine and N7guanine adducts after reaction of 1,2-naphthoquinone or enzyme-activated 1,2-dihydroxynaphthalene with DNA . PubMed. [Link]

  • Dearomatizing Amination Reactions . The University of Liverpool Repository. [Link]

  • MCQ-101: Bromination of Naphthalene amide system . YouTube. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles . JoVE. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Resonance structures for the intermediate carbocations in the bromination of naphthalene . Boston University. [Link]

  • Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes . The Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents . RSC Publishing. [Link]

  • A green chemistry perspective on catalytic amide bond formation . UCL Discovery. [Link]

  • 6-bromo-2-naphthoic acid production method.
  • Unsaturation test of Aromatic compounds ll Reaction with Bromine solution . YouTube. [Link]

Sources

Technical Support Center: Flow Synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-BR-04-FLOW Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Flow Chemistry Division[1]

Executive Summary & Molecule Profile[1]

Target Molecule: 4-Bromo-N-methylnaphthalene-1-carboxamide Critical Challenges:

  • Solubility: The naphthalene core combined with the amide moiety creates a flat, π-stacking structure prone to rapid crystallization (clogging risk).[1]

  • Steric Hindrance: The carbonyl group at the C1 position is subject to peri-interaction from the C8 proton, reducing electrophilicity compared to standard benzoyl chlorides.

  • Regiocontrol: While starting from the 4-bromo-1-naphthoic acid precursor avoids regioselectivity issues, maintaining the bromine handle (for future cross-coupling) requires mild conditions to prevent debromination.[1]

This guide details the optimization of the Schotten-Baumann Amidation route in continuous flow, selected for its robust kinetics and scalability over direct coupling reagent methods.

Experimental Setup & Feed Optimization

Route Selection: Acid Chloride Amidation

We recommend a biphasic Schotten-Baumann approach.[1] This method utilizes the rapid kinetics of the acid chloride while managing the HCl byproduct via an aqueous inorganic base, preventing the precipitation of amine salts inside the reactor channels.

Reaction Scheme: 4-Bromo-1-naphthoyl chloride + Methylamine (aq) + NaOH (aq) → Product

Module A: Feed System Configuration (Clogging Prevention)
ParameterRecommendationTechnical Rationale
Solvent A (Organic) THF or 2-MeTHF DCM is common but has poor solubility for the amide product.[1] THF coordinates with the intermediate, improving solubility.
Solvent B (Aqueous) Water Carrier for Methylamine and NaOH/K2CO3 base.[1]
Concentration 0.2 M - 0.4 M Do not exceed 0.5 M. The product has a high crystallization potential.[1]
Pump Type Syringe Pump (Lab) / Piston (Pilot)Peristaltic pumps are discouraged due to pulsation causing local supersaturation.[1]

Critical Protocol - The "Solvent Bridge": Users frequently report clogging at the T-mixer. This is caused by the "salting out" effect when the organic stream hits the high-ionic-strength aqueous stream.

  • Fix: Use a 3-way mixer . Stream A (Acid Chloride), Stream B (Methylamine/Base), and Stream C (Pure Solvent Spacer).[1] Alternatively, pre-saturate the aqueous phase with THF (5-10%) to reduce interfacial tension.[1]

Reactor & Kinetic Optimization

Module B: Reactor Parameters
  • Reactor Type: PFA Tubing Coil (Interfacial mixing is key).[1]

  • Mixer: Static Mixer or Interdigital Micromixer. Laminar flow relies solely on diffusion; for biphasic systems, active chaotic mixing is required to expand the interfacial area.

  • Temperature: 20°C - 40°C.[1]

    • Note: The C1-steric hindrance usually requires heat in batch, but the high surface-to-volume ratio in flow often allows ambient operation. If conversion is <95%, increase to 40°C.[1]

  • Residence Time: 2 - 5 minutes.

Visualization: Optimized Workflow

The following diagram illustrates the recommended setup, including the critical "Quench/Dilution" step to handle product precipitation.

FlowSetup cluster_feeds Feed System cluster_downstream Downstream Processing NodeA Feed A: Acid Chloride (in THF) Mixer Static Mixer (High Shear) NodeA->Mixer 1.0 equiv NodeB Feed B: Aq. Methylamine + NaOH NodeB->Mixer 2.5 equiv Reactor Reactor Coil (PFA, 5 min, 25°C) Mixer->Reactor Biphasic Slug Flow Dilution Dilution Stream (MeOH/Water) Reactor->Dilution BPR Back Pressure Regulator (4 bar) Dilution->BPR Prevent Clogging Collection Collection Vessel (Slurry Output) BPR->Collection

Caption: Biphasic Schotten-Baumann flow setup with inline dilution to prevent product crystallization at the BPR.

Troubleshooting Guide

Issue 1: "Pressure Spikes at the BPR"

Diagnosis: The product, 4-Bromo-N-methylnaphthalene-1-carboxamide, is precipitating before exiting the pressurized zone. Immediate Action:

  • Dilution: Introduce a third stream before the Back Pressure Regulator (BPR) containing MeOH or excess THF.[1]

  • Heat: Heat the BPR (trace heating) to 50°C to keep the product solubilized until collection.

  • Ultrasound: If available, immerse the BPR in an ultrasonic bath to break up crystal bridges.[1]

Issue 2: "Low Conversion (<80%)"

Diagnosis: Poor mass transfer between the aqueous amine and organic acid chloride phases.[1] Immediate Action:

  • Increase Flow Velocity: Higher linear velocity (Reynolds number) improves slug circulation.[1]

  • Change Mixer: Switch from a T-piece to a static mixer element (e.g., Kenics type) to reduce slug size.

  • Check Stoichiometry: Ensure Methylamine is >2.0 equivalents. The first equivalent reacts; the second (or the NaOH) scavenges the HCl.

Issue 3: "Debromination Byproducts"

Diagnosis: If using Pd-catalysis downstream or high temperatures (>100°C), the C4-Bromine bond is labile.[1] Immediate Action:

  • Strictly control temperature <60°C.[1]

  • Ensure the reactor material is inert (PFA/Glass) and free of transition metal contaminants from previous runs.[1]

Decision Logic for Optimization

Use this logic tree to diagnose flow stability issues during the experiment.

Troubleshooting Start Start Flow Protocol CheckPressure Is Pressure Stable? Start->CheckPressure CheckConversion Is Conversion >95%? CheckPressure->CheckConversion Yes HighPressure Pressure Spike Detected CheckPressure->HighPressure No LowConv Low Conversion CheckConversion->LowConv No SolidsCheck Are solids visible in coil? HighPressure->SolidsCheck ActionDilute Action: Add Inline Solvent Stream pre-BPR SolidsCheck->ActionDilute Yes (Clogging) ActionFilter Action: Check Inline Filter (Feed Purity) SolidsCheck->ActionFilter No (Inlet Block) MixCheck Check Phase Mixing LowConv->MixCheck ActionSpeed Action: Increase Flow Rate (Better Mixing) MixCheck->ActionSpeed Poor Emulsion ActionTemp Action: Increase Temp (Max 60°C) MixCheck->ActionTemp Good Emulsion

Caption: Diagnostic logic tree for stabilizing the amidation of 4-bromo-1-naphthoic acid derivatives.

FAQ: User Queries

Q: Can I use the carboxylic acid directly with a coupling reagent (HATU/EDC) in flow? A: Yes, but it is not recommended for scale. Coupling reagents like HATU are expensive and generate large organic byproducts (urea/N-oxide) that complicate downstream purification.[1] The acid chloride route (via SOCl2 or Oxalyl Chloride) is more atom-economical and faster in flow.[1] If you must use coupling reagents, use T3P (Propylphosphonic anhydride) as it is highly soluble and produces water-soluble byproducts.[1]

Q: My product is sticking to the PFA tubing walls. How do I clean it? A: This is common with naphthalene derivatives.[1] Flush the system with a "cleaning slug" of DMSO or DMF at 60°C. Do not use Acetone as it may not dissolve the crystalline amide efficiently.

Q: Why is the C1 position so unreactive compared to my benzoyl chloride control? A: This is the "Peri-Effect." The proton at the C8 position of the naphthalene ring sterically crowds the C1 carbonyl. You generally need 2-3x the residence time compared to a standard benzamide synthesis.[1]

References

  • Continuous Flow Chemistry with Solids

    • Title: Continuous Flow Chemistry with Solids: A Review
    • Source: Organic Process Research & Development (ACS)[1]

    • URL:[Link][1]

  • Schotten-Baumann Optimization

    • Title: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction
    • Source: Reaction Chemistry & Engineering (RSC)[1]

    • URL:[Link]

  • Amidation Strategy

    • Title: Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides
    • Source: Chemical Communications (RSC)[1]

    • URL:[Link]

  • Handling Grignard/Lithiation (Alternative Route)

    • Title: Preparation of Amides Mediated by Isopropylmagnesium Chloride under Continuous Flow Conditions
    • Source: Green Chemistry (RSC)[1]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Naphthalene-Based Carboxamide Analogs as PARP-1 Inhibitors: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms.[1] The core chemical scaffold of a PARP-1 inhibitor is crucial for its potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Bromo-N-methylnaphthalene-1-carboxamide analogs, comparing their performance with alternative naphthalene-based scaffolds as inhibitors of PARP-1.

Introduction: The Significance of the Naphthalene Scaffold in PARP-1 Inhibition

The naphthalene core serves as a versatile scaffold in the design of PARP-1 inhibitors. Its rigid, planar structure allows for effective interaction with the enzyme's active site. The carboxamide moiety is a common feature in many PARP-1 inhibitors, as it mimics the nicotinamide portion of the natural substrate, NAD+.[2] Modifications to both the naphthalene ring and the amide functionality can significantly impact inhibitory activity, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of these modifications, with a particular focus on the 4-bromo-N-methylnaphthalene-1-carboxamide framework and its derivatives.

The Core Structure: 4-Bromo-N-methylnaphthalene-1-carboxamide

The lead compound, 4-Bromo-N-methylnaphthalene-1-carboxamide, possesses key structural features that contribute to its potential as a PARP-1 inhibitor. The naphthalene ring system provides a hydrophobic surface for binding, while the carboxamide group is critical for hydrogen bonding interactions within the active site. The bromine atom at the 4-position and the methyl group on the amide nitrogen are key points for modification to explore the SAR.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of structural modifications reveals critical insights into the features that govern the potency of these analogs. While a comprehensive dataset for a complete series of 4-Bromo-N-methylnaphthalene-1-carboxamide analogs is not publicly available in a single study, we can synthesize findings from various studies on related naphthalenecarboxamide and naphthalimide structures to infer the SAR.

Substitution on the Naphthalene Ring

The nature and position of substituents on the naphthalene ring play a pivotal role in modulating PARP-1 inhibitory activity.

  • Halogen Substitution: The presence of a halogen, such as bromine at the 4-position, can influence the electronic properties and binding affinity of the molecule. Halogen bonding interactions with the protein backbone can contribute to enhanced potency.

  • Amino and Substituted Amino Groups: The introduction of an amino group, particularly at the 4-position, has been shown to be highly effective for PARP inhibition. For instance, 4-amino-1,8-naphthalimide is a potent PARP inhibitor.[3] Further substitution on this amino group can fine-tune the activity.

Substitution on the Amide Nitrogen

Modification of the substituent on the amide nitrogen allows for probing the steric and electronic requirements of the pocket that accommodates this part of the inhibitor.

  • Small Alkyl Groups: A methyl group on the amide nitrogen, as in our lead compound, is a common starting point. Varying the size of this alkyl group can impact the fit within the active site.

  • Aryl and Substituted Aryl Groups: Replacing the methyl group with an aryl ring can introduce additional π-stacking interactions and can be a vector for further functionalization to improve properties like solubility and cell permeability.

Comparison with Naphthalimide Scaffolds

Naphthalimides represent a closely related class of compounds that have also been extensively investigated as PARP inhibitors. Key differences in their SAR provide valuable context for the design of naphthalenecarboxamides.

  • Planarity and Intercalation: The planar 1,8-naphthalimide ring system is known to intercalate into DNA, which can contribute to its anticancer effects.[4][5] This mechanism is distinct from direct enzymatic inhibition but can be a complementary activity.

  • Side Chain Variations: Structure-activity relationship studies on naphthalimides have shown that the nature of the substituent on the imide nitrogen is critical for activity.[2]

Table 1: Comparative PARP-1 Inhibitory Activity of Naphthalene-Based Analogs

Compound IDScaffoldR1 (Position 4)R2 (Amide/Imide)PARP-1 IC50 (nM)Reference
1 Naphthalene-1-carboxamideBrCH₃Data Not Available-
2 1,8-NaphthalimideNH₂HPotent (qualitative)[3]
3 1,8-NaphthalimideVariousVariousVaries[4]
4 Naphthalene-1-carboxanilideH3-Fluorophenyl>100,000-
5 Naphthalene-1-carboxanilideH4-(Trifluoromethyl)phenyl>100,000-

Note: Specific IC50 values for a direct analog series of 4-Bromo-N-methylnaphthalene-1-carboxamide are not available in the public domain. The table presents data from related structures to illustrate general SAR principles.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of N-Substituted Naphthalene-1-carboxamides

A common synthetic route to N-substituted naphthalene-1-carboxamides involves the coupling of a naphthalene-1-carbonyl chloride with a primary or secondary amine.

Scheme 1: General Synthesis of N-Substituted Naphthalene-1-carboxamides

Synthesis start Naphthalene-1-carboxylic acid reagent1 SOCl₂ or (COCl)₂ intermediate Naphthalene-1-carbonyl chloride start->intermediate Acyl chloride formation reagent2 Base (e.g., Et₃N, Pyridine) Solvent (e.g., DCM, THF) product N-R₂-Naphthalene-1-carboxamide intermediate->product Amide coupling amine R₂-NH₂ amine->product PARP1_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Coat plate with histones B Add PARP-1 enzyme and inhibitor A->B C Add biotinylated NAD+ to initiate reaction B->C D Incubate to allow PARylation C->D E Add streptavidin-HRP D->E F Add HRP substrate (e.g., TMB) E->F G Measure absorbance/fluorescence F->G PARP1_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Inhibition Inhibition of PARylation PARP1->Inhibition Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Naphthalene-carboxamide Inhibitor Inhibitor->PARP1 binds to active site Unrepaired Unrepaired DNA Damage Inhibition->Unrepaired Apoptosis Cell Death (Apoptosis) Unrepaired->Apoptosis

Sources

Confirming the biological activity of 4-Bromo-N-methylnaphthalene-1-carboxamide in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3][4]

4-Bromo-N-methylnaphthalene-1-carboxamide (CAS: 1365272-43-0) represents a specific structural analog within the naphthalene-1-carboxamide class.[1][2][3] While often utilized as a chemical building block, this scaffold shares significant pharmacophore overlap with synthetic cannabinoids (e.g., MN-series, NNE1) and TRP channel modulators.

This guide outlines the definitive in vivo validation framework to confirm its biological activity. Given the structural similarity to known cannabimimetics, the primary validation track focuses on Cannabinoid Receptor (CB1/CB2) Agonism , utilizing the "Tetrad Battery" as the gold standard. A secondary track addresses potential off-target toxicity inherent to halogenated naphthalene derivatives.

Structural & Pharmacological Context
FeatureDescriptionImplication for In Vivo Study
Scaffold Naphthalene-1-carboxamideCore structure for many synthetic cannabinoids (SCs) and antimicrobials.
Substituent 4-BromoHalogenation at C4 often modulates lipophilicity and metabolic stability; may enhance receptor affinity via steric fit.
N-Linker N-MethylCritical Note: Short alkyl chains (methyl) typically show lower potency than pentyl/fluoropentyl analogs in CB1 assays. High dosage ranges may be required.
Predicted Targets CB1/CB2, TRPV1Primary investigation: GPCR modulation (Gi/o). Secondary: Ion channel gating.

Mechanistic Pathway & Hypothesis

To validate activity, we must first map the expected signaling pathway. If this compound acts as a cannabimimetic, it will bind to presynaptic CB1 receptors, activating G-protein coupled pathways that result in physiological depression.

Figure 1: Predicted CB1 Receptor Signaling Cascade

CB1_Pathway Ligand 4-Bromo-N-methyl- naphthalene-1-carboxamide CB1 CB1 Receptor (GPCR) Ligand->CB1 Binding Gi_o G_i/o Protein Activation CB1->Gi_o Coupling AC Adenylyl Cyclase (Inhibition) Gi_o->AC Inhibits Ca_Channels Voltage-Gated Ca2+ Channels Gi_o->Ca_Channels Inhibits K_Channels K+ Channels (GIRK) Gi_o->K_Channels Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Neurotrans Inhibition of Neurotransmitter Release (GABA/Glutamate) Ca_Channels->Neurotrans K_Channels->Neurotrans Tetrad In Vivo Tetrad Effects: 1. Hypothermia 2. Analgesia 3. Catalepsy 4. Hypolocomotion Neurotrans->Tetrad Physiological Outcome

Caption: Predicted mechanism of action.[4][5] Ligand binding triggers Gi/o signaling, reducing cAMP and neurotransmitter release, culminating in the "Tetrad" of physiological effects.

Comparative Analysis: Establishing Benchmarks

Before in vivo testing, select appropriate controls. The activity of 4-Bromo-N-methylnaphthalene-1-carboxamide must be benchmarked against established ligands to determine relative potency (ED50).

Comparison AgentRoleRationale
WIN 55,212-2 Positive Control (Standard)The industry-standard aminoalkylindole agonist. Provides a robust "ceiling" for CB1 effects.
Δ9-THC Positive Control (Natural)Useful for comparing psychoactive potency, though WIN 55,212-2 is chemically closer to synthetic mimics.
Rimonabant (SR141716) Antagonist (Challenge)Mandatory. Used to block the effect. If Rimonabant reverses the test compound's effects, CB1 mechanism is confirmed.
Vehicle Negative ControlEssential to rule out solvent effects (e.g., DMSO/Ethanol sedation).

In Vivo Validation Protocol: The Cannabinoid Tetrad

The Tetrad Assay is the self-validating system for this compound class. You will measure four distinct physiological parameters in mice (C57BL/6J) at baseline and post-injection.

Dosing Strategy:

  • Route: Intraperitoneal (i.p.) or Intravenous (i.v.)

  • Vehicle: 1:1:18 (Ethanol : Emulphor : Saline) or 5% DMSO/Tween 80.

  • Dose Range: Start logarithmic (e.g., 1, 3, 10, 30 mg/kg). Note: Due to the N-methyl group, potency may be low; be prepared to test higher doses than typical pentyl-chain cannabinoids.

Step 1: Spontaneous Locomotor Activity (Hypolocomotion)
  • Method: Place the mouse in an open-field chamber with infrared beam tracking.

  • Measurement: Total distance traveled (cm) over 15 minutes.

  • Expectation: Dose-dependent reduction in movement (sedation).

Step 2: Catalepsy (Ring/Bar Test)
  • Method: Place the mouse's forepaws on a horizontal bar (0.5 cm diameter) elevated 4 cm.

  • Measurement: Latency (seconds) to remove paws. Cut-off time: 60 seconds.

  • Expectation: Agonists cause "freezing"; the mouse will remain immobile on the bar.

Step 3: Antinociception (Tail Flick / Hot Plate)
  • Method: Immerse the tail in 52°C water or place mouse on a 55°C hot plate.

  • Measurement: Latency (seconds) to flick tail or lick paws.

  • Expectation: Increased latency (analgesia) compared to vehicle.

Step 4: Hypothermia (Rectal Temperature)
  • Method: Insert a lubricated thermocouple probe 2 cm into the rectum.

  • Measurement: Body temperature (°C).

  • Expectation: Significant drop in core temperature (up to -4°C to -6°C for potent agonists).

Experimental Workflow & Specificity Check

To prove the observed effects are specifically due to CB1 activation and not general toxicity or off-target sedation, you must perform an Antagonist Challenge.

Figure 2: Validation Workflow

Workflow Start Compound Synthesis & Purity Check (>98%) Screen In Vitro Binding (Ki Determination) Start->Screen DoseFind Dose-Ranging Study (1 - 30 mg/kg) Screen->DoseFind Tetrad In Vivo Tetrad (4 Parameters) DoseFind->Tetrad Analysis Data Analysis (ED50 Calculation) Tetrad->Analysis Antagonist Antagonist Challenge (Pre-treat with Rimonabant) Tetrad->Antagonist If Active Result Validation Confirmed Antagonist->Result If Effects Blocked

Caption: Step-by-step validation pipeline. The Antagonist Challenge is the critical "Go/No-Go" gate for confirming mechanism.

Data Presentation & Interpretation

Organize your results into a comparative efficacy table. You are looking for the ED50 (Effective Dose for 50% response).

Mock Data Structure (For Reporting):

AssayParameter4-Bromo-N-methyl...[1][2][3][5][6][7] (Test)WIN 55,212-2 (Ref)Interpretation
Locomotion ED50 (mg/kg)Determine Exp.~1.5 mg/kgHigher ED50 = Lower Potency
Catalepsy ED50 (mg/kg)Determine Exp.~4.0 mg/kg
Analgesia ED50 (mg/kg)Determine Exp.~2.5 mg/kg
Hypothermia ED50 (mg/kg)Determine Exp.~3.0 mg/kg
Reversal % Inhibition by RimonabantTarget: >90% >95%<50% suggests off-target mechanism (e.g., TRP, toxicity)
Troubleshooting: "What if it doesn't work?"
  • No Effect: The N-methyl tail might be too short for CB1 hydrophobic pockets.

    • Action: Test for TRPV1 activity (Capsaicin-like behavior: paw licking, eye wiping immediately post-injection) or Cytotoxicity (general lethargy without specific catalepsy).

  • Toxicity: Naphthalene derivatives can form reactive epoxides (metabolic activation).[8]

    • Action: Monitor for delayed lethality (24-48h) indicating liver necrosis, rather than receptor-mediated sedation.

References

  • Wiley, J. L., & Martin, B. R. (2003). Cannabinoid pharmacological properties common to other centrally acting drugs. European Journal of Pharmacology, 471(3), 185-193.

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.

  • Dhawan, D., et al. (2019). Naphthalene: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19. (Context for Naphthalene-carboxamide bioactivity).

  • Combi-Blocks. Product Data Sheet: 4-Bromo-N-methylnaphthalene-1-carboxamide (CAS 1365272-43-0).[1][2][3]

Sources

A Comparative Guide to 4-Bromo-N-Alkyl-1,8-Naphthalimides and Clinically Relevant Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 4-bromo-N-alkyl-1,8-naphthalimides with other key naphthalimide derivatives, notably the anticancer agents Amonafide and Mitonafide. We will explore their synthesis, compare their distinct mechanisms of action, and evaluate their performance in relevant biological applications, supported by experimental data and detailed protocols.

Introduction: The 1,8-Naphthalimide Scaffold

The 1,8-naphthalimide core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar aromatic system and electron-deficient nature make it an exceptional DNA intercalator and a robust fluorophore.[1][2] These properties have led to the development of numerous derivatives with applications ranging from anticancer therapeutics to advanced fluorescent probes for cellular imaging.[3][4][5]

This guide focuses on two distinct functional classes derived from this scaffold:

  • 4-Bromo-N-Alkyl-1,8-Naphthalimides: These compounds are primarily recognized for their role as activatable fluorescent probes, where the bromine atom acts as a quenching and a reactive leaving group.

  • Bioactive Naphthalimide Analogs (Amonafide & Mitonafide): These are potent DNA intercalators and topoisomerase II inhibitors that have undergone clinical evaluation as anticancer drugs.[6][7][8]

We will dissect the subtle yet critical structural modifications that dictate their divergent functionalities, providing researchers with a clear framework for selecting or designing compounds for specific applications.

Section 1: Synthesis and Structural Rationale

The synthesis of N-substituted 1,8-naphthalimides is generally straightforward, starting from the corresponding 1,8-naphthalic anhydride. The choice of substituent at the imide nitrogen and on the naphthalene ring system is a critical determinant of the final compound's biological and photophysical properties.

The standard synthesis for an N-alkylated-4-bromo-1,8-naphthalimide involves a condensation reaction between 4-bromo-1,8-naphthalic anhydride and a primary amine (R-NH₂).

  • Scientist's Note (Causality): The reaction is typically performed in a high-boiling point polar solvent like DMF or ethanol to ensure the reactants are fully solubilized and to provide the necessary thermal energy for the condensation and subsequent cyclization (dehydration) to form the imide ring. The planarity of the resulting naphthalimide structure is crucial for its ability to stack between DNA base pairs.[5][9]

In contrast, the synthesis of Amonafide and Mitonafide starts from different anhydrides (3-amino or 3-nitro-1,8-naphthalic anhydride), followed by N-alkylation and subsequent chemical modifications to yield the final structures with substituents at the 3- or 5-position. These positions are critical for their DNA binding affinity and toxicological profile.[6]

G cluster_0 Synthesis of 4-Bromo-N-Alkyl-1,8-Naphthalimide cluster_1 Synthesis of Amonafide (Example) Anhydride 4-Bromo-1,8-Naphthalic Anhydride Product 4-Bromo-N-Alkyl-1,8-Naphthalimide Anhydride->Product Amine Primary Amine (R-NH₂) Amine->Product Solvent Solvent (e.g., DMF) Heat Start_Amonafide 3-Amino-1,8-Naphthalic Anhydride Product_Amonafide Amonafide (5-Amino-Substituted) Start_Amonafide->Product_Amonafide Amine_Amonafide 2-(Dimethylamino)ethylamine Amine_Amonafide->Product_Amonafide

Caption: Generalized synthetic routes for key naphthalimide derivatives.

Section 2: Comparative Photophysical Properties

The utility of naphthalimides in bioimaging stems from their excellent photophysical properties, including high fluorescence quantum yields and photostability.[1][2] However, substituents dramatically alter these characteristics.

The 4-bromo substituent typically acts as a fluorescence quencher due to the heavy atom effect, which promotes intersystem crossing over fluorescence. This "off" state is a key feature for probe design. The fluorescence is restored or "turned on" when the bromine is displaced.[10] In contrast, amino-substituted naphthalimides like Amonafide are inherently fluorescent due to a strong intramolecular charge transfer (ICT) character from the amino donor group to the naphthalimide acceptor core.[11]

Compound/ClassAbsorbance Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Key Feature
4-Bromo-N-R-Naphthalimide ~340-360 nm~400-450 nmLow (< 0.1)Fluorescence is quenched by Bromine.[10]
GST-Adduct of 4-Bromo ~420-440 nm~520-550 nm (Green)High (> 0.5)Strong fluorescence upon Br displacement.[10]
Amonafide (5-Amino) ~425 nm~530 nm (Green)Moderate-HighInherently fluorescent due to ICT.[12]
Mitonafide (3-Nitro) ~360 nm-Non-fluorescentNitro group acts as an efficient quencher.

Table 1: Comparative photophysical properties of naphthalimide derivatives. Data are representative and can vary with solvent and N-substituent.

Section 3: Divergent Mechanisms of Action

While originating from the same core structure, the biological mechanisms of 4-bromo derivatives and compounds like Amonafide are fundamentally different.

Mechanism 1: DNA Intercalation and Topoisomerase Inhibition (Amonafide/Mitonafide)

The planar naphthalimide ring is ideally shaped to insert, or intercalate, between the base pairs of double-stranded DNA.[8][9][13] This interaction causes local unwinding of the DNA helix, creating a physical roadblock that disrupts the processes of DNA replication and transcription.[14] Furthermore, this distortion stabilizes the complex formed between DNA and topoisomerase II, an essential enzyme that manages DNA topology.[7] This leads to the accumulation of permanent double-strand breaks in the DNA, ultimately triggering programmed cell death (apoptosis).[5][7] This potent cytotoxic mechanism is the foundation of their anticancer activity.[3]

Mechanism 2: Enzyme-Activated Fluorescence (4-Bromo Derivatives)

4-Bromo-naphthalimides have been ingeniously developed as fluorogenic probes to detect the activity of specific enzymes, most notably Glutathione S-transferases (GSTs).[10] GSTs are often overexpressed in cancer cells and are involved in detoxification and drug resistance.[10]

The mechanism relies on a GST-catalyzed nucleophilic aromatic substitution (SNAr) reaction. Intracellular glutathione (GSH) attacks the electron-deficient naphthalimide ring at the C4 position, displacing the bromide ion. This chemical transformation has two critical effects:

  • Fluorescence Turn-On: The removal of the quenching bromine atom and the addition of the electron-donating glutathione-thioether group "switches on" the fluorescence, resulting in a dramatic increase in emission intensity.[10]

  • Spectral Shift: The reaction causes a significant red-shift in both the absorption and emission spectra, allowing the "on" signal to be detected at longer wavelengths, minimizing background interference from native cellular autofluorescence.[10]

G cluster_0 Anticancer Mechanism cluster_1 Bioimaging Mechanism Amonafide Amonafide / Mitonafide Intercalation DNA Intercalation Amonafide->Intercalation TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath BromoNaph 4-Bromo-Naphthalimide (Fluorescence OFF) SNAr SNAr Reaction (Br- Displacement) BromoNaph->SNAr GST GST Enzyme + Glutathione (GSH) GST->SNAr Product GSH-Naphthalimide Adduct (Fluorescence ON) SNAr->Product Imaging Cellular Imaging Product->Imaging

Caption: Contrasting biological mechanisms of naphthalimide derivatives.

Section 4: Comparative Performance in Applications

Application 1: Anticancer Cytotoxicity

The primary performance metric for an anticancer agent is its cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC₅₀). Amonafide and Mitonafide show potent activity against a wide range of cancer cell lines. While 4-bromo derivatives also exhibit some cytotoxicity, it is generally less potent than their amino- or nitro-substituted counterparts.

A significant challenge with Amonafide is its metabolism. The 5-amino group is a substrate for N-acetyltransferase 2 (NAT2), an enzyme with polymorphic expression in the human population.[6][15] This leads to variable rates of acetylation, producing a metabolite with increased toxicity and complicating clinical dosing.[16] This has driven the development of "numonafides," which move the amino group to the 6-position to avoid NAT2 metabolism while retaining anticancer activity.[16]

CompoundTarget Cell LineIC₅₀ (μM)Key Limitation / Feature
Amonafide HCT-116 (Colon)~ 0.1 - 0.5Variable toxicity due to NAT2 metabolism.[6][16]
Mitonafide L1210 (Leukemia)~ 0.5 - 1.5Dose-limiting toxicity in clinical trials.[17]
5e (Naphthalimide-Triazole) H1975 (Lung)16.56Example of a newer derivative with moderate potency.[17]
5c (Thalidomide Analog) HepG-2 (Liver)2.74Potent activity in a specific cancer model.[18]

Table 2: Representative cytotoxic activity (IC₅₀) of various naphthalimide-based anticancer agents. Values are approximate and vary based on cell line and assay conditions.

Application 2: Fluorescent Bioimaging

For bioimaging probes, performance is measured by factors like selectivity, brightness (turn-on ratio), and response time. 4-Bromo-naphthalimides excel in this area. Studies show that derivatives like HE-BrNaph are highly selective for the GST-catalyzed reaction, with no significant non-enzymatic reaction observed with glutathione alone.[10] They exhibit a remarkable fluorescence enhancement (often >100-fold) upon reaction, allowing for high-contrast imaging of GST activity in living cells and distinguishing cancer cells from normal cells based on expression levels.[10]

Section 5: Key Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Below are standardized, detailed methodologies for assessing the key performance aspects discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19][20] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]

G Start 1. Cell Seeding Incubate1 2. 24h Incubation (Allow Adhesion) Start->Incubate1 Treat 3. Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 4. 48-72h Incubation (Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->AddMTT Incubate3 6. 2-4h Incubation (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Exposure: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21]

    • Senior Scientist's Note: It is often recommended to replace the compound-containing media with serum-free media before adding MTT. Serum components can interact with MTT and affect the reduction reaction, leading to variability.[19]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cellular Imaging of GST Activity with a 4-Bromo-Naphthalimide Probe

This protocol outlines the use of a probe like HE-BrNaph to visualize GST activity in living cells.

Step-by-Step Methodology:

  • Cell Culture: Grow cells (e.g., HepG2, which have high GST levels) on glass-bottomed imaging dishes or chamber slides until they reach 60-70% confluency.

  • Inhibitor Control (Optional): To confirm GST-specificity, pre-treat a subset of cells with a known GST inhibitor for 1-2 hours.

    • Senior Scientist's Note: This control is critical for validating that the observed fluorescence is due to enzymatic activity and not non-specific cellular processes.

  • Probe Loading: Wash the cells twice with warm phosphate-buffered saline (PBS). Add a solution of the 4-bromo-naphthalimide probe (e.g., 5-10 µM in serum-free medium) to the cells.[22]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.[22] The short incubation time helps minimize cytotoxicity from the probe itself.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~440 nm, emission ~530 nm for the green fluorescent product).

  • Image Analysis: Capture images from the control, treated, and (if applicable) inhibitor-treated groups using identical acquisition settings (e.g., exposure time, gain). Quantify the mean fluorescence intensity per cell to determine the relative GST activity.

Conclusion and Future Outlook

The 1,8-naphthalimide scaffold is a testament to the power of structure-activity relationships in chemical biology. By strategically modifying substituents, its function can be pivoted from a potent cytotoxic agent to a highly specific diagnostic tool.

  • 4-Bromo-N-Alkyl-1,8-Naphthalimides are best characterized as enzyme-activatable probes . Their performance is defined by their fluorogenic response to specific enzymatic reactions, making them ideal for applications in diagnostics, high-throughput screening, and fundamental research into enzyme activity.

  • Amonafide, Mitonafide, and their analogs are DNA-targeting therapeutics . Their efficacy is rooted in their ability to intercalate into DNA and poison topoisomerase II, leading to cancer cell death. Future development in this class is focused on mitigating off-target toxicity and overcoming drug resistance mechanisms.

For researchers and drug developers, the choice is clear and application-driven. If the goal is to visualize a biological process with high signal-to-noise, the activatable 4-bromo derivatives are superior. If the goal is therapeutic intervention via DNA damage, optimized intercalators like the numonafides represent a more direct path. The continued exploration of this versatile scaffold promises further innovation in both cancer therapy and biological imaging.

References

  • Ask This Paper. (2023, March 8). 4-bromo-1-8-naphthalimide-derivatives-as-antifungal-agents-synthesis-characterization-dna-binding-molecular-docking-antioxidant-and-admet-studies. Bohrium.
  • PubMed. (2019, November 1).
  • ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
  • Taylor & Francis Online. Carboranyl-1,8-naphthalimide intercalators induce lysosomal membrane permeabilization and ferroptosis in cancer cell lines.
  • Taylor & Francis Online. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
  • PubChem. 4-Bromo-N-methylnaphthalene-1-carboxamide.
  • PubMed.
  • Taylor & Francis Online. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
  • ijarsct. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • RSC Publishing. (2024, January 4).
  • PMC - NIH. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
  • Frontiers. (2021, March 9). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents.
  • Frontiers.
  • Abcam. MTT assay protocol.
  • 1,8-naphthalimide-based DNA intercalators and anticancer agents: a system
  • MDPI. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase.
  • Diva Portal. (2025, March 13). NAT2 activity increases cytotoxicity of anthracycline antibiotics and HDAC inhibitors.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • PMC.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Oxford Academic. DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics.
  • PMC - NIH. (2022, June 13).
  • PMC. (2025, July 10). Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity.
  • RSC Publishing. (2025, May 28).
  • New Journal of Chemistry (RSC Publishing).
  • ResearchGate. (PDF) A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PubMed.
  • RSC Publishing.
  • Quora. (2014, September 26).
  • PubMed. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells.
  • An Outlook of the Structure Activity Relationship (SAR)
  • ResearchGate. (2025, June 15).
  • Maastricht University. Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis.
  • Thermo Fisher Scientific.
  • PMC. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors.
  • PubMed.
  • ACS Publications. (2019, September 10). 1O2 Generating Luminescent Lanthanide Complexes with 1,8-Naphthalimide-Based Sensitizers.
  • PMC - NIH. (2022, September 6). Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy.
  • Sigma-Aldrich.
  • RSC Publishing. A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells.
  • Quora. (2014, September 26).
  • PubMed. Naphthalimides and azonafides as promising anti-cancer agents.
  • PubChem - NIH. 1-Bromo-4-methylnaphthalene.
  • PMC - NIH. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Characterization of 4-Bromo-N-methylnaphthalene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and materials science, naphthalene-based scaffolds are of significant interest due to their diverse biological activities and unique photophysical properties. 4-Bromo-N-methylnaphthalene-1-carboxamide is a bespoke derivative that holds potential as a versatile intermediate for the synthesis of more complex molecules. The introduction of a bromine atom at the 4-position provides a reactive handle for further functionalization through cross-coupling reactions, while the N-methylcarboxamide at the 1-position can influence solubility, bioavailability, and binding interactions in biological systems.

This guide provides a comprehensive, in-depth technical overview for the reproducible synthesis and characterization of 4-Bromo-N-methylnaphthalene-1-carboxamide. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen methodologies, addresses potential pitfalls, and establishes a framework for consistent and reliable experimental outcomes. Furthermore, we will objectively compare this compound with relevant alternatives, supported by experimental data from the scientific literature.

Strategic Approach to Synthesis

The synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide is most reliably achieved through a two-step sequence:

  • Synthesis of the Key Intermediate: Preparation of 4-bromonaphthalene-1-carboxylic acid.

  • Amide Bond Formation: Coupling of 4-bromonaphthalene-1-carboxylic acid with methylamine.

This strategic disconnection allows for the isolation and purification of the carboxylic acid intermediate, which is crucial for ensuring the final product's purity and minimizing side reactions in the subsequent amidation step.

Synthetic_Pathway 1-Bromonaphthalene 1-Bromonaphthalene 4-Bromonaphthalene-1-carboxylic_acid 4-Bromonaphthalene-1-carboxylic_acid 1-Bromonaphthalene->4-Bromonaphthalene-1-carboxylic_acid Step 1: Carboxylation 4-Bromo-N-methylnaphthalene-1-carboxamide 4-Bromo-N-methylnaphthalene-1-carboxamide 4-Bromonaphthalene-1-carboxylic_acid->4-Bromo-N-methylnaphthalene-1-carboxamide Step 2: Amide Coupling

Caption: Synthetic workflow for 4-Bromo-N-methylnaphthalene-1-carboxamide.

Part 1: Synthesis of 4-Bromonaphthalene-1-carboxylic Acid

The critical first step is the regioselective introduction of a carboxylic acid group onto the 1-position of 1-bromonaphthalene. While several methods exist for the carboxylation of aryl halides, the use of an organometallic intermediate followed by quenching with carbon dioxide is a robust and well-established approach.

Experimental Protocol: Grignard-Mediated Carboxylation

This protocol is adapted from established procedures for the carboxylation of aryl bromides.

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 1-bromonaphthalene solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate large beaker, crush a generous excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. This should be done in a well-ventilated fume hood as a large amount of CO2 gas will be evolved.

    • Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

  • Work-up and Purification:

    • Quench the reaction mixture by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Extract the combined organic layers with 1 M sodium hydroxide solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate (4-bromonaphthalene-1-carboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Causality and Reproducibility:

  • Anhydrous Conditions: The Grignard reagent is highly reactive towards protic sources. The use of flame-dried glassware and anhydrous solvents is paramount for reproducible, high yields.

  • Initiation of Grignard Reaction: The initiation can sometimes be sluggish. The use of an iodine crystal, mechanical stirring, or gentle heating can be crucial.

  • Excess Dry Ice: A large excess of solid CO2 ensures that the Grignard reagent reacts with the carbon dioxide rather than with the newly formed carboxylate.

Part 2: Amide Bond Formation

The final step involves the coupling of 4-bromonaphthalene-1-carboxylic acid with methylamine. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[1] Therefore, the use of a coupling agent to activate the carboxylic acid is the preferred and more reproducible method.

Experimental Protocol: EDC/HOBt Mediated Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Materials:

  • 4-Bromonaphthalene-1-carboxylic acid

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 4-bromonaphthalene-1-carboxylic acid (1.0 equivalent) in DCM or DMF in a round-bottom flask.

    • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes. This pre-activates the carboxylic acid.

    • Add DIPEA or TEA (2.5 equivalents) to the reaction mixture.

  • Amine Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the methylamine solution (1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) to remove unreacted carboxylic acid and HOBt.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Causality and Reproducibility:

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization (if applicable) and side reactions.

  • Base: A non-nucleophilic base like DIPEA or TEA is required to neutralize the hydrochloride salt of EDC and the proton of the carboxylic acid, as well as any acid formed during the reaction.

  • Temperature Control: The addition of the amine at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Amide_Coupling_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation R-COOH 4-Bromonaphthalene-1-carboxylic acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + EDC EDC EDC Amide 4-Bromo-N-methylnaphthalene-1-carboxamide O-Acylisourea->Amide + Methylamine MeNH2 Methylamine

Caption: Simplified mechanism of EDC-mediated amide coupling.

Part 3: Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-N-methylnaphthalene-1-carboxamide.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons on the naphthalene ring will appear as multiplets in the range of ~7.5-8.5 ppm. The N-methyl group will be a singlet or a doublet (if coupled to the amide proton) around 2.9-3.1 ppm. The amide proton (N-H) will appear as a broad singlet or a quartet (if coupled to the methyl group) further downfield, typically between 6.0-8.5 ppm.
¹³C NMR Aromatic carbons will be observed in the region of ~120-135 ppm. The carbonyl carbon of the amide will be significantly downfield, around 165-170 ppm. The N-methyl carbon will be in the aliphatic region, around 26-28 ppm.
IR Spectroscopy A strong C=O stretching vibration for the amide will be present around 1640-1680 cm⁻¹. An N-H stretching band will be observed in the region of 3200-3400 cm⁻¹. C-H stretching from the aromatic ring and the methyl group will be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak [M]⁺ should be observed, with a characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M and M+2). Fragmentation may involve cleavage of the amide bond.

Part 4: Comparison with Alternative Naphthalene Carboxamides

The utility of 4-Bromo-N-methylnaphthalene-1-carboxamide can be best understood in the context of other, more extensively studied naphthalene carboxamide derivatives. Many of these analogs have been investigated for their biological activities, particularly as antimicrobial agents.[2][3]

CompoundSynthetic AccessibilityKnown/Potential ApplicationsKey Differentiating Feature
4-Bromo-N-methylnaphthalene-1-carboxamide Moderately accessible; requires multi-step synthesis.Potential as a synthetic intermediate for drug discovery and materials science.The bromine atom at the 4-position allows for further chemical modification.
N-Phenylnaphthalene-1-carboxamide Readily accessible via coupling of 1-naphthoyl chloride with aniline.Investigated for antimycobacterial and other biological activities.[3]The N-phenyl group offers a site for substitution to modulate biological activity.
2-Hydroxy-N-phenylnaphthalene-1-carboxamide Accessible, but the introduction of the hydroxyl group adds a step.Shows a broad spectrum of antimicrobial activity.The hydroxyl group can participate in hydrogen bonding, potentially enhancing biological target interactions.

The choice between these and other analogs depends on the specific research goals. If the objective is to explore a range of derivatives through further chemical synthesis, the bromo-functionalized title compound is an excellent starting point. If the goal is to investigate compounds with known biological activity, the N-phenyl or 2-hydroxy-N-phenyl analogs may be more direct choices.

Conclusion

The reproducible synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide is readily achievable through a well-planned, two-step synthetic sequence. By understanding the underlying principles of each reaction and adhering to rigorous experimental techniques, researchers can consistently obtain this valuable compound in high purity. Its true potential lies in its utility as a versatile building block for the creation of novel molecules with tailored properties for applications in drug discovery and materials science. This guide provides the necessary framework for its successful synthesis, characterization, and contextual understanding within the broader class of naphthalene carboxamides.

References

  • Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742.
  • Jampílek, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10416.
  • International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

Sources

Comparative Guide: Orthogonal Validation of 4-Bromo-N-methylnaphthalene-1-carboxamide Activity

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Bromo-N-methylnaphthalene-1-carboxamide represents a specific lipophilic derivative of the naphthalene-1-carboxamide scaffold. In medicinal chemistry, this scaffold is recognized as a "privileged structure" —a molecular framework capable of providing ligands for diverse biological targets.[1]

While often utilized as a synthetic intermediate, functionalized naphthalene-carboxamides have demonstrated significant biological activity in two primary domains:[1]

  • Antimycobacterial Agents: Targeting bacterial respiration and ATP synthase (analogous to bedaquiline or salicylanilides).[1]

  • Cannabinoid Receptor Ligands (CB2): Exhibiting structural homology to the JWH-series of aminoalkylindoles and naphthoyl-indoles, where the amide linker provides stability.[1]

This guide focuses on the antimicrobial/bioenergetic validation pathway , which is the most robustly supported application for simple naphthalene-carboxamides lacking complex heterocyclic appendages.[1] We will outline a tiered orthogonal assay system to distinguish true pharmacological inhibition from non-specific membrane disruption—a common artifact with lipophilic brominated compounds.

Physicochemical Considerations (Critical for Assay Design)
  • Lipophilicity (cLogP): ~3.5–4.2 (High).[1]

  • Solubility: Low in aqueous media; requires DMSO stock (typically 10–20 mM).[1]

  • Assay Risk: High potential for compound aggregation or binding to plasticware (polystyrene).[1]

  • Recommendation: Use low-binding plates and include 0.01% Triton X-100 or Pluronic F-127 in assay buffers to prevent non-specific loss.[1]

Validation Strategy Overview

To validate the activity of 4-Bromo-N-methylnaphthalene-1-carboxamide, we employ a "Funnel Approach":

  • Primary Screen: Phenotypic verification of growth inhibition (MIC).[1]

  • Orthogonal Assay: Mechanistic confirmation (Bioenergetics/ATP depletion) to rule out general toxicity.[1]

  • Counter-Screen: Mammalian cytotoxicity to establish the Selectivity Index (SI).

Visualizing the Validation Workflow

ValidationFunnelcluster_PrimaryPhase 1: Phenotypic Screencluster_OrthoPhase 2: Mechanism & SelectivityCompound4-Bromo-N-methylnaphthalene-1-carboxamide (DMSO Stock)REMAAssay 1: REMA (Resazurin)Target: M. smegmatis / M. tuberculosisOutput: MIC ValueCompound->REMAATPAssay 2: ATP Synthesis Inhibition(Inverted Membrane Vesicles)Output: IC50 (Bioenergetics)REMA->ATPIf MIC < 10 µMCytoAssay 3: Mammalian Cytotoxicity(HepG2/Vero Cells)Output: CC50 (Safety)REMA->CytoParallel RunDecisionCalculate Selectivity Index (SI)SI = CC50 / MICATP->DecisionCyto->Decision

Caption: A tiered screening workflow ensuring that phenotypic hits are validated by mechanistic specificity and safety profiling.

Assay 1: Phenotypic Screen (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against mycobacteria (e.g., M. smegmatis mc²155 as a surrogate for M. tuberculosis).

Why REMA?

The Resazurin Microtiter Assay (REMA) is superior to optical density (OD600) measurements for lipophilic compounds.[1] Naphthalene derivatives can precipitate, causing turbidity that mimics bacterial growth in OD readings.[1] REMA relies on metabolic reduction of blue resazurin to pink resorufin, a fluorescence signal unaffected by compound precipitation.[1]

Protocol
  • Culture Prep: Grow M. smegmatis to mid-log phase (OD600 ~0.5). Dilute to ~10⁵ CFU/mL in Middlebrook 7H9 broth.

  • Plate Setup: Use black, clear-bottom 96-well plates.

  • Compound Addition:

    • Add 2 µL of compound (serially diluted in DMSO) to columns 2–11.

    • Final concentration range: 100 µM down to 0.1 µM.

    • Controls: Column 1 (Media only/Sterility), Column 12 (Bacteria + DMSO/Growth Control). Positive control: Isoniazid or Rifampicin.[1]

  • Inoculation: Add 98 µL of bacterial suspension to all wells except sterility controls.

  • Incubation: 37°C for 24–48 hours.

  • Development: Add 30 µL of 0.02% Resazurin (w/v) + 12.5 µL of 20% Tween 80 (to lyse cells/enhance signal). Incubate 3–6 hours.

  • Readout: Fluorescence Excitation 530 nm / Emission 590 nm.[1]

Data Interpretation: The MIC is the lowest concentration preventing the color change from blue to pink (fluorescence inhibition >90%).[1]

Assay 2: Orthogonal Mechanistic Assay (ATP Synthesis)

Objective: Confirm if the compound acts via bioenergetic disruption (a known mechanism for naphthalene-carboxamides), distinguishing it from non-specific lysis.[1]

The Science

Naphthalene-carboxamides often act as uncouplers or inhibitors of the F1F0-ATP synthase.[1] If the compound is a true bioenergetic inhibitor, it will deplete intracellular ATP levels before cell death occurs.[1]

Protocol (BacTiter-Glo™ Method)
  • Setup: Prepare bacterial cultures as in Assay 1.

  • Treatment: Treat cells with the compound at 2x and 4x the MIC determined in Assay 1.

  • Time-Course: Incubate for a short duration (e.g., 2–4 hours)—sufficient for metabolic impact but too short for cell lysis.

  • Lysis & Detection: Add BacTiter-Glo™ reagent (Promega) equal to culture volume.[1] This lyses cells and generates luminescence proportional to ATP concentration via luciferase.[1]

  • Readout: Measure Luminescence (RLU).

Validation Logic:

  • True Hit: Rapid drop in ATP (Luminescence) at 2–4 hours.

  • False Positive (Lytic/Detergent): ATP leaks out but might not decrease immediately, or kinetics match cell death exactly.[1]

Assay 3: Selectivity Counter-Screen (Mammalian Cytotoxicity)

Objective: Ensure the 4-bromo-naphthalene core is not simply destroying all lipid membranes (pan-assay interference).

Protocol (MTT Assay on Vero Cells)
  • Seeding: Seed Vero (monkey kidney) or HepG2 cells (10⁴ cells/well) in DMEM + 10% FBS. Incubate 24h to adhere.

  • Treatment: Add compound (same concentration range as MIC: 100–0.1 µM). Max DMSO < 1%.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan crystals.[1]

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Absorbance at 570 nm.[1]

Data Analysis: The Selectivity Index (SI)

Calculate the CC50 (Cytotoxic Concentration 50%).[1]

1
  • SI < 1: Toxic (Compound kills host cells at lower doses than bacteria).[1]

  • SI > 10: Promising Hit.

  • SI > 50: Excellent Lead Candidate.

Comparative Data Summary

When publishing or analyzing your results, structure your data as follows to allow objective comparison with known standards.

CompoundMIC (µM) M. smegmatisCC50 (µM) Vero CellsSelectivity Index (SI)ATP Depletion (2h)Mechanism Classification
4-Bromo-N-methyl... [Experimental] [Experimental] (CC50/MIC) Yes/No Putative Bioenergetic Inhibitor
Isoniazid (Control)0.5 - 2.0>1000>500NoCell Wall Synthesis Inhibitor
Bedaquiline (Control)0.03 - 0.1>50>500YesATP Synthase Inhibitor
Triton X-100 (Toxic Control)N/A< 5.0< 1N/ANon-specific Detergent

Mechanistic Diagram (Graphviz)[1]

The following diagram illustrates the proposed Mechanism of Action (MoA) for naphthalene-carboxamides in mycobacteria, validating the choice of ATP assays.

MoAcluster_MembraneMycobacterial Inner MembraneETCElectron Transport Chain(Proton Pump)ProtonsH+ GradientETC->ProtonsGeneratesATPaseATP Synthase(F1F0 Complex)ATPATP ProductionATPase->ATPSynthesizesCompound4-Bromo-N-methylnaphthalene-1-carboxamideCompound->ATPaseInhibition (Putative)Compound->ProtonsUncoupling (Lipophilic)Compound->ATPBLOCKSProtons->ATPaseDrives

Caption: Putative mechanism where the lipophilic carboxamide disrupts the proton motive force or directly inhibits ATP synthase, leading to bacterial death.[1]

References

  • Gonec, T., et al. (2014).[1][2] Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10409.[1] Link

  • Spaczynska, E., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. International Journal of Molecular Sciences, 20(16), 4007.[1] Link[1]

  • Mancuso, G., et al. (2020).[1] Resazurin Microtiter Assay Plate: A Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[1] Journal of Clinical Microbiology. Link

  • ChemicalBook. (2025).[3] N-Methylnaphthalene-1-carboxamide Product Properties. Link

  • PubChem. (n.d.).[1] Compound Summary: Naphthalene-1-carboxamide derivatives.[1][2][4] Link

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-N-methylnaphthalene-1-carboxamide

[1]

Executive Summary & Risk Assessment

At a Glance: 4-Bromo-N-methylnaphthalene-1-carboxamide is a halogenated naphthalene derivative often utilized as a pharmaceutical building block.[1] While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) analysis dictates that we treat it with the "Precautionary Principle" applied to halogenated aromatic amides.[1]

Primary Hazard Drivers:

  • Lipophilicity (Naphthalene Core): High potential for dermal absorption. Standard nitrile gloves may offer reduced breakthrough times compared to hydrophilic compounds.

  • Respiratory Irritation (Amide/Halogen): Fine particulates are likely potent respiratory irritants (STOT SE 3).

  • Environmental Toxicity: As an organobromide, this compound poses a significant risk to aquatic life and requires segregated disposal.

Core Directive: Handle as a Category 2 Skin/Eye Irritant and a Potential Carcinogen (due to the naphthalene scaffold). All solid-phase manipulation must occur within a certified chemical fume hood.[1]

The PPE Matrix: Barrier Selection Logic

Do not default to generic "lab safety" gear. The lipophilic nature of the naphthalene ring requires specific barrier materials.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateNaphthalene derivatives can permeate thin nitrile.[1] The outer glove acts as a sacrificial barrier; the inner glove protects during doffing. Change outer gloves every 60 mins.
Respiratory Engineering Control Primary Certified Fume Hood (Face velocity: 100 fpm)Solid amides generate static-charged dust.[1] N95 respirators are insufficient for long-term exposure to organic vapors if the solid sublimes or is in solution.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses with side shields are inadequate for powders.[1] Air currents can carry dust behind glasses. Goggles provide a sealed environment.
Body High-Density Cotton/Poly Lab Coat + Chemical Apron (for >10g scale)Synthetic fabrics (polyester blends) can degrade or melt if exposed to strong solvents used in synthesis.[1] An apron prevents chest/lap absorption.

Operational Workflow: Step-by-Step Protocol

Phase A: Pre-Operational Setup
  • Static Control: Organic amides are prone to static charge. Place an ionizing bar or anti-static gun near the balance inside the fume hood.

  • Solvent Selection: Identify the solubility profile. If dissolving in DMSO or DMF, be aware that these solvents act as "carriers," accelerating the transport of the chemical through skin and gloves.

Phase B: Weighing & Transfer (Critical Risk Point)[1]
  • Context: This is the highest risk for inhalation exposure due to airborne dust.

  • Protocol:

    • Lower sash to the lowest working height (approx. 18 inches).

    • Tare the receiving vessel (with lid) before opening the stock container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • The "Wet Transfer" Method: If possible, add the solvent to the solid in the weighing boat (if compatible) to create a slurry before transferring to the reaction vessel. This eliminates dust generation during the pour.

Phase C: Reaction Monitoring
  • Heating: If the reaction requires heat, use a silicon oil bath or heating block. Avoid water baths if the compound is moisture-sensitive (though amides are generally stable, hydrolysis can release HBr).[1]

  • TLC/Sampling: When taking aliquots, keep the sample vial inside the hood. Do not walk samples to an analytical instrument (LCMS/NMR) in open containers. Cap tightly and wipe the exterior with a solvent-dampened tissue before removal.[1]

Emergency Response & Disposal Logic

Decision Logic for Spills
  • Solid Spill (< 5g): Cover with wet paper towels (to prevent dust dispersion), then wipe up. Place in a sealed bag.

  • Solution Spill: Cover with absorbent pads. If dissolved in a flammable solvent, turn off heating sources immediately.

Disposal Architecture

This compound contains Bromine . It cannot be incinerated in standard medical waste streams due to the formation of corrosive hydrogen bromide (HBr) and potential brominated dioxins.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Organic Bromide" to alert waste handlers.

Visualizing the Safety Protocol

The following diagram illustrates the decision logic for handling 4-Bromo-N-methylnaphthalene-1-carboxamide based on its physical state.

SafetyProtocolStartStart: Handling 4-Bromo-N-methylnaphthalene-1-carboxamideStateCheckDetermine Physical StateStart->StateCheckSolidStateSolid / PowderStateCheck->SolidStatePowder HandlingLiquidStateIn Solution (DMSO/DCM)StateCheck->LiquidStateReaction/WorkupEngineeringEngineering Control:Fume Hood MANDATORYSolidState->EngineeringPermeationRisk:Carrier Solvent PermeationLiquidState->PermeationPPE_SolidPPE:Double Nitrile Gloves + GogglesEngineering->PPE_SolidAction_SolidAction:Use Anti-static gunWet Transfer MethodPPE_Solid->Action_SolidDisposalDisposal:HALOGENATED Waste StreamAction_Solid->DisposalPPE_LiquidPPE:Check Glove Compatibility Chart(Consider Laminate for DMSO)Permeation->PPE_LiquidPPE_Liquid->Disposal

Figure 1: Operational decision tree for PPE selection and handling based on the physical state of the compound.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。